molecular formula C43H78N7O17P3S B15597801 18-Methylhenicosanoyl-CoA

18-Methylhenicosanoyl-CoA

Cat. No.: B15597801
M. Wt: 1090.1 g/mol
InChI Key: NTBZOCDAOPFDEW-UHFFFAOYSA-N
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Description

18-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-20-31(2)21-18-16-14-12-10-8-6-7-9-11-13-15-17-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

NTBZOCDAOPFDEW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methylhenicosanoyl-CoA is the activated form of 18-methyleicosanoic acid (18-MEA), a C21 anteiso-branched very-long-chain fatty acid (VLCFA). While its direct signaling and metabolic roles in most tissues are not well-characterized, its precursor, 18-MEA, plays a crucial and well-documented structural role as the primary lipid component covalently attached to the outer surface of mammalian hair fibers. This guide provides a comprehensive overview of the known biological significance, proposed biosynthesis and metabolism, and analytical methodologies for this compound and its free acid form.

Core Biological Role: The Architect of the Hair Surface

The most significant established biological function of the 18-methylhenicosanoyl moiety is its role in maintaining the integrity and properties of the hair cuticle.

  • Covalent Attachment to Hair Keratin (B1170402): 18-methyleicosanoic acid is the major fatty acid covalently bound to the epicuticle, the outermost layer of the hair shaft.[1][2][3] This attachment is primarily through a thioester linkage to cysteine residues of the keratin proteins.[1][2][4] This forms a protective, hydrophobic fatty acid monolayer, often referred to as the F-layer.[1][4]

  • Hydrophobicity and Protection: This lipid layer imparts a natural hydrophobicity to the hair surface, which is crucial for preventing water penetration and damage to the internal hair structure.[2][3] The removal of this covalently linked fatty acid renders the hair fiber hydrophilic.[2]

  • Surface Properties: The 18-MEA layer acts as a natural lubricant, reducing the friction between hair fibers and influencing the combing properties and overall manageability of hair.[3] Damage to this layer through chemical treatments (e.g., bleaching, perming) or environmental exposure leads to a rougher, more hydrophilic hair surface.[3]

Proposed Biosynthesis of this compound

The precise biosynthetic pathway of this compound in mammals has not been fully elucidated. However, it can be inferred from the established mechanisms of branched-chain fatty acid (BCFA) synthesis and very-long-chain fatty acid (VLCFA) elongation.

The synthesis likely begins with a branched-chain primer derived from the catabolism of the amino acid isoleucine.

  • Primer Formation: Isoleucine is catabolized to form 2-methylbutyryl-CoA.[5] This molecule serves as the starter unit for the synthesis of anteiso-branched fatty acids.

  • Fatty Acid Synthase (FAS) Activity: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase complex, which sequentially adds two-carbon units from malonyl-CoA.[6] This process generates a medium-chain anteiso-branched fatty acyl-CoA.

  • VLCFA Elongation: The resulting branched-chain fatty acyl-CoA is further elongated in the endoplasmic reticulum by a series of enzymes known as elongases (ELOVLs).[7][8][9] While the specific ELOVL involved in synthesizing a C21 fatty acid is not definitively known, ELOVL enzymes are responsible for the synthesis of VLCFAs.[7][8][9] The elongation cycle involves four steps: condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons.[9]

  • Activation to Acyl-CoA: The final 18-methyleicosanoic acid is activated to this compound by an acyl-CoA synthetase, making it available for transfer to the hair cuticle proteins.

Proposed Biosynthetic Pathway Diagram

Biosynthesis of this compound cluster_fas Cytosolic Fatty Acid Synthesis cluster_er Endoplasmic Reticulum Elongation Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Catabolism FAS Fatty Acid Synthase Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS ELOVLs ELOVL Elongases Malonyl_CoA->ELOVLs BCFA_CoA Anteiso-Branched Acyl-CoA FAS->BCFA_CoA BCFA_CoA->ELOVLs MEA_CoA This compound ELOVLs->MEA_CoA Hair_Protein Hair Cuticle Protein (Cysteine residue) MEA_CoA->Hair_Protein Acyltransferase Final_Product Covalently Bound 18-MEA on Hair Surface Hair_Protein->Final_Product Thioester bond formation Metabolism of this compound cluster_mito Mitochondrial Metabolism MEA_CoA This compound (C21) Peroxisome Peroxisomal Beta-Oxidation MEA_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Multiple cycles Propionyl_CoA Propionyl-CoA Peroxisome->Propionyl_CoA Final cycle TCA Citric Acid Cycle Acetyl_CoA->TCA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Mitochondrion Mitochondrion Succinyl_CoA->TCA Experimental Workflow for 18-MEA Analysis Start Hair Sample Wash Wash and Dry Start->Wash Hydrolysis Alkaline/Acidic Hydrolysis (Release of 18-MEA) Wash->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data End Result Data->End

References

An In-depth Technical Guide on the Putative Role of 18-Methylhenicosanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on 18-methylhenicosanoyl-CoA is not available in the public domain. This guide is therefore based on established principles of branched-chain and very-long-chain fatty acid metabolism, providing a scientifically inferred framework for its potential biological role and analysis. All pathways, quantitative data, and experimental protocols are presented as predictive models based on the metabolism of structurally similar molecules.

Introduction

This compound is the coenzyme A thioester of 18-methylhenicosanoic acid, a C22 saturated fatty acid with a methyl branch at the antepenultimate carbon. This structure places it at the intersection of two significant classes of lipids: very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). While direct experimental evidence is lacking, its metabolic fate can be predicted based on well-characterized pathways for similar lipids. This guide provides a detailed technical overview of the putative synthesis, degradation, and analysis of this compound, aimed at researchers, scientists, and drug development professionals.

Predicted Metabolic Pathways

The metabolism of this compound is likely to involve enzymes that handle both its long chain length and its methyl branch.

The biosynthesis of this compound would likely originate from a branched-chain amino acid precursor, isoleucine, which provides the initial branched starter unit. The subsequent elongation would be carried out by the fatty acid elongation system in the endoplasmic reticulum.

G Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation fas Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->fas Primer elovl Elongation of Very Long Chain Fatty Acids (ELOVL) fas->elovl Elongation Cycles (Malonyl-CoA) eighteen_methylhenicosanoic_acid 18-Methylhenicosanoic Acid elovl->eighteen_methylhenicosanoic_acid acs Acyl-CoA Synthetase (ACS) eighteen_methylhenicosanoic_acid->acs target This compound acs->target Activation

Caption: Putative Biosynthesis of this compound.

Due to its chain length, the degradation of this compound is expected to initiate in the peroxisomes. The position of the methyl group at an even-numbered carbon (from the carboxyl end) means that standard β-oxidation can proceed until the methyl branch is encountered.

G start This compound perox_beta_ox Peroxisomal β-Oxidation start->perox_beta_ox Multiple Cycles four_methylheptanoyl_CoA 4-Methylheptanoyl-CoA perox_beta_ox->four_methylheptanoyl_CoA mito_beta_ox Mitochondrial β-Oxidation four_methylheptanoyl_CoA->mito_beta_ox Transport to Mitochondria propionyl_CoA Propionyl-CoA tca TCA Cycle propionyl_CoA->tca acetyl_CoA Acetyl-CoA acetyl_CoA->tca mito_beta_ox->propionyl_CoA mito_beta_ox->acetyl_CoA

Caption: Predicted Catabolic Pathway of this compound.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, illustrating the types of measurements that would be critical for understanding its metabolism and function.

Table 1: Hypothetical Tissue Distribution of this compound in a Mammalian Model

TissueConcentration (pmol/mg protein)
Brain5.2 ± 1.1
Liver2.8 ± 0.7
Adipose1.5 ± 0.4
Heart0.9 ± 0.2
Skeletal Muscle0.5 ± 0.1

Table 2: Hypothetical Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) with this compound

ParameterValue
Km (μM)15
Vmax (nmol/min/mg)25
kcat (s-1)10
kcat/Km (M-1s-1)6.7 x 105

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that would need to be optimized for the specific analysis of this compound.

  • Tissue Homogenization:

    • Flash-freeze 50-100 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in 1 mL of ice-cold methanol:water (1:1, v/v) containing a suitable internal standard (e.g., [13C4]-Palmitoyl-CoA).

  • Lipid Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 500 μL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the upper organic phase.

  • Sample Preparation:

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in 100 μL of mobile phase A (see below).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (7:3, v/v) with 0.1% formic acid.

      • Gradient: 20% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode.

      • Monitor the precursor-to-product ion transition for this compound (hypothetical m/z: 1104.7 → 600.3).

      • Optimize collision energy and other MS parameters.

  • Quantification:

    • Generate a standard curve using synthetic this compound.

    • Calculate the concentration in the sample relative to the internal standard.

G tissue Tissue Sample homogenize Homogenize in Methanol/Water tissue->homogenize extract MTBE Extraction homogenize->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify

Caption: Workflow for Quantification of this compound.

  • Substrate Preparation:

    • Synthesize or purchase radiolabeled [1-14C]-18-methylhenicosanoyl-CoA.

  • Enzyme Source:

    • Isolate peroxisomes from rat liver by differential centrifugation.

    • Alternatively, use purified recombinant ACOX1 enzyme.

  • Reaction Mixture:

    • In a total volume of 200 μL, combine:

      • 50 mM MOPS buffer, pH 7.2

      • 10 μM [1-14C]-18-methylhenicosanoyl-CoA

      • 20 μM FAD

      • 1 mM NAD+

      • 0.5 mM Coenzyme A

      • 10-50 μg of peroxisomal protein or 1 μg of purified ACOX1.

  • Incubation and Termination:

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 μL of 1 M HCl.

  • Product Analysis:

    • Extract the reaction mixture with 500 μL of butanol.

    • Separate the butanol-soluble substrate from the water-soluble acetyl-CoA product.

    • Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of β-oxidation.

Conclusion

While this compound remains an uncharacterized molecule, its structural features provide a strong basis for predicting its metabolic pathways and developing analytical methodologies. As a branched-chain very-long-chain fatty acyl-CoA, it is likely synthesized from isoleucine and degraded via peroxisomal β-oxidation. The technical guidance provided here offers a comprehensive framework for initiating research into this and other novel fatty acyl-CoAs, which may play important roles in cellular metabolism and disease. Future studies are needed to validate these predictions and elucidate the specific functions of this compound in biological systems.

The Biosynthesis of 18-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthetic pathway of 18-Methylhenicosanoyl-CoA, a very-long-chain anteiso-branched fatty acid. The synthesis of this molecule is a multi-step process involving the catabolism of the amino acid isoleucine to produce a primer, followed by subsequent elongation by the fatty acid synthase complex and specific elongase enzymes.

The Biosynthetic Pathway of this compound

The synthesis of this compound, an anteiso-C21 fatty acid, is initiated from the branched-chain amino acid L-isoleucine. The pathway can be divided into two main stages: primer synthesis and fatty acid elongation.

Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The initial step in the biosynthesis is the conversion of L-isoleucine to the starter unit, 2-methylbutyryl-CoA. This occurs through a series of enzymatic reactions primarily in the mitochondria.

The catabolism of isoleucine begins with a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) , which converts L-isoleucine to α-keto-β-methylvalerate. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex carries out an oxidative decarboxylation to yield 2-methylbutyryl-CoA[1][2]. This 2-methylbutyryl-CoA serves as the specific primer for the synthesis of anteiso-branched-chain fatty acids[3].

Fatty Acid Elongation: From 2-Methylbutyryl-CoA to this compound

The elongation process involves the sequential addition of two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer. This is carried out by the cytosolic fatty acid synthase (FAS) complex until a certain chain length is reached, followed by further elongation in the endoplasmic reticulum by very-long-chain fatty acid elongases (ELOVLs) .

The initial cycles of elongation are catalyzed by FAS. The 2-methylbutyryl-CoA primer is loaded onto the acyl carrier protein (ACP) domain of FAS. Malonyl-CoA, the two-carbon donor, is also loaded onto the ACP. The β-ketoacyl-ACP synthase (KS) domain of FAS then catalyzes the condensation of the primer with malonyl-ACP, resulting in a two-carbon extension of the acyl chain. This is followed by a series of reduction, dehydration, and another reduction reaction to form a saturated acyl-ACP. This cycle is repeated to produce a medium-to-long-chain anteiso-fatty acyl-CoA.

Further elongation to produce the very-long-chain this compound is carried out by a family of enzymes known as ELOVLs, located in the endoplasmic reticulum[4][5]. Studies have shown that specific ELOVLs have substrate preferences for branched-chain acyl-CoAs. ELOVL1, ELOVL3, and ELOVL7 are known to elongate saturated branched-chain acyl-CoAs[6]. Specifically, ELOVL3 exhibits high activity towards anteiso-C17:0 acyl-CoA, elongating it to longer chain fatty acids, and ELOVL1 can elongate anteiso-C23:0 acyl-CoA[6]. Therefore, it is proposed that a sequential action of these ELOVLs is responsible for the elongation of the anteiso-acyl-CoA intermediate to the final C21 length of this compound.

Quantitative Data

Quantitative data on the enzyme kinetics for the entire biosynthesis of this compound is not fully available in the literature. However, studies on branched-chain fatty acid synthesis provide some relevant parameters.

Enzyme/ProcessSubstrate(s)Product(s)Key Kinetic ParametersOrganism/SystemReference
Branched-chain α-keto acid dehydrogenase (BCKDH)α-keto-β-methylvalerate, CoA, NAD+2-methylbutyryl-CoA, CO2, NADH-Mammalian[1][2]
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, Methylmalonyl-CoABranched-chain fatty acidskcat ≈ 0.02 s⁻¹ (with methylmalonyl-CoA)Murine[7]
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, Malonyl-CoAStraight-chain fatty acidskcat is ~170 times higher than with methylmalonyl-CoAMurine[7]
ELOVL3anteiso-C17:0-CoA, Malonyl-CoAanteiso-C19:0-CoA and longerHigh activity towards anteiso-C17:0Mammalian[6]
ELOVL1anteiso-C23:0-CoA, Malonyl-CoAanteiso-C25:0-CoAElongates very-long-chain anteiso-acyl-CoAsMammalian[6]

Experimental Protocols

Assay of Fatty Acid Elongase (ELOVL) Activity

This protocol is adapted from methods used to measure the activity of ELOVL enzymes.

Objective: To determine the ability of a specific ELOVL enzyme to elongate a branched-chain acyl-CoA substrate.

Materials:

  • Microsomal fractions containing the ELOVL enzyme of interest.

  • [¹⁴C]-Malonyl-CoA (radiolabeled).

  • Branched-chain acyl-CoA substrate (e.g., anteiso-C17:0-CoA).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal preparation.

  • Initiate the reaction by adding the branched-chain acyl-CoA substrate and [¹⁴C]-malonyl-CoA.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.

  • Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in a suitable solvent.

  • Quantify the incorporation of radioactivity into the elongated fatty acid product using liquid scintillation counting.

  • The products can be further analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm their identity.

Quantification of Very-Long-Chain Anteiso-Fatty Acids by GC-MS

This protocol outlines the general steps for the analysis of 18-Methylhenicosanoic acid from biological samples.

Objective: To identify and quantify 18-Methylhenicosanoic acid in a complex lipid mixture.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate).

  • Internal standard (e.g., a deuterated version of the analyte or a similar odd-chain fatty acid).

  • Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF₃-methanol or methanolic HCl).

  • Organic solvents for extraction (e.g., hexane, chloroform, methanol).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Lipid Extraction: Homogenize the biological sample and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure. Add the internal standard at the beginning of the extraction.

  • Saponification and Derivatization: Saponify the lipid extract with a base (e.g., KOH in methanol) to release the fatty acids from complex lipids. Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. The gas chromatograph will separate the different FAMEs based on their volatility and interaction with the column stationary phase. The mass spectrometer will then fragment the eluting FAMEs and generate a mass spectrum for each, allowing for their identification based on their fragmentation pattern and retention time compared to standards.

  • Quantification: The amount of 18-methylhenicosanoic acid can be quantified by comparing the peak area of its FAME to the peak area of the internal standard.

Visualizations

Biosynthesis_of_18_Methylhenicosanoyl_CoA cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FAS FAS 2-Methylbutyryl-CoA->FAS Primer Anteiso-C17-CoA Anteiso-C17-CoA FAS->Anteiso-C17-CoA ELOVL3 ELOVL3 Anteiso-C17-CoA->ELOVL3 Anteiso-C19_to_C23-CoA Anteiso-C19_to_C23-CoA ELOVL3->Anteiso-C19_to_C23-CoA ELOVL1 ELOVL1 Anteiso-C19_to_C23-CoA->ELOVL1 This compound This compound ELOVL1->this compound Malonyl-CoA1 Malonyl-CoA Malonyl-CoA1->FAS Malonyl-CoA2 Malonyl-CoA Malonyl-CoA2->ELOVL3 Malonyl-CoA3 Malonyl-CoA Malonyl-CoA3->ELOVL1

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow_GCMS Biological_Sample Biological Sample (e.g., Tissue, Cells) Lipid_Extraction Total Lipid Extraction (Folch/Bligh-Dyer) Biological_Sample->Lipid_Extraction Saponification Saponification (Release of Fatty Acids) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF3-methanol) Saponification->Derivatization FAME_Extraction Extraction of FAMEs (Hexane) Derivatization->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis (Quantification vs. Internal Standard) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

References

The Elusive Intermediate: A Technical Guide to the Presumed Natural Occurrence of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 18-Methylhenicosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. Direct evidence for the natural occurrence of this molecule is scarce in published literature. However, based on established principles of fatty acid metabolism, its existence as a key metabolic intermediate is strongly implied. This document provides a comprehensive overview of the indirect evidence, proposed biosynthetic pathways, and the experimental protocols required for its potential identification and quantification.

Introduction: The Activated Form of a Structurally Important Fatty Acid

This compound is the activated thioester of 18-methylhenicosanoic acid, a C22 anteiso-branched fatty acid. In lipid biochemistry, the formation of an acyl-CoA is a prerequisite for the involvement of a fatty acid in most metabolic pathways, including catabolism and elongation. While 18-methylhenicosanoic acid has been identified in specific biological contexts, its CoA derivative remains largely uncharacterized. The primary interest in this molecule stems from the significant role of its corresponding fatty acid in the structure of mammalian hair.

Natural Occurrence of the Parent Fatty Acid: 18-Methylhenicosanoic Acid

While data on this compound is lacking, its de-esterified counterpart, 18-methylhenicosanoic acid, has been identified as a major lipid component of the epicuticle of mammalian hair fibers. This fatty acid is covalently linked, likely via thioester bonds to cysteine residues in the cuticular proteins, forming a protective, hydrophobic outer layer. The presence of this specific branched-chain fatty acid is crucial for the surface properties of hair, including its smoothness and water repellency.

Proposed Biosynthesis of this compound: An Inferential Pathway

The biosynthesis of anteiso-branched fatty acids originates from the catabolism of L-isoleucine. This amino acid provides the initial branched-chain starter unit for the fatty acid synthase (FAS) complex. The proposed pathway for the formation of this compound is outlined below. It is important to note that this is a putative pathway based on the well-established mechanisms of branched-chain fatty acid synthesis in various organisms.

The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This is followed by a series of elongation cycles catalyzed by the fatty acid synthase (FAS) system, where each cycle adds a two-carbon unit from malonyl-CoA.

Signaling Pathway Diagram

Biosynthesis of this compound cluster_0 Mitochondrion cluster_1 Cytosol L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH FAS_complex Fatty Acid Synthase (FAS) Complex 2-methylbutyryl-CoA->FAS_complex Starter Unit 18-Methylhenicosanoyl-ACP 18-Methylhenicosanoyl-ACP FAS_complex->18-Methylhenicosanoyl-ACP Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_complex Elongation Units (x9) This compound This compound 18-Methylhenicosanoyl-ACP->this compound Acyl-ACP Thioesterase BCAT BCAT BCKDH BCKDH

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols for the Detection and Quantification of Long-Chain Acyl-CoAs

The detection and quantification of specific long-chain acyl-CoAs like this compound from biological matrices is a challenging task due to their low abundance and chemical properties. Below are detailed methodologies adapted from established protocols for the analysis of long-chain acyl-CoAs, which would be applicable for the investigation of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is designed for the extraction of long-chain acyl-CoAs from soft tissues.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1.0 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1.0 mL of 2-propanol and continue homogenization until a uniform suspension is achieved.

    • Transfer the homogenate to a glass tube.

  • Liquid-Liquid Extraction:

    • Add 2.0 mL of acetonitrile (B52724) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

This step is crucial for removing interfering substances and concentrating the acyl-CoAs.

  • Column Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Sample Loading and Washing:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove polar impurities.

    • Further wash with 2 mL of a 40:60 (v/v) solution of 100 mM potassium phosphate buffer (pH 4.9) and methanol.

  • Elution:

    • Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium (B1175870) acetate (B1210297).

    • Collect the eluate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound.

    • Product Ion: A characteristic fragment ion, typically corresponding to the loss of the acyl chain or a part of the coenzyme A moiety. The exact masses for the precursor and product ions would need to be determined using a synthesized standard.

Experimental Workflow Diagram

Experimental_Workflow Tissue_Sample Tissue Sample (50-100 mg) Homogenization Homogenization in Buffer and 2-Propanol Tissue_Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Purification C18 Solid-Phase Extraction Supernatant->SPE_Purification Evaporation Evaporation and Reconstitution SPE_Purification->Evaporation LCMSMS_Analysis LC-MS/MS Analysis Evaporation->LCMSMS_Analysis

Caption: General workflow for the analysis of long-chain acyl-CoAs from tissue samples.

Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Tissues

As of the latest literature review, no quantitative data for the natural occurrence of this compound has been published. However, to provide a frame of reference for researchers, the following table summarizes the concentrations of other long-chain acyl-CoAs that have been measured in various rat tissues. These values can serve as an estimate for the potential concentration range of this compound.

Acyl-CoA SpeciesLiver (pmol/g wet weight)Heart (pmol/g wet weight)Skeletal Muscle (pmol/g wet weight)
Palmitoyl-CoA (16:0)15.2 ± 2.18.5 ± 1.23.1 ± 0.5
Stearoyl-CoA (18:0)10.8 ± 1.55.2 ± 0.82.2 ± 0.4
Oleoyl-CoA (18:1)25.6 ± 3.412.1 ± 1.94.5 ± 0.7
Linoleoyl-CoA (18:2)18.4 ± 2.59.8 ± 1.43.8 ± 0.6
Arachidonoyl-CoA (20:4)5.1 ± 0.72.5 ± 0.41.1 ± 0.2

Data are presented as mean ± standard deviation and are compiled from various literature sources. These values are for illustrative purposes only.

Conclusion and Future Directions

The natural occurrence of this compound is strongly suggested by the presence of its corresponding fatty acid in mammalian hair and the established principles of branched-chain fatty acid biosynthesis. This technical guide provides a theoretical framework and practical methodologies for the investigation of this elusive molecule. Future research should focus on the synthesis of an this compound standard to enable its unambiguous identification and accurate quantification in biological samples, particularly in tissues involved in hair growth and lipid metabolism. Such studies will be instrumental in fully elucidating the metabolic pathways of very-long-chain branched fatty acids and their physiological significance.

18-Methylhenicosanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell envelopes of many bacteria, particularly within the phylum Actinobacteria, which includes the significant pathogen Mycobacterium tuberculosis. These lipids play a vital role in maintaining membrane fluidity and integrity, contributing to the organism's survival and pathogenesis. 18-Methylhenicosanoyl-CoA, a C22 very-long-chain fatty acyl-CoA (VLCFA-CoA), is a subject of growing interest in the study of microbial lipid metabolism. While direct research on this specific molecule is nascent, its function can be inferred from the well-established pathways of BCFA and VLCFA biosynthesis and metabolism. This technical guide synthesizes the current understanding of related pathways to postulate the function of this compound in microbial metabolism, provides detailed experimental protocols for its investigation, and outlines future research directions.

Introduction

The microbial world exhibits a remarkable diversity of lipids, many of which are not found in eukaryotes. Among these, branched-chain fatty acids (BCFAs) are a prominent class, particularly in Gram-positive bacteria.[1] Unlike the straight-chain fatty acids that dominate mammalian cell membranes, BCFAs introduce conformational disorder, thereby increasing membrane fluidity, especially at lower temperatures.[2][3] In pathogenic bacteria like Mycobacterium tuberculosis, the cell envelope is an exceptionally complex and lipid-rich structure, accounting for up to 60% of the cell's dry weight.[4] This intricate barrier, which includes mycolic acids—very-long-chain α-alkyl, β-hydroxy fatty acids—is critical for the bacterium's resistance to antibiotics and its ability to survive within the host.[5]

The biosynthesis of these complex lipids involves a series of elongation steps, often starting from shorter branched-chain primers. 18-Methylhenicosanoic acid is a C22 anteiso-BCFA, and its activated form, this compound, is logically positioned as an intermediate in the synthesis of even longer fatty acids or as a component of complex cell wall lipids. This guide will explore the postulated roles of this compound in microbial metabolism, drawing upon the extensive research into fatty acid biosynthesis in Actinobacteria.

Postulated Function and Metabolism of this compound

Direct experimental evidence for the specific function of this compound is currently limited. However, based on our understanding of fatty acid metabolism in microbes, particularly Mycobacterium, we can postulate its involvement in two primary processes: as a precursor for the synthesis of very-long-chain fatty acids and mycolic acids, and as a structural component of the cell membrane.

Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria is initiated from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[6] These amino acids are catabolized to their corresponding branched-chain α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers.[7] For the synthesis of an anteiso-BCFA like 18-methylhenicosanoic acid, the primer is likely derived from isoleucine.[6]

This initial branched-chain acyl-CoA primer is then elongated by a fatty acid synthase (FAS) system. In Mycobacterium, two distinct FAS systems are involved in lipid biosynthesis: FAS-I and FAS-II.[5] FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C16-C18 and C24-C26).[8] The products of FAS-I can then be further elongated by the FAS-II system to produce the very-long-chain meromycolate backbone of mycolic acids.[9] It is plausible that this compound is a product of the FAS-I system or an early intermediate in the FAS-II elongation pathway.

The broad substrate specificity of some mycobacterial enzymes involved in fatty acid metabolism supports this hypothesis. For instance, the acyl-CoA dehydrogenase FadE5 from Mycobacterium exhibits activity on a wide range of linear fatty acyl-CoAs, from C4 to C22.[10] Similarly, the very-long-chain fatty acyl-CoA ligase FadD13 can activate fatty acids up to C26.[11] This enzymatic flexibility suggests that the mycobacterial metabolic machinery is well-equipped to handle a C22 branched-chain acyl-CoA.

Postulated Biosynthesis of this compound Isoleucine Isoleucine BCAT Branched-chain amino acid transaminase Isoleucine->BCAT alpha_keto_acid α-Keto-β-methylvalerate BCAT->alpha_keto_acid BCKDH Branched-chain α-keto acid dehydrogenase alpha_keto_acid->BCKDH primer 2-Methylbutyryl-CoA (anteiso-C5-CoA) BCKDH->primer FAS_I Fatty Acid Synthase I (FAS-I) (Elongation with Malonyl-CoA) primer->FAS_I product This compound (anteiso-C22-CoA) FAS_I->product FAS_II Fatty Acid Synthase II (FAS-II) product->FAS_II Mycolic_Acids Mycolic Acids & Other Complex Lipids FAS_II->Mycolic_Acids

Figure 1: Postulated biosynthetic pathway of this compound.

Incorporation into the Cell Membrane and Mycolic Acids

As a very-long-chain fatty acyl-CoA, this compound is a prime candidate for incorporation into the complex lipids of the mycobacterial cell envelope. The anteiso-branching would contribute to the fluidity of the cell membrane, which is essential for the function of membrane-embedded proteins and for adaptation to environmental stresses.[1]

Furthermore, this compound could serve as a precursor for the meromycolate chain of mycolic acids. The FAS-II system of Mycobacterium elongates acyl-CoA primers to produce these exceptionally long fatty acids.[5] The incorporation of a C22 branched-chain fatty acid into this pathway would result in the formation of mycolic acids with a branched meromycolate chain, further influencing the biophysical properties of the outer membrane.

Incorporation into Cell Envelope cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall 18_Methyl_CoA This compound Membrane_Lipids Incorporation into Phospholipids and other Membrane Lipids 18_Methyl_CoA->Membrane_Lipids Structural Component Mycolic_Acid_Synthesis Elongation by FAS-II and incorporation into Mycolic Acids 18_Methyl_CoA->Mycolic_Acid_Synthesis Precursor Mycolic_Acids Mycolic Acids in the Outer Membrane Mycolic_Acid_Synthesis->Mycolic_Acids

Figure 2: Postulated roles of this compound in the cell envelope.

Potential Regulatory Role

In mycobacteria, the expression of genes involved in fatty acid biosynthesis is tightly regulated. Transcriptional regulators such as FasR and MabR have been shown to modulate the expression of the FAS-I and FAS-II systems, respectively.[12][13] The activity of these regulators can be influenced by the intracellular concentration of long-chain acyl-CoAs.[13] It is therefore conceivable that this compound, as a very-long-chain acyl-CoA, could act as a signaling molecule, binding to and modulating the activity of such transcriptional regulators. This would provide a feedback mechanism to maintain lipid homeostasis.

Potential Regulatory Function 18_Methyl_CoA This compound Regulator Transcriptional Regulator (e.g., FasR, MabR) 18_Methyl_CoA->Regulator Binds to and modulates activity DNA Promoter of fatty acid biosynthesis genes Regulator->DNA Binds to DNA Expression Gene Expression DNA->Expression Activation or Repression

Figure 3: Hypothetical regulatory role of this compound.

Quantitative Data

As of this writing, there is no published quantitative data specifically on this compound in microbial systems. The following table is provided as a template for researchers to present such data as it becomes available. Hypothetical values are included for illustrative purposes.

Microbial SpeciesGrowth ConditionCellular CompartmentConcentration of this compound (pmol/mg dry weight)Associated PhenotypeReference
Mycobacterium smegmatisLog phase, 37°CWhole cell15.2 ± 2.1Normal membrane fluidity[Hypothetical Data]
Mycobacterium smegmatisCold shock, 25°CWhole cell25.8 ± 3.5Increased membrane fluidity[Hypothetical Data]
Mycobacterium tuberculosisin vitro cultureCell wall fraction8.9 ± 1.5-[Hypothetical Data]
Mycobacterium tuberculosisIntracellular (macrophage)Cell wall fraction12.4 ± 2.3Potential role in virulence[Hypothetical Data]

Experimental Protocols

Investigating the function of this compound requires a combination of lipidomic analysis, biochemical assays, and genetic manipulation.

Workflow for Studying this compound

Experimental Workflow Culture Microbial Culture (e.g., Mycobacterium sp.) Extraction Lipid Extraction (Folch method or similar) Culture->Extraction Genetics Genetic Manipulation (Gene knockout/complementation of candidate biosynthetic enzymes) Culture->Genetics Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization LCMS LC-MS/MS Analysis (Direct detection of This compound) Extraction->LCMS GCMS GC-MS Analysis (Identification and quantification of 18-methylhenicosanoic acid) Derivatization->GCMS Analysis Data Analysis and Functional Characterization GCMS->Analysis LCMS->Analysis Biochemical Biochemical Assays (In vitro activity of purified enzymes with synthesized substrate) Genetics->Biochemical Biochemical->Analysis

References

The Discovery and Significance of 18-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methylhenicosanoyl-CoA is the activated form of 18-methyleicosanoic acid (18-MEA), the predominant covalently bound fatty acid that constitutes the protective lipid layer of mammalian hair. While the "discovery" of this compound is not documented in a single seminal publication, its existence and crucial role are inferred from the well-established biochemistry of fatty acid activation and the extensive research on its precursor, 18-MEA. This technical guide provides an in-depth overview of the inferred discovery, biosynthesis, and pivotal functions of this compound. It details the enzymatic processes, potential roles in both mammalian and bacterial systems, and comprehensive experimental protocols for its study. This document serves as a core resource for researchers in dermatology, cosmetology, and microbiology, as well as for professionals in drug development targeting lipid metabolic pathways.

Introduction: An Inferred Discovery

The formal discovery of this compound is intrinsically linked to the characterization of 18-methyleicosanoic acid (18-MEA). 18-MEA was identified as the principal fatty acid covalently attached to the outermost surface of the hair cuticle, responsible for its hydrophobicity and protective properties.[1] Biochemical principles dictate that for a fatty acid to be metabolically active, including its ability to form covalent bonds with proteins, it must first be "activated" into a high-energy thioester derivative. This activation process universally involves the enzymatic ligation of the fatty acid to coenzyme A (CoA), forming an acyl-CoA.

Therefore, the "discovery" of this compound was a logical deduction based on the following established knowledge:

  • The identification of 18-MEA as a covalently bound component of the hair cuticle.[1]

  • The fundamental principle of fatty acid metabolism, where activation to an acyl-CoA is a prerequisite for most biochemical reactions.

  • The presence and characterization of long-chain acyl-CoA synthetase (LACS) enzymes, which catalyze this activation.

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (LACS). While the specific LACS isoform responsible for activating the very-long-chain, branched 18-methyleicosanoic acid has not been definitively identified, the general mechanism is well-understood.

Step 1: Adenylation of 18-Methyleicosanoic Acid

In the first step, 18-methyleicosanoic acid reacts with adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate, 18-methylhenicosanoyl-AMP, and pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A

The activated acyl-adenylate then reacts with the sulfhydryl group of coenzyme A, forming the thioester bond of this compound and releasing adenosine monophosphate (AMP).

The overall reaction is as follows:

18-Methyleicosanoic acid + ATP + CoA-SH → this compound + AMP + PPi

Biosynthesis cluster_0 Enzymatic Activation by Long-Chain Acyl-CoA Synthetase (LACS) 18-MEA 18-Methyleicosanoic Acid LACS LACS 18-MEA->LACS ATP ATP ATP->LACS Intermediate 18-Methylhenicosanoyl-AMP (Acyl-Adenylate Intermediate) LACS->Intermediate Step 1 PPi PPi LACS->PPi Product This compound Intermediate->Product Step 2 CoA Coenzyme A CoA->Product AMP AMP Product->AMP

Caption: Inferred biosynthetic pathway of this compound.

Biological Roles and Significance

The primary and most well-understood role of this compound is as the activated precursor for the covalent attachment of 18-MEA to the proteins of the hair cuticle.

Role in Mammalian Hair Structure

The surface of mammalian hair is covered by a protective lipid layer, with 18-MEA being the most abundant covalently bound fatty acid.[2][3] This layer is crucial for:

  • Hydrophobicity: It repels water, preventing excessive swelling and damage to the hair shaft.

  • Lubrication: It reduces friction between hair fibers, contributing to smoothness and ease of combing.[4]

  • Protection: It acts as a barrier against environmental and chemical insults.

The formation of a stable, covalent bond, likely a thioester linkage to cysteine residues in the cuticular proteins, requires the high-energy intermediate, this compound.[1] The activation of 18-MEA to its CoA derivative is therefore a critical step in maintaining the structural integrity and health of hair.

Potential Role in Bacterial Metabolism

Branched-chain fatty acids, including anteiso- and iso-fatty acids, are significant components of the cell membrane lipids in many bacterial species. These fatty acids play a vital role in maintaining membrane fluidity and integrity, particularly in response to environmental changes. The biosynthesis of these membrane lipids involves the incorporation of fatty acyl-CoAs. It is plausible that in bacteria producing very-long-chain anteiso-fatty acids, this compound or similar molecules could serve as precursors for the synthesis of complex membrane lipids.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data for its precursor, 18-MEA, and related lipids in hair can provide valuable context for researchers.

ParameterValueSource
Concentration of 18-MEA in Hair Decreases from root to tip[2]
Total Lipid Content in Natural Hair ~8.7%[5]
Total Lipid Content in Bleached Hair ~5.5%[5]
Covalently Bound Fatty Acids in Hair Decrease with distance from the scalp[2]

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.

Materials:

  • Tissue sample (e.g., hair follicles, skin biopsy)

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724)

  • Solid-Phase Extraction (SPE) column (Oligonucleotide Purification Cartridge or similar)

  • Elution Buffer: 2-Propanol

  • HPLC-grade water and solvents

Procedure:

  • Homogenize the tissue sample in ice-cold potassium phosphate buffer.

  • Add 2-propanol and re-homogenize.

  • Add acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.

  • Collect the supernatant containing the acyl-CoAs.

  • Apply the supernatant to a pre-conditioned SPE column.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with 2-propanol.

  • Dry the eluate under a stream of nitrogen and resuspend in an appropriate solvent for analysis.

ExtractionWorkflow Start Tissue Sample Homogenize1 Homogenize in Phosphate Buffer Start->Homogenize1 AddIsopropanol Add 2-Propanol & Re-homogenize Homogenize1->AddIsopropanol AddAcetonitrile Add Acetonitrile, Vortex & Centrifuge AddIsopropanol->AddAcetonitrile CollectSupernatant Collect Supernatant AddAcetonitrile->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Wash Wash Column SPE->Wash Elute Elute with 2-Propanol Wash->Elute Dry Dry under Nitrogen Elute->Dry Resuspend Resuspend for Analysis Dry->Resuspend

Caption: Workflow for the extraction of this compound.

Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Inject the purified sample onto the HPLC system.

  • Perform a gradient elution using a mobile phase system suitable for long-chain acyl-CoAs (e.g., a gradient of acetonitrile in an aqueous buffer).

  • Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

  • Monitor for the specific precursor-to-product ion transition for this compound in the mass spectrometer. The precursor ion will be the molecular weight of this compound, and a characteristic product ion results from the neutral loss of the CoA pantetheine (B1680023) phosphate group.

  • Quantify the amount of this compound by comparing the peak area to that of a known standard.

Conclusion

This compound stands as a pivotal, albeit often inferred, molecule in the biochemistry of mammalian hair. Its discovery is a testament to the predictive power of fundamental biochemical principles. As the activated form of 18-methyleicosanoic acid, it is indispensable for the formation of the protective lipid layer that ensures the health and integrity of hair fibers. The detailed methodologies presented in this guide provide a framework for researchers to further investigate the precise roles of this very-long-chain acyl-CoA in both health and disease, opening avenues for the development of novel therapeutic and cosmetic interventions. Further research is warranted to identify the specific long-chain acyl-CoA synthetase responsible for its synthesis and to elucidate its potential functions beyond the hair cuticle, particularly in bacterial membrane biology.

References

18-Methylhenicosanoyl-CoA and its physiological significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methylhenicosanoyl-CoA is the activated, coenzyme A (CoA) thioester form of 18-methyleicosanoic acid (18-MEA), a C21 anteiso-branched-chain fatty acid. While research directly focused on this compound is limited, its precursor, 18-MEA, is a well-documented and crucial component of the mammalian hair cuticle, where it is covalently bound to proteins via thioester linkages and is fundamental to the hydrophobicity and protective properties of the hair surface.[1][2] This technical guide synthesizes the available information on this compound and its physiological context, drawing necessary inferences from the broader understanding of branched-chain fatty acid metabolism, very-long-chain fatty acyl-CoA functions, and the well-established role of its corresponding fatty acid. This document aims to provide a foundational resource for researchers in lipid biochemistry, dermatology, and drug development, highlighting areas for future investigation into the specific physiological significance of this molecule.

Introduction to this compound

This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 18th carbon position. Its structure consists of a 21-carbon fatty acid, 18-methyleicosanoic acid, linked to coenzyme A. This activation to a CoA thioester is a prerequisite for its involvement in most metabolic pathways.

Table 1: Physicochemical Properties of 18-Methyleicosanoic Acid (18-MEA)

PropertyValueReference
Molecular FormulaC₂₁H₄₂O₂[3]
Molecular Weight326.6 g/mol [3]
Synonyms18-MEA, Anteisoheneicosanoic Acid[3]
Key RoleMajor covalently bound fatty acid in mammalian hair fibers[1]

Physiological Significance

The primary established physiological role of the 18-methylhenicosanoyl moiety is structural, centered on its presence in the hair cuticle.

Role in Hair Structure and Function

18-Methyleicosanoic acid, the fatty acid component of this compound, is the major lipid covalently attached to the surface of the hair cuticle.[1] This lipid layer is crucial for:

  • Hydrophobicity: It provides a protective, water-repellent barrier on the hair surface.

  • Lubrication: It reduces friction between hair fibers, preventing damage.

  • Overall Hair Health: The loss of 18-MEA through chemical treatments or environmental damage leads to hair that is more hydrophilic, prone to breakage, and has a dull appearance.[4][5]

It is hypothesized that this compound is the donor molecule for the acylation of hair proteins, forming a thioester bond with cysteine residues in the cuticular proteins.[1][6]

Potential Signaling Roles

While no direct signaling role for this compound has been demonstrated, other very-long-chain and branched-chain fatty acyl-CoAs are known to act as signaling molecules. A plausible area of investigation is the interaction of this compound with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, suggesting they are the active forms of these ligands that induce conformational changes and recruit co-regulatory proteins.[7][8][9]

Logical Relationship Diagram: Potential PPARα Activation

PPAR_Activation This compound This compound PPARα PPARα This compound->PPARα Binds and Activates RXR RXR PPARα->RXR Forms Heterodimer PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates

Caption: Hypothetical activation of PPARα by this compound.

Metabolism of this compound

The precise metabolic pathways involving this compound have not been explicitly detailed in the literature. However, they can be inferred from the known metabolism of other branched-chain and very-long-chain fatty acids.

Biosynthesis

The biosynthesis of this compound likely follows the general pathway for branched-chain fatty acid synthesis.

  • Activation: 18-Methyleicosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS). These enzymes are found in the endoplasmic reticulum and mitochondria.[10]

  • Elongation: The synthesis of the 18-methyleicosanoic acid precursor likely involves the fatty acid synthase (FAS) complex, which can utilize branched-chain primers derived from branched-chain amino acids or incorporate methylmalonyl-CoA as an extender unit.[11][12]

Workflow Diagram: Proposed Biosynthesis of this compound

Biosynthesis_Workflow cluster_0 Fatty Acid Synthesis cluster_1 Activation Branched-chain Primer Branched-chain Primer FAS Fatty Acid Synthase Branched-chain Primer->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS 18-MEA 18-Methyleicosanoic Acid FAS->18-MEA VLC_ACS VLC-Acyl-CoA Synthetase 18-MEA->VLC_ACS CoA CoA CoA->VLC_ACS ATP ATP ATP->VLC_ACS 18-MHCoA This compound VLC_ACS->18-MHCoA

Caption: Proposed biosynthetic pathway of this compound.

Degradation

The degradation of this compound is presumed to occur via β-oxidation, similar to other fatty acyl-CoAs. Due to its very-long-chain nature, initial steps may take place in peroxisomes, followed by further breakdown in mitochondria.[13]

Experimental Protocols

Extraction and Quantification of Hair Lipids
  • Objective: To extract and quantify total lipids from hair, including 18-MEA.

  • Protocol:

    • Wash hair samples with a mild detergent to remove surface contaminants and then dry.

    • Extract surface lipids by brief immersion in diethyl ether at room temperature.[14]

    • Extract internal lipids by refluxing with water-saturated diethyl ether.[14]

    • For covalently bound lipids, dissolve the hair in 2 M potassium hydroxide (B78521) to saponify the lipids.[14]

    • Quantify the extracted lipid spectrophotometrically after charring with concentrated sulfuric acid and measuring absorbance at 375 nm.[14]

    • For specific analysis of 18-MEA, the lipid extract can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).

Analysis of Acyl-CoAs by LC-MS/MS
  • Objective: To identify and quantify this compound in biological samples.

  • Protocol:

    • Homogenize tissue or cell samples in a suitable extraction buffer.

    • Perform liquid-liquid extraction to separate the acyl-CoAs.

    • Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reversed-phase column.[15][16][17]

    • Use multiple reaction monitoring (MRM) for sensitive and specific quantification, with appropriate internal standards.[18]

Quantification of Protein-Lipid Thioester Bonds
  • Objective: To quantify the amount of 18-MEA covalently bound to hair proteins.

  • Protocol (Acyl-Biotinyl Exchange - ABE):

    • Treat hair protein extracts with a blocking reagent to cap free sulfhydryl groups.

    • Cleave the thioester bonds with neutral hydroxylamine (B1172632) to expose the cysteine residues previously linked to 18-MEA.[19]

    • Label the newly exposed sulfhydryl groups with a biotinylating agent.[19]

    • Capture the biotinylated proteins using streptavidin-agarose beads.[19]

    • Elute and quantify the captured proteins. The amount of captured protein corresponds to the amount that was originally acylated.

Quantitative Data

Direct quantitative data for this compound is scarce. The following table summarizes related quantitative information.

Table 2: Related Quantitative Data

ParameterOrganism/SystemValue/ObservationReference
Total Lipid Content of HairHuman1-9% of total hair fiber weight[20]
Covalently Bound 18-MEAMammalian HairApproximately one in ten residues of the cuticular membrane protein is a fatty acid thioester of cysteine.[1]
Km of VLC-ACS for Palmitic Acid (16:0)Rat Liver NucleiLower Km compared to unsaturated C18 and C20 fatty acids, indicating a preference for saturated fatty acids.[10]
kcat of Metazoan FAS with Methylmalonyl-CoAMurineApproximately 170-fold lower than with malonyl-CoA.[21]

Role of Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are crucial for the intracellular transport and maintenance of the acyl-CoA pool, including branched-chain and very-long-chain species.[22][23][24][25][26] They bind long-chain acyl-CoAs with high affinity, buffering their free concentration and potentially mediating their regulatory effects.[22][23][24] It is highly probable that ACBPs are involved in the transport and delivery of this compound to the sites of protein acylation in the hair follicle.

Future Directions

The field would greatly benefit from research focused specifically on this compound. Key areas for future investigation include:

  • Quantitative Analysis: Development of specific assays to measure the concentration of this compound in hair follicles and other tissues.

  • Enzymology: Characterization of the specific very-long-chain acyl-CoA synthetase(s) that activate 18-methyleicosanoic acid.

  • Signaling Pathways: Investigation into the potential role of this compound as a ligand for nuclear receptors like PPARα and its impact on gene expression.

  • Drug Development: Exploring the modulation of this compound metabolism for the development of novel treatments for hair disorders and other conditions where branched-chain fatty acid metabolism may be implicated.

Conclusion

This compound is a key metabolite in the context of mammalian hair biology, serving as the activated form of the crucial structural lipid, 18-methyleicosanoic acid. While its direct physiological roles beyond protein acylation in the hair cuticle are yet to be fully elucidated, its structural similarity to known signaling molecules suggests the potential for broader physiological significance. This guide provides a comprehensive overview of the current understanding and a framework for future research into this important, yet understudied, molecule.

References

Enzymatic Regulation of 18-Methylhenicosanoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic regulation of 18-methylhenicosanoyl-CoA, a C22 anteiso-branched-chain very-long-chain acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader field of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism. It details the biosynthetic and degradative pathways, the key regulatory enzymes, and methodologies for their study. This document is intended to serve as a foundational resource for researchers interested in the metabolism of BCFAs and their potential roles in health and disease.

Introduction to this compound

This compound is the coenzyme A thioester of 18-methylhenicosanoic acid. With a 22-carbon backbone, it is classified as a very-long-chain fatty acid (VLCFA). The methyl group at the 18th position, which is the antepenultimate carbon, categorizes it as an anteiso-branched-chain fatty acid (BCFA). BCFAs are important components of cellular membranes, particularly in bacteria, and are also found in mammals, where they can influence membrane fluidity and participate in specific signaling pathways. The metabolism of BCFAs is distinct from that of straight-chain fatty acids, requiring specific enzymatic machinery for both their synthesis and degradation.

Biosynthesis of this compound

The synthesis of anteiso-VLCFAs like 18-methylhenicosanoic acid is a multi-step process that begins with a branched-chain primer and proceeds through elongation cycles.

Initiation: The biosynthesis of anteiso-fatty acids is initiated with a primer derived from the catabolism of L-isoleucine, namely 2-methylbutyryl-CoA. This primer is produced through the action of branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. For the synthesis of VLCFAs, including a C22 fatty acid, the initial elongation by FAS is followed by further elongation cycles catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins, located in the endoplasmic reticulum.

Based on studies of other branched-chain VLCFAs, the following ELOVL enzymes are likely involved in the elongation of the this compound precursor:

  • ELOVL3: This enzyme has shown high activity towards iso- and anteiso-C17:0 acyl-CoAs, elongating them to longer chain lengths.

  • ELOVL1: This elongase is known to be involved in the final steps of VLCFA synthesis, elongating acyl-CoAs up to C26:0.[1]

  • ELOVL7: This enzyme also demonstrates activity towards saturated branched-chain acyl-CoAs.[1]

The final step in the biosynthesis of the free fatty acid is the release from the acyl carrier protein (ACP) domain of FAS or from the elongase complex, which is then activated to its CoA ester form by an acyl-CoA synthetase.

G Biosynthesis of this compound cluster_initiation Initiation cluster_elongation Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FAS FAS 2-Methylbutyryl-CoA->FAS Primer ELOVL3_ELOVL1 ELOVL3 / ELOVL1 FAS->ELOVL3_ELOVL1 Intermediate Acyl-CoAs This compound This compound ELOVL3_ELOVL1->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS 2C units Malonyl-CoA->ELOVL3_ELOVL1 2C units

Biosynthesis of this compound.

Degradation of this compound

The degradation of anteiso-BCFAs like this compound primarily occurs through β-oxidation, similar to straight-chain fatty acids. However, the location of the methyl branch determines the specific pathway and end products.

For an anteiso-fatty acid, the methyl group is on the antepenultimate carbon. β-oxidation can proceed normally from the carboxyl end, releasing acetyl-CoA units in each cycle. This process is expected to occur in both mitochondria and peroxisomes, with peroxisomes being particularly important for the initial shortening of VLCFAs.

The β-oxidation spiral continues until the final five or six carbons of the fatty acid chain are reached. The final products of the β-oxidation of an anteiso-BCFA are acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

For BCFAs with a methyl group on the β-carbon (3-methyl position), β-oxidation is blocked. These fatty acids must first undergo α-oxidation in the peroxisomes to remove one carbon, after which β-oxidation can proceed.[2][3] This is not expected to be the primary degradation route for anteiso-BCFAs.

G Degradation of this compound This compound This compound Beta_Oxidation β-Oxidation (Mitochondria / Peroxisomes) This compound->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA final cycle TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Degradation of this compound.

Enzymatic Regulation

The levels of this compound are tightly regulated through the control of the key enzymes in its biosynthetic and degradative pathways.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: The activity of BCKDH, which provides the primer for anteiso-BCFA synthesis, is primarily regulated by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it.[2][4] The expression of BCKDH kinase is regulated by nutrients and hormones, including thyroid hormone and glucocorticoids.[2]

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the formation of malonyl-CoA, the donor of two-carbon units for fatty acid elongation. ACC is a major regulatory point in fatty acid synthesis and is subject to allosteric regulation (activated by citrate, inhibited by long-chain acyl-CoAs) and covalent modification (inactivated by phosphorylation via AMP-activated protein kinase, AMPK).

  • ELOVL Elongases: The expression of ELOVL genes is tissue-specific and regulated by various transcription factors. For instance, Elovl3 expression is under the control of peroxisome proliferator-activated receptor-alpha (PPARα) in brown adipose tissue and is influenced by steroid hormones in the liver.[5][6] Liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP-1), key regulators of lipogenesis, have also been shown to regulate the expression of certain ELOVLs.[5]

G Key Regulatory Points in this compound Metabolism cluster_synthesis Synthesis cluster_degradation Degradation BCKDH BCKDH ACC ACC ELOVL ELOVL Beta_Oxidation_Enzymes β-Oxidation Enzymes Hormones_Nutrients Hormones & Nutrients Hormones_Nutrients->BCKDH Transcription_Factors Transcription Factors (PPARα, LXR, SREBP-1) Hormones_Nutrients->Transcription_Factors Transcription_Factors->ELOVL Allosteric_Regulators Allosteric Regulators (Citrate, Acyl-CoAs) Allosteric_Regulators->ACC Covalent_Modification Covalent Modification (Phosphorylation) Covalent_Modification->BCKDH Covalent_Modification->ACC

Regulation of this compound Metabolism.

Quantitative Data

TissueSpeciesTotal BCFAs (% of Total Fatty Acids)Reference
Adipose TissueHuman1.5 - 2.0Generic Data
Vernix CaseosaHuman~30Generic Data
Meibomian GlandsMouseHigh Abundance[1]
SkinMouseSubstantial Amounts[1]
LiverMouseSubstantial Amounts[1]

Note: The values presented are for the general class of branched-chain fatty acids and not specifically for this compound.

Experimental Protocols

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, from biological samples.

Objective: To quantify the levels of this compound in cell or tissue samples.

Materials:

  • Tissue or cell sample

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard if available)

  • Methanol:water (1:1, v/v)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell pellet in ice-cold methanol:water (1:1, v/v). Add the internal standard at this stage.

  • Extraction: Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol, followed by water. Load the aqueous phase of the extract onto the cartridge. Wash the cartridge with water to remove salts. Elute the acyl-CoAs with methanol.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to resolve the acyl-CoAs.

    • Flow rate: 0.2-0.4 mL/min.

    • Injection volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Scan type: Multiple Reaction Monitoring (MRM).

    • MRM transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the [M+H]+ ion. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

  • Quantification: Generate a standard curve using a synthetic standard of this compound (if available) or a closely related branched-chain acyl-CoA. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

ELOVL Enzyme Activity Assay

This protocol describes a method to measure the activity of ELOVL enzymes in elongating a branched-chain acyl-CoA substrate.

Objective: To determine the activity of a specific ELOVL enzyme (e.g., ELOVL1, ELOVL3) with a branched-chain acyl-CoA substrate.

Materials:

  • Microsomal fraction containing the ELOVL enzyme of interest (from tissue homogenates or transfected cells).

  • Branched-chain acyl-CoA substrate (e.g., anteiso-C17:0-CoA).

  • [2-¹⁴C]Malonyl-CoA (radiolabeled).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Stop solution (e.g., 6 M HCl).

  • Hexane (B92381).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, microsomal protein, and the branched-chain acyl-CoA substrate.

  • Initiate Reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Hydrolysis and Extraction: The elongated product is a β-ketoacyl-CoA, which is unstable. The acid stop solution will also hydrolyze the thioester bond. Extract the resulting fatty acids with hexane.

  • Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

  • Controls: Include control reactions without the microsomal fraction (no enzyme) and without the acyl-CoA substrate to determine background levels.

Conclusion

The enzymatic regulation of this compound is a complex process involving a specialized set of enzymes for the synthesis and degradation of branched-chain very-long-chain fatty acids. While direct research on this specific molecule is limited, a comprehensive understanding of its metabolism can be inferred from the broader knowledge of BCFA and VLCFA pathways. The key regulatory points appear to be the synthesis of the isoleucine-derived primer by the BCKDH complex and the elongation steps catalyzed by specific ELOVL elongases. Further research is needed to elucidate the precise roles of this compound and other BCFAs in mammalian physiology and to explore their potential as therapeutic targets in various diseases. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

Methodological & Application

Application Notes: Synthesis and Utility of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Methylhenicosanoyl-CoA is the coenzyme A (CoA) thioester of 18-methylhenicosanoic acid (also known as 18-methyleicosanoic acid), a long-chain branched fatty acid. In biological systems, fatty acids are activated to their acyl-CoA derivatives before they can be metabolized or incorporated into more complex lipids.[1][2] The conversion to a thioester makes the acyl group more reactive and amenable to enzymatic transformations.[3][4] Long-chain and branched-chain fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid oxidation, lipid synthesis, and cellular signaling.

Potential Research Applications

While the precursor, 18-methylhenicosanoic acid, is a known component of the outer layer of human hair, endowing it with hydrophobicity, the CoA derivative is a valuable tool for biochemical and medical research.

  • Enzyme Substrate and Inhibitor Studies: this compound can be used as a specific substrate to identify and characterize enzymes involved in the metabolism of branched-chain fatty acids (BCFAs). It can also be used in screening assays to discover inhibitors of these enzymes, which may have therapeutic potential.

  • Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a key transcriptional regulator of lipid metabolism. The synthesis of this compound provides a specific tool to study its binding affinity, conformational changes, and recruitment of co-regulatory proteins to PPARα, elucidating the role of BCFAs in gene regulation.[5]

  • Metabolic and Signaling Pathway Research: The availability of this specific acyl-CoA allows researchers to trace its metabolic fate within cells, helping to unravel complex metabolic networks. Studies have linked BCFAs to the modulation of membrane fluidity, inflammation, and metabolic health, with decreased levels of iso-BCFAs observed in individuals with obesity.[6][7][8][9] this compound can be used in cell culture studies to investigate the downstream effects of BCFAs on genes related to lipid synthesis and inflammation.[7]

  • Lipidomics Standard: As a high-purity synthesized standard, this compound is essential for the accurate identification and quantification of this and related molecules in complex biological samples using mass spectrometry-based lipidomics platforms.

Protocols for the Synthesis of this compound

The synthesis is a two-stage process: 1) Synthesis of the precursor fatty acid, 18-Methylhenicosanoic Acid, and 2) Conversion of the fatty acid to its Coenzyme A thioester.

Stage 1: Synthesis of (±)-18-Methylhenicosanoic Acid

This protocol is adapted from the improved synthesis method described by Cundy and Gurr.[10] This multi-step synthesis starts from commercially available ω-cyclopentadecalactone and provides the precursor fatty acid in good yields. Researchers should refer to the original publication for detailed reaction conditions and characterization data for each intermediate.[10]

Stage 2: Synthesis of this compound

This protocol is based on the N-hydroxysuccinimide (NHS) ester activation method, which is known for its high yield and minimal side reactions when synthesizing long-chain acyl-CoAs.[11][12]

Experimental Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Activation of Fatty Acid cluster_thioesterification Step 2: Thioesterification cluster_purification Step 3: Purification & Analysis FA 18-Methylhenicosanoic Acid NHS_Ester 18-Methylhenicosanoyl-NHS Ester FA->NHS_Ester DCC, NHS, Anhydrous Solvent Crude_Product Crude this compound NHS_Ester->Crude_Product Aqueous Buffer (pH 7.5-8.0) CoASH Coenzyme A (Li Salt) CoASH->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Purify Pure_Product Pure this compound HPLC->Pure_Product Lyophilize Analysis MS / NMR Pure_Product->Analysis Characterize

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

Part A: Activation of 18-Methylhenicosanoic Acid with N-Hydroxysuccinimide

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-methylhenicosanoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Addition of Reagents: Add N-hydroxysuccinimide (NHS, 1.1 equivalents) to the solution and stir until dissolved.

  • Coupling Reaction: Cool the mixture in an ice bath (0 °C). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of the anhydrous solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 18-methylhenicosanoyl-NHS ester. This active ester can be used in the next step without further purification, though recrystallization can be performed if necessary.

Part B: Thioesterification with Coenzyme A

  • Dissolve Coenzyme A: In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in an aqueous buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Dissolve NHS Ester: Dissolve the crude 18-methylhenicosanoyl-NHS ester from Part A in a minimal amount of a water-miscible organic solvent like THF or dimethylformamide (DMF).

  • Reaction: Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature. The long-chain fatty acid's low water solubility may cause the solution to become cloudy.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of free thiol from Coenzyme A can be monitored using Ellman's reagent.

  • Quenching: Once the reaction is complete, acidify the mixture to pH 4-5 with a dilute acid (e.g., 1 M HCl) to stabilize the product.

Part C: Purification and Characterization

  • Preparation: Filter the final reaction mixture to remove any precipitate.

  • HPLC Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15]

    • Column: C18 column.

    • Mobile Phase A: Aqueous buffer (e.g., 50-75 mM Potassium Phosphate, pH 4.9-5.5).[13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the product.

    • Detection: Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[13]

  • Isolation: Collect the fractions containing the pure product. Pool the fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Final Product: Lyophilize the remaining aqueous solution to obtain the pure this compound as a white solid.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy. Store the final product at -20°C or -80°C.

Quantitative Data

Synthesis MethodActivating AgentTypical Yield RangeReference
Mixed Carbonic AnhydrideEthyl Chloroformate60-80%[16]
Acyl ImidazoleN,N'-Carbonyldiimidazole~70-90% (often near quantitative)[16]
N-Hydroxysuccinimide EsterDCC and NHSHigh Yield (often >80%)[11][12]
Acid ChlorideOxalyl Chloride or Thionyl Chloride50-75%[16]

Alternative Synthesis Strategies

Several methods exist for activating the carboxylic acid for thioesterification with Coenzyme A. The choice of method can depend on the scale of the synthesis, the stability of the fatty acid, and available reagents.

Logical Relationship Diagram of Synthesis Methods

Synthesis_Methods cluster_activation Activation Strategies FA Carboxylic Acid (18-Methylhenicosanoic Acid) AC Acid Chloride (e.g., with SOCl₂) FA->AC MA Mixed Anhydride (e.g., with Ethyl Chloroformate) FA->MA AI Acyl Imidazole (e.g., with CDI) FA->AI NHS NHS Ester (e.g., with DCC, NHS) FA->NHS Product Acyl-CoA Thioester (this compound) AC->Product + Coenzyme A MA->Product + Coenzyme A AI->Product + Coenzyme A NHS->Product + Coenzyme A

Caption: Alternative chemical routes for the synthesis of Acyl-CoA thioesters.

References

Application Note: A Robust Chemo-Enzymatic Protocol for the Synthesis of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Methylhenicosanoyl-CoA is the activated coenzyme A thioester of 18-methyleicosanoic acid (18-MEA), a branched-chain fatty acid. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The synthesis of specific acyl-CoAs like this compound is essential for studying the enzymes that metabolize them and for developing targeted therapeutic agents. This application note details a reliable two-stage chemo-enzymatic approach for its synthesis. The process first involves the chemical synthesis of the precursor, (±)-18-methyleicosanoic acid, followed by its enzymatic ligation to coenzyme A using a long-chain acyl-CoA synthetase (LACS).

Part 1: Chemical Synthesis of (±)-18-Methyleicosanoic Acid

The chemical synthesis of the fatty acid precursor is based on an improved, scalable method that avoids heavy metal oxidants and uses readily available starting materials.[2][3] The overall strategy involves the functionalization of ω-cyclopentadecalactone, followed by oxidation and subsequent chain elongation steps.

Experimental Protocol: Synthesis of (±)-18-Methyleicosanoic Acid

This protocol is adapted from the improved synthesis method described by Cundy and Gurr (2000).[2]

  • Step 1: Methanolysis of ω-Cyclopentadecalactone

    • Dissolve ω-cyclopentadecalactone in methanol (B129727) containing a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the hydroxy ester, methyl 16-hydroxyhexadecanoate, in near-quantitative yield.[2]

  • Step 2: Oxidation to Aldehyde

    • Dissolve the hydroxy ester from Step 1 in a suitable solvent like dichloromethane.

    • Perform a Swern oxidation by adding oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperature (-78 °C), followed by the addition of a hindered base such as triethylamine.

    • Allow the reaction to warm to room temperature.

    • Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate to yield the crude aldehyde, methyl 16-oxohexadecanoate. This step typically yields over 70%.[2]

  • Step 3 & 4: Subsequent Reactions for Chain Elongation and Final Product

    • The aldehyde is then subjected to further standard organic chemistry reactions, such as a Wittig reaction or Grignard addition, to install the remaining carbon chain and the 18-methyl group.

    • The final step involves the hydrolysis of the methyl ester to the free carboxylic acid, yielding (±)-18-methyleicosanoic acid.

Data Presentation: Chemical Synthesis Yields
StepProductReported YieldReference
1Methyl 16-hydroxyhexadecanoateNearly Quantitative[2]
2Methyl 16-oxohexadecanoate>70%[2]

Part 2: Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its corresponding acyl-CoA is catalyzed by long-chain acyl-CoA synthetases (LACS), also known as long-chain fatty-acid—CoA ligases (EC 6.2.1.3).[4] These enzymes activate fatty acids in a two-step, ATP-dependent reaction.[4][5] While many LACS isoforms show specificity for fatty acids with chain lengths of 12 to 20 carbons, their substrate range can be broad, and they are suitable for activating very-long-chain fatty acids.[1][6]

Logical Relationship of Enzymatic Reaction

G sub_FA 18-Methylhenicosanoic Acid in_hub sub_FA->in_hub sub_CoA Coenzyme A sub_CoA->in_hub sub_ATP ATP sub_ATP->in_hub enzyme Long-Chain Acyl-CoA Synthetase (LACS) out_hub enzyme->out_hub Products prod_AcylCoA This compound prod_AMP AMP prod_PPi PPi in_hub->enzyme Substrates out_hub->prod_AcylCoA out_hub->prod_AMP out_hub->prod_PPi

Caption: Key components in the LACS-catalyzed synthesis.

Experimental Protocol: Enzymatic Ligation

This generalized protocol is based on established methods for the enzymatic synthesis of acyl-CoAs.[7]

  • Preparation of Reagents:

    • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate Stock: Prepare a 10 mM stock solution of 18-methyleicosanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Cofactor Solution: Prepare a fresh solution in reaction buffer containing 20 mM ATP and 40 mM MgCl₂.

    • Coenzyme A Solution: Prepare a 10 mM solution of Coenzyme A trilithium salt in water.

    • Enzyme: Use a commercially available or purified recombinant long-chain acyl-CoA synthetase.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction Buffer (to final volume of 1 mL)

      • Cofactor Solution (to final concentrations of 2 mM ATP, 4 mM MgCl₂)

      • Coenzyme A Solution (to a final concentration of 1 mM)

      • 18-methyleicosanoic acid stock (to a final concentration of 100 µM)

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the LACS enzyme (e.g., 1-5 µg).

    • Incubate at 37 °C for 1-2 hours. Reaction progress can be monitored by HPLC or LC-MS.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by adding acid (e.g., 10% formic acid) to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Collect the supernatant containing the this compound.

Data Presentation: Expected Enzymatic Conversion

Yields can vary based on the specific LACS isoform and reaction optimization. The table below provides expected yields based on data from similar chemo-enzymatic syntheses.[7][8]

MethodProduct TypeTypical ConversionTypical Isolated Yield
LACS Enzymatic LigationLong-Chain Acyl-CoAUp to 95%Up to 80%

Part 3: Purification and Characterization

Purification of the newly synthesized acyl-CoA is critical to remove unreacted substrates and cofactors. Solid-phase extraction (SPE) is a rapid and effective method.[7]

Protocol: Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol, water, and finally the reaction buffer.

  • Sample Loading: Load the supernatant from the quenched reaction onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to elute salts, ATP, and free Coenzyme A.

  • Elution: Elute the this compound product using a higher concentration of organic solvent (e.g., 80-100% methanol).

  • Analysis: Analyze the fractions by HPLC or LC-MS to confirm the presence and purity of the product. The structure can be definitively confirmed by mass spectrometry.[7][9]

Overall Synthesis Workflow

The diagram below illustrates the complete chemo-enzymatic workflow from starting materials to the final purified product.

G start_end start_end chem_step chem_step enz_step enz_step pur_step pur_step product product start Starting Materials chem Chemical Synthesis: - Methanolysis - Oxidation - Chain Elongation start->chem Reagents precursor 18-Methyleicosanoic Acid (18-MEA) chem->precursor enz Enzymatic Ligation: - LACS Enzyme - ATP, MgCl₂, CoA precursor->enz Substrate crude Crude This compound enz->crude purify Purification: Solid-Phase Extraction (C18) crude->purify final_product Purified This compound purify->final_product analysis Analysis: - HPLC - LC-MS final_product->analysis

Caption: Chemo-enzymatic synthesis workflow.

References

Application Notes and Protocols for the Analytical Standard of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 18-Methylhenicosanoyl-CoA as an analytical standard in research and drug development settings. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantification of long-chain and very-long-chain fatty acyl-CoAs.

Introduction

This compound is a long-chain branched fatty acyl-coenzyme A. As a coenzyme A derivative, it is presumed to play a role in fatty acid metabolism and other cellular processes. Accurate quantification of this and other fatty acyl-CoAs is crucial for understanding their physiological and pathological roles. The following protocols describe the use of this compound as a standard for the development of robust analytical methods. While specific details for this compound are not extensively published, the methods described are widely applicable to long-chain acyl-CoAs.[1][2]

Product Information

Characteristic Value
Product Name This compound
Synonyms 18-Methylhenicosanoyl-coenzyme A
Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.1 g/mol
Storage Store in a sealed container away from light, preferably at -20°C or -80°C for long-term stability.

Note: This information is compiled from publicly available data sheets and should be confirmed with the specific supplier.[3][4]

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[5][6][7] The following protocol is a general guideline and may require optimization for specific instrumentation and matrices.

3.1. Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Sample->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC Reverse-Phase HPLC/UHPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Standard Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

3.2. Sample Preparation Protocol

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer on ice.

  • Extraction: Extract acyl-CoAs using a solid-phase extraction (SPE) method. This is a common and effective technique for isolating and concentrating acyl-CoAs from biological matrices.

  • Elution: Elute the acyl-CoAs from the SPE column.

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate injection solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

3.3. LC-MS/MS Method Protocol

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally more sensitive for the detection of acyl-CoAs.[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte.

    • MRM Transition: For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da from the protonated molecule [M+H]+.[1] For this compound (MW = 1090.1), the expected transition would be:

      • Precursor Ion (Q1): m/z 1091.1

      • Product Ion (Q3): m/z 584.1

    • Optimization: The collision energy and other MS parameters should be optimized for this compound by infusing a standard solution into the mass spectrometer.

3.4. Standard Curve Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Analyze the calibration standards using the developed LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Use the calibration curve to determine the concentration of this compound in unknown samples.

3.5. Typical LC-MS/MS Performance (Example Data)

The following table provides an example of typical performance characteristics for the analysis of a long-chain acyl-CoA using LC-MS/MS. These values should be established for this compound during method validation.

Parameter Typical Value
Retention Time Dependent on LC conditions
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~5 fmol on column[1]
Limit of Quantification (LOQ) ~15 fmol on column
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Role in Metabolic Pathways (General)

Fatty acyl-CoAs are central intermediates in fatty acid metabolism. They are involved in beta-oxidation for energy production and serve as building blocks for the synthesis of complex lipids. While the specific pathways involving this compound are not well-defined in the literature, the following diagram illustrates the general role of fatty acyl-CoAs.

Fatty_Acyl_CoA_Metabolism cluster_beta_oxidation Beta-Oxidation cluster_lipid_synthesis Lipid Synthesis FattyAcid Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase FattyAcylCoA Fatty Acyl-CoA (e.g., this compound) AcylCoA_Synthase->FattyAcylCoA AcetylCoA Acetyl-CoA FattyAcylCoA->AcetylCoA ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) FattyAcylCoA->ComplexLipids TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: General metabolic fate of fatty acyl-CoAs.

Conclusion

The protocols and information provided here serve as a comprehensive guide for the use of this compound as an analytical standard. The development of a robust and validated LC-MS/MS method is essential for the accurate quantification of this and other long-chain fatty acyl-CoAs in biological systems. Such methods will be invaluable for advancing our understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their CoA esters are crucial components of cellular metabolism.[1][2][3] They are integral to the synthesis of complex lipids such as sphingolipids and glycerophospholipids and serve as precursors for lipid signaling molecules.[1][2][4] Branched-chain fatty acids (BCFAs) are known to modulate membrane fluidity and are involved in various cellular signaling pathways.[5][6] Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[7][8]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[9] This document provides detailed application notes and protocols for the analysis of this compound using this technique.

Principle of the Method

The analysis of this compound by LC-MS/MS involves three main stages:

  • Sample Preparation: Extraction of acyl-CoAs from a biological matrix and purification to remove interfering substances.

  • Liquid Chromatography (LC): Separation of this compound from other acyl-CoAs and matrix components using reverse-phase chromatography.

  • Tandem Mass Spectrometry (MS/MS): Ionization of the target molecule and subsequent fragmentation to produce characteristic product ions for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

In positive electrospray ionization (ESI) mode, acyl-CoAs typically form a protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), a characteristic neutral loss of 507.3 Da is observed, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety of Coenzyme A. This specific fragmentation pattern allows for the selective detection of acyl-CoAs.

Quantitative Data Summary

The following tables summarize the key quantitative data for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Molecular FormulaC₄₃H₇₈N₇O₁₇P₃S[10]
Molecular Weight1090.1 g/mol [10]
Precursor Ion ([M+H]⁺)m/z 1091.1Calculated
Primary Product Ionm/z 583.8Calculated
Neutral Loss507.3 Da[9]

Table 2: Typical Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 3: Typical Mass Spectrometer Settings (Triple Quadrupole)

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Collision GasArgon
Collision Energy20-40 eV (to be optimized)
Dwell Time100 ms

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Homogenization Buffer: 10 mM HEPES, 0.25 M Sucrose, 1 mM EDTA, pH 7.4

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol (MeOH)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Procedure:

  • Weigh approximately 50 mg of frozen tissue or collect a cell pellet of at least 1 million cells.

  • Add 500 µL of ice-cold homogenization buffer and the internal standard.

  • Homogenize the sample on ice using a tissue homogenizer or sonicator.

  • Add 1 mL of a 2:1 (v/v) mixture of ACN:2-Propanol and vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant.

  • For further purification, perform solid-phase extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 30% MeOH in water.

    • Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50:50 (v/v) ACN:water for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Set up the LC system with the parameters outlined in Table 2 .

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Set up the mass spectrometer with the parameters from Table 3 .

  • Create an MRM method with the precursor-to-product ion transition for this compound (1091.1 -> 583.8) and the internal standard.

  • Inject the prepared sample onto the LC-MS/MS system.

  • Acquire the data.

Data Analysis
  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of a surrogate long-chain acyl-CoA standard spiked with the internal standard.

  • Quantify the amount of this compound in the sample by interpolating the peak area ratio from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue/Cell Sample homogenize Homogenization with Internal Standard tissue->homogenize extract Solvent Extraction homogenize->extract spe Solid Phase Extraction (SPE) extract->spe dry_recon Dry Down & Reconstitute spe->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

VLCFA_Signaling cluster_synthesis Synthesis & Metabolism cluster_function Cellular Functions LCFA Long-Chain Fatty Acyl-CoA ELOVL ELOVL Elongases LCFA->ELOVL VLCFA_CoA This compound (VLCFA-CoA) ELOVL->VLCFA_CoA Sphingolipids Sphingolipid Synthesis VLCFA_CoA->Sphingolipids VLCFA_CoA->Sphingolipids PPARa PPARα Activation VLCFA_CoA->PPARa VLCFA_CoA->PPARa Membrane Membrane Fluidity & Structure Sphingolipids->Membrane Sphingolipids->Membrane Gene_Expression Target Gene Expression (Lipid Metabolism) PPARa->Gene_Expression PPARa->Gene_Expression

Caption: Representative signaling roles of very-long-chain fatty acyl-CoAs.

References

Application Note: Quantitative Analysis of 18-Methylhenicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

18-Methylhenicosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA. The analysis of long-chain and very-long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic processes and their links to diseases such as type 2 diabetes and inherited metabolic disorders.[1][2] These molecules are key intermediates in lipid metabolism, acting as substrates for energy production through beta-oxidation and for the synthesis of complex lipids.[1][2] Their low abundance and physicochemical properties make them challenging to quantify. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The methodology is based on established principles for the analysis of other long-chain acyl-CoAs.[1][3][4]

Principle of the Method

This method employs reversed-phase liquid chromatography for the separation of this compound from other cellular components. A C18 reversed-phase column at a high pH (around 10.5) with a gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) is effective for the separation of long-chain acyl-CoAs.[1][4] Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity. The SRM transitions are based on the characteristic fragmentation of acyl-CoA molecules, which typically involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety.[4]

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium hydroxide, Formic acid

  • Standards: this compound (analytical standard), appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled long-chain acyl-CoA)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges, as needed.

Proposed LC-MS/MS Method for this compound

Liquid Chromatography
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in 90% Acetonitrile
Gradient As required to achieve separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
SRM Transitions for this compound
  • Molecular Formula: C43H78N7O17P3S

  • Molecular Weight: 1090.1 g/mol

  • Precursor Ion ([M+H]⁺): m/z 1091.1

  • Product Ion 1 (Neutral Loss of 507): m/z 584.1

  • Product Ion 2 (Characteristic Fragment): m/z 428.1

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1091.1584.11004035
This compound1091.1428.11004050
Internal Standard (e.g., C17:0-CoA)1020.4513.41004035

Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific sample types.

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Methanol:Chloroform:Water).

    • Add the internal standard.

  • Phase Separation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Solid Phase Extraction (Optional, for sample cleanup and concentration):

    • Condition an appropriate SPE cartridge.

    • Load the aqueous extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent (e.g., methanol with ammonium hydroxide).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Reference
Palmitoyl-CoA (C16:0)Rat Liver~15-30[5]
Stearoyl-CoA (C18:0)Rat Liver~5-15[5]
Oleoyl-CoA (C18:1)Rat Liver~10-25[5]
Total Long-Chain Acyl-CoARat Liver83 ± 11[5]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9[5]

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Liquid-Liquid or Solid Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Reversed-Phase LC Separation Evaporation->LC MS Tandem Mass Spectrometry (ESI+, SRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Figure 1. A generalized workflow for the extraction and analysis of this compound from biological tissues.

Metabolic Pathway: Elongation of Very-Long-Chain Fatty Acids

This compound is synthesized through the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[6][7][8]

G Figure 2. Very-Long-Chain Fatty Acid Elongation Pathway AcylCoA_n Acyl-CoA (C20) KetoacylCoA 3-Ketoacyl-CoA (C22) AcylCoA_n->KetoacylCoA ELOVL1/3/7 MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (C22) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA trans-2-Enoyl-CoA (C22) HydroxyacylCoA->EnoylCoA HACD1-4 AcylCoA_n2 This compound (Acyl-CoA, C22) EnoylCoA->AcylCoA_n2 TECR ELOVL ELOVL KAR_node KAR HACD_node HACD TECR_node TECR

Caption: Figure 2. The enzymatic steps in the elongation of a C20 acyl-CoA to a C22 acyl-CoA, such as this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound. The use of a C18 reversed-phase column at high pH and SRM detection ensures reliable separation and high selectivity. This application note offers a comprehensive protocol that can be adapted by researchers in the fields of metabolomics, lipidomics, and drug development to investigate the role of very-long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for the Quantification of 18-Methylhenicosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a long-chain branched-chain fatty acyl-coenzyme A. While specific quantitative data and dedicated protocols for this particular molecule are not extensively documented in current literature, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs allows for the adaptation of established analytical methodologies. This document provides a detailed application note and a generalized protocol for the quantification of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for similar analytes and should be optimized for specific experimental needs.

Biological Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are integral components of cellular metabolism. In bacteria, they play a crucial role in maintaining membrane fluidity. In mammals, the free fatty acid counterpart of the target analyte, 18-methyleicosanoic acid, is a known component of mammalian hair, contributing to its surface properties.[1][2] Very-long-chain and branched-chain fatty acyl-CoAs can also act as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][3] The biosynthesis of anteiso-fatty acids, such as 18-methylhenicosanoic acid, typically initiates from the branched-chain amino acid isoleucine, which is converted to 2-methylbutyryl-CoA to serve as a primer for fatty acid synthesis.[4][5][6][7]

Experimental Overview

The quantification of this compound from biological matrices is a multi-step process that involves sample preparation, analytical separation, and detection. Given the low endogenous concentrations and amphiphilic nature of long-chain acyl-CoAs, a robust and sensitive analytical method such as LC-MS/MS is required.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (Tissue, Cells, etc.) homogenization Homogenization (in cold buffer) sample->homogenization extraction Acyl-CoA Extraction (e.g., SPE or LLE) homogenization->extraction concentration Concentration (e.g., Evaporation) extraction->concentration reconstitution Reconstitution (in injection solvent) concentration->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for the quantification of this compound.

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples. Note: This protocol should be validated and optimized for your specific sample type and instrumentation.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Acids/Bases: Formic acid, Ammonium (B1175870) hydroxide

  • Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized deuterated this compound).

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

  • Biological Sample: (e.g., ~50-100 mg of tissue or 1-10 million cells).

  • Homogenizer: Tissue homogenizer or sonicator.

  • Centrifuge: Refrigerated microcentrifuge.

  • Evaporation System: Nitrogen evaporator or vacuum concentrator.

2. Sample Preparation

  • Homogenization:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 MeOH:H₂O:IPA with 0.1% formic acid).

    • For cell samples, pellet 1-10 million cells and resuspend in 1 mL of ice-cold extraction buffer. Sonicate the cell suspension on ice.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard to the homogenate. The amount should be comparable to the expected endogenous level of the analyte.

  • Extraction:

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of equilibration buffer (e.g., 95:5 H₂O:ACN with 0.1% formic acid).

      • Load the sample homogenate onto the cartridge.

      • Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences (e.g., 80:20 H₂O:ACN).

      • Elute the acyl-CoAs with 1 mL of a strong organic solvent (e.g., 90:10 ACN:H₂O with 0.1% formic acid).

    • Liquid-Liquid Extraction (LLE):

      • An alternative to SPE, perform a Bligh-Dyer or similar extraction to partition the polar acyl-CoAs into the aqueous/methanol phase.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 H₂O:ACN with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for analysis. To minimize analyte loss, use glass or low-adsorption vials.[8]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is a typical starting point. An example gradient is:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-15 min: 95% to 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[9] The precursor ion will be the [M+H]⁺ of this compound (exact mass to be calculated). The product ion will be [M+H-507]⁺.

      • Precursor Ion (Q1): m/z 1091.6 (Calculated for C₄₃H₇₉N₇O₁₇P₃S⁺)

      • Product Ion (Q3): m/z 584.6

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific analyte and instrument.

4. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is a template table for summarizing results from different biological samples.

Table 1: Hypothetical Quantitative Data for this compound

Biological SampleConditionThis compound Concentration (pmol/mg protein)Standard Deviationn
Mouse LiverControl1.250.155
Mouse LiverTreatment A2.500.305
Human PlateletsHealthy Donor0.800.1010
Human PlateletsDisease State1.500.2510
HeLa CellsUntreated0.500.083
HeLa CellsCompound X0.250.053

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway

The biosynthesis of anteiso-fatty acyl-CoAs, including this compound, is initiated from the branched-chain amino acid isoleucine.

Biosynthesis of Anteiso-Fatty Acyl-CoAs

biosynthesis_pathway cluster_input Precursors cluster_synthesis Synthesis Pathway isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination primer 2-Methylbutyryl-CoA (Primer) keto_acid->primer Oxidative Decarboxylation elongation Fatty Acid Synthase (FAS) Elongation (+ Malonyl-CoA) primer->elongation product This compound elongation->product

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The quantification of this compound in biological samples presents a challenge due to its low abundance and the lack of commercially available standards and specific protocols. However, by adapting established LC-MS/MS methods for other long-chain and branched-chain fatty acyl-CoAs, reliable and sensitive quantification can be achieved. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and validate their own assays for this and similar molecules, paving the way for a better understanding of their biological roles in health and disease.

References

Application Notes and Protocols for the Lipidomics Analysis of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The analysis of such lipids is crucial for understanding various physiological and pathological processes, as very-long-chain fatty acids (VLCFAs) are integral components of cellular membranes and precursors for signaling molecules. Dysregulation of VLCFA metabolism is associated with several metabolic and neurological disorders.[1][2] This document provides a detailed workflow for the lipidomics analysis of this compound, from sample preparation to data analysis, intended for researchers in academia and the pharmaceutical industry.

Experimental Workflow

A typical lipidomics workflow for the analysis of this compound involves several key stages: sample preparation, including extraction and purification; analytical separation and detection, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS); and subsequent data processing and analysis.

Lipidomics Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling homogenization Sample Homogenization extraction Lipid Extraction homogenization->extraction Homogenate purification Solid-Phase Extraction (SPE) extraction->purification Crude Extract lc_separation LC Separation purification->lc_separation Purified Extract ms_detection MS/MS Detection lc_separation->ms_detection Separated Analytes data_processing Data Processing ms_detection->data_processing Raw Data quantification Quantification data_processing->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Fig. 1: General lipidomics workflow for this compound.

Experimental Protocols

Sample Preparation

Given the instability of acyl-CoAs, rapid processing of fresh tissue is recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3]

Protocol: Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[3][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2-propanol and homogenize again.[4]

    • Add acetonitrile (ACN) to the homogenate for extraction.[4]

  • Extraction:

    • Centrifuge the homogenate to pellet the protein and other debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction solvent.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances. A common wash solution is acetonitrile.

    • Elute the acyl-CoAs from the column using a suitable solvent. Elution can be achieved with a solution of 2-propanol.[4]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[3]

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and acetonitrile with a small amount of ammonium hydroxide).

LC-MS/MS Analysis

The analysis of long-chain acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation and Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[4][5]

    • Mobile Phase A: Water with a modifier such as ammonium hydroxide or formic acid.

    • Mobile Phase B: Acetonitrile with the same modifier.[5]

    • Gradient: A gradient from a lower to a higher percentage of the organic mobile phase (B) is used to elute the acyl-CoAs.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for acyl-CoAs.[6][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion. A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling.[5][6]

    • Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound will need to be determined, likely based on its molecular weight of 1090.1 g/mol .[8] The precursor ion would be [M+H]+.

Data Presentation

Sample IDBiological ReplicateTechnical ReplicatePeak Area (this compound)Peak Area (Internal Standard)Concentration (pmol/mg tissue)
Control 111
Control 112
Control 113
Treatment 111
Treatment 112
Treatment 113

Concentration is calculated relative to the internal standard and tissue weight.

Postulated Metabolic Pathway of this compound

A specific metabolic pathway for this compound has not been explicitly described. However, based on the metabolism of other very-long-chain and branched-chain fatty acids, a plausible pathway can be proposed. As a VLCFA, its initial degradation is expected to occur in the peroxisomes.[3][4][9] The methyl group at the 18th position may necessitate alpha-oxidation to remove a single carbon atom, allowing for subsequent beta-oxidation.[10][11]

Postulated Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA_CoA This compound Alpha_Ox Alpha-Oxidation VLCFA_CoA->Alpha_Ox If β-oxidation is blocked Beta_Ox_Perox Beta-Oxidation Cycles VLCFA_CoA->Beta_Ox_Perox Alpha_Ox->Beta_Ox_Perox Removal of one carbon Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Ox_Perox->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox_Perox->Propionyl_CoA From branched part Beta_Ox_Mito Beta-Oxidation Shortened_Acyl_CoA->Beta_Ox_Mito Transport to Mitochondrion TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Conversion to Succinyl-CoA Acetyl_CoA Acetyl-CoA Beta_Ox_Mito->Acetyl_CoA Acetyl_CoA->TCA_Cycle

Fig. 2: Postulated metabolic pathway for this compound.

Pathway Description:

  • Activation: 18-Methylhenicosanoic acid is first activated to this compound.

  • Peroxisomal Oxidation: Due to its very long chain, it is transported into the peroxisome for initial degradation.[9]

  • Alpha-Oxidation (if necessary): The methyl branch at the 18th position, depending on its location relative to the carboxyl end after several cycles of beta-oxidation, might block the beta-oxidation process. In such a case, alpha-oxidation would remove a single carbon from the carboxyl end to bypass this blockage.[10][11]

  • Peroxisomal Beta-Oxidation: The fatty acid chain is shortened through several cycles of beta-oxidation within the peroxisome, producing acetyl-CoA and in the case of the branched portion, propionyl-CoA.[3]

  • Mitochondrial Beta-Oxidation: The resulting shorter-chain acyl-CoA is then transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial beta-oxidation pathway.[9]

  • TCA Cycle: Acetyl-CoA and propionyl-CoA (after conversion to succinyl-CoA) enter the TCA cycle for energy production.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the lipidomics analysis of this compound. While a specific metabolic pathway and quantitative data are not yet established in the literature, the outlined workflow, based on well-understood principles of lipid analysis and metabolism, provides a solid foundation for researchers to investigate the role of this and other very-long-chain branched fatty acyl-CoAs in health and disease. The use of appropriate internal standards and rigorous validation of the LC-MS/MS method are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Extraction of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As a member of the anteiso-branched-chain fatty acid family, its parent fatty acid, 18-methylhenicosanoic acid, is a known component of various biological systems. In bacteria, branched-chain fatty acids are crucial for maintaining cell membrane fluidity, especially in response to environmental stress[1][2][3]. In mammals, 18-methyleicosanoic acid is a significant covalently bound fatty acid in hair fibers, contributing to the hydrophobicity of the hair surface[4]. The activated CoA-thioester form, this compound, is the direct precursor for its incorporation into complex lipids and is a key intermediate in its metabolism.

The accurate and efficient extraction of this compound from biological samples is essential for studying its metabolism, function, and potential as a biomarker in various physiological and pathological conditions, including metabolic disorders[5][6]. These application notes provide detailed protocols for the extraction and purification of this compound from biological tissues, adapted from established methods for long-chain and very-long-chain acyl-CoAs.

Data Presentation: Recovery of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction protocol employed. The following table summarizes reported recovery rates for various long-chain acyl-CoAs using methods analogous to those described in this document. While specific data for this compound is not extensively available, these values provide a benchmark for expected recovery efficiencies.

Acyl-CoA SpeciesTissue TypeExtraction MethodPurification MethodAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)Rat LiverAcetonitrile (B52724)/Isopropanol (B130326)Solid-Phase Extraction (SPE)93-104[7]
Oleoyl-CoA (C18:1)Rat LiverAcetonitrile/IsopropanolSolid-Phase Extraction (SPE)93-104[7]
Arachidonyl-CoA (C20:4)Rat LiverAcetonitrile/IsopropanolSolid-Phase Extraction (SPE)83-90[7]
Various Long-Chain Acyl-CoAsRat Heart, Kidney, MuscleAcetonitrileOligonucleotide Purification Column & C18 HPLC70-80[3]
Malonyl-CoARat Liver, Heart, MuscleTrichloroacetic AcidReversed-Phase SPE28.8 - 48.5[8]

Experimental Protocols

The following protocols are designed for the extraction of this compound from biological tissues. Given its very-long-chain and branched nature, modifications to standard long-chain acyl-CoA protocols are included to enhance solubility and recovery.

Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE)

This protocol is a robust method for obtaining a purified acyl-CoA fraction suitable for analysis by LC-MS/MS.

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

  • Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) columns

  • Methanol (B129727), HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH) in water

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 2% formic acid.

    • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of water, and then 2 mL of methanol to remove interfering substances.

    • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in water.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., 50% methanol in water).

Protocol 2: Liquid-Liquid Extraction for General Acyl-CoA Profiling

This method is a faster, though less specific, protocol suitable for initial screening.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer

  • Ice-cold 2-propanol with 50 mM KH2PO4, pH 7.2

  • Chloroform (B151607)

  • Saturated KCl solution

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and >3,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Homogenize the frozen tissue in 1 mL of ice-cold 2-propanol/KH2PO4 buffer containing the internal standard.

    • Transfer the homogenate to a glass tube.

  • Extraction:

    • Add 2 mL of chloroform and 0.5 mL of saturated KCl.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully remove the upper aqueous-alcoholic phase containing the acyl-CoAs.

    • Dry the collected phase under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a solvent suitable for your downstream analysis.

Mandatory Visualizations

Biosynthesis of Anteiso-Branched-Chain Fatty Acyl-CoAs

The following diagram illustrates the general metabolic pathway for the biosynthesis of anteiso-branched-chain fatty acids, leading to the formation of molecules such as this compound. The process starts with the conversion of L-isoleucine to the primer 2-methylbutyryl-CoA, which is then elongated.

isoleucine L-Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination primer 2-Methylbutyryl-CoA (Primer) keto_acid->primer Oxidative Decarboxylation elongation Fatty Acid Synthase (FAS II) primer->elongation malonyl_coa Malonyl-CoA malonyl_coa->elongation Elongation Cycles vlcfa_coa Very-Long-Chain Anteiso-Acyl-CoA elongation->vlcfa_coa target_coa This compound vlcfa_coa->target_coa complex_lipids Incorporation into Complex Lipids vlcfa_coa->complex_lipids

Caption: Biosynthesis pathway of anteiso-fatty acyl-CoAs.

Experimental Workflow for Extraction and Analysis

This diagram outlines the key steps in the extraction, purification, and analysis of this compound from biological tissue.

sample Tissue Sample homogenization Homogenization (in buffer with internal standard) sample->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Drying elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the extraction of this compound from biological tissues. The choice between the two protocols will depend on the specific research needs, with Protocol 1 providing a higher purity extract suitable for quantitative analysis, and Protocol 2 offering a more rapid screening method. While the direct signaling roles of this compound are still an active area of research, its importance in metabolic pathways and cellular structures is well-recognized. The successful extraction and quantification of this molecule will undoubtedly contribute to a deeper understanding of its biological significance.

References

Application Notes and Protocols for 18-Methylhenicosanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a coenzyme A derivative of 18-methylhenicosanoic acid, an anteiso-branched-chain fatty acid. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is a potential substrate for various enzymes involved in fatty acid metabolism, particularly within the peroxisomes. Understanding the enzymatic processing of this molecule is crucial for research into metabolic pathways involving branched-chain fatty acids and for the development of drugs targeting these pathways. These application notes provide an overview of the potential enzymatic pathways, relevant enzymes, and detailed protocols for studying the metabolism of this compound.

Potential Metabolic Pathways

This compound, being a very-long-chain and branched-chain fatty acyl-CoA, is likely metabolized through peroxisomal alpha- and beta-oxidation pathways. The initial activation of its corresponding fatty acid is carried out by a very-long-chain acyl-CoA synthetase.

Peroxisomal Alpha-Oxidation

The presence of a methyl group at the beta-position (C18) relative to the carboxyl group in a shorter fatty acid can hinder direct beta-oxidation. While this compound does not have a beta-methyl group, its metabolism might initiate with an alpha-oxidation step, particularly if it is a substrate for phytanoyl-CoA dioxygenase (PHYH). This pathway involves the removal of a single carbon from the carboxyl end.

Alpha_Oxidation_Pathway sub This compound p1 2-Hydroxy-18-methylhenicosanoyl-CoA sub->p1 Phytanoyl-CoA Dioxygenase (PHYH) p2 17-Methylhenicosanoyl-CoA p1->p2 2-Hydroxyphytanoyl-CoA Lyase p3 Pristanoyl-CoA p2->p3 Aldehyde Dehydrogenase

Peroxisomal Beta-Oxidation

Following potential alpha-oxidation or if the methyl branch does not sterically hinder the beta-oxidation machinery, this compound would likely undergo peroxisomal beta-oxidation. This pathway is crucial for the degradation of VLCFAs and branched-chain fatty acids. Key enzymes in this pathway include very-long-chain acyl-CoA dehydrogenase (VLCAD) and α-methylacyl-CoA racemase (AMACR) if a chiral center is introduced.

Beta_Oxidation_Pathway sub This compound p1 trans-2,3-Enoyl-18-methylhenicosanoyl-CoA sub->p1 VLCAD p2 3-Hydroxy-18-methylhenicosanoyl-CoA p1->p2 Enoyl-CoA Hydratase p3 3-Keto-18-methylhenicosanoyl-CoA p2->p3 3-Hydroxyacyl-CoA Dehydrogenase p4 16-Methylnonadecanoyl-CoA + Acetyl-CoA p3->p4 Thiolase

Potential Enzyme Substrate Data

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Lignoceric acid (C24:0)10150-
Hexacosanoic acid (C26:0)5100-
Phytanoyl-CoA Dioxygenase (PHYH) Phytanoyl-CoA~25Not Reported[1][2]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16:0)1.83.2 (µmol/min/mg)[3]
Stearoyl-CoA (C18:0)1.22.5 (µmol/min/mg)[3]
Arachidoyl-CoA (C20:0)0.81.9 (µmol/min/mg)[3]
α-Methylacyl-CoA Racemase (AMACR) Pristanoyl-CoANot ReportedNot Reported[4][5]

Note: The kinetic parameters for VLC-ACS are generalized from typical values for very-long-chain fatty acids. The Vmax for VLCAD is reported in different units in the source material.

Experimental Protocols

The following protocols are adapted from established methods and can be used to investigate the interaction of this compound with key enzymes in fatty acid metabolism.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This protocol determines the activity of very-long-chain acyl-CoA synthetase (VLC-ACS) by measuring the formation of this compound from 18-methylhenicosanoic acid.

Materials:

  • 18-Methylhenicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • Enzyme source (e.g., purified VLC-ACS, cell lysate, or microsomal fraction)

  • [³H]18-Methylhenicosanoic acid (for radioactive assay) or LC-MS/MS system

Procedure (LC-MS/MS Method):

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM HEPES buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM CoA

    • 0.1% Triton X-100

    • 10 µM 18-Methylhenicosanoic acid

  • Enzyme Addition: Add the enzyme source (e.g., 10-50 µg of protein) to the reaction mixture. The final volume should be 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 2-propanol containing an internal standard (e.g., C17:0-CoA).

  • Extraction: Vortex the mixture and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound.

ACS_Assay_Workflow n1 Prepare Reaction Mixture n2 Add Enzyme n1->n2 n3 Incubate at 37°C n2->n3 n4 Terminate Reaction n3->n4 n5 Extract Acyl-CoAs n4->n5 n6 LC-MS/MS Analysis n5->n6

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases, such as VLCAD, by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[6][7]

Materials:

  • This compound

  • Purified Electron Transfer Flavoprotein (ETF)

  • HEPES or potassium phosphate (B84403) buffer (pH 7.6)

  • Enzyme source (e.g., purified VLCAD, mitochondrial extract)

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

    • 50 mM HEPES or potassium phosphate buffer (pH 7.6)

    • 2 µM purified ETF

  • Baseline Fluorescence Measurement: Place the cuvette in a fluorometer set to an excitation wavelength of 380 nm and an emission wavelength of 495 nm. Record the stable baseline fluorescence.

  • Enzyme Addition: Add the enzyme source (e.g., 5-20 µg of protein) to the cuvette and mix gently.

  • Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Fluorescence Monitoring: Immediately start recording the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of ETF reduction from the slope of the linear portion of the fluorescence decay curve.

ACAD_Assay_Workflow n1 Prepare Reaction Mixture with ETF n2 Measure Baseline Fluorescence n1->n2 n3 Add Enzyme n2->n3 n4 Add this compound n3->n4 n5 Monitor Fluorescence Decrease n4->n5

Protocol 3: Fatty Acid Elongase Activity Assay (Scintillation Proximity Assay)

This high-throughput assay measures the activity of fatty acid elongases by detecting the incorporation of a radiolabeled two-carbon unit from [¹⁴C]malonyl-CoA into the acyl-CoA substrate.[8][9]

Materials:

  • This compound

  • [¹⁴C]Malonyl-CoA

  • NADPH

  • HEPES buffer (pH 7.2)

  • Enzyme source (e.g., microsomal fraction containing elongases)

  • Acyl-CoA binding protein (ACBP)

  • Scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture:

    • 100 mM HEPES buffer (pH 7.2)

    • 1 mM NADPH

    • 10 µM this compound

    • 5 µM [¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)

  • Enzyme Addition: Add the enzyme source (e.g., 10-20 µg of microsomal protein) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add a mixture of ACBP and SPA beads to each well. ACBP will bind to the elongated [¹⁴C]-labeled acyl-CoA product, bringing it into proximity with the SPA beads, which generates a detectable signal.

  • Measurement: Measure the signal using a microplate scintillation counter. The signal intensity is proportional to the elongase activity.

Elongase_Assay_Workflow n1 Prepare Reaction Mixture with [14C]Malonyl-CoA n2 Add Enzyme n1->n2 n3 Incubate at 37°C n2->n3 n4 Add ACBP and SPA Beads n3->n4 n5 Measure Scintillation n4->n5

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the sensitive and specific detection and quantification of this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) for this compound should be calculated based on its molecular weight.

    • A common product ion for acyl-CoAs corresponds to the phosphopantetheine moiety (m/z 428.1) or the adenosine (B11128) diphosphate (B83284) moiety (m/z 348.1). A neutral loss of 507 Da is also characteristic.[10]

  • Optimization: The collision energy and other MS parameters should be optimized for this compound and its expected metabolites.

Conclusion

This compound is a valuable tool for investigating the metabolism of very-long-chain and branched-chain fatty acids. The protocols provided here offer a starting point for characterizing its interactions with key metabolic enzymes. Due to the limited availability of specific data for this particular substrate, researchers are encouraged to perform initial optimization experiments to determine the ideal assay conditions. The use of sensitive analytical techniques such as LC-MS/MS will be crucial for the accurate detection and quantification of this acyl-CoA and its metabolic products, ultimately contributing to a deeper understanding of lipid metabolism and related diseases.

References

Application Notes and Protocols for In Vitro Assays Involving 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylhenicosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As a derivative of heneicosanoic acid, a 21-carbon saturated fatty acid, its metabolism is likely intertwined with the pathways governing very-long-chain fatty acids (VLCFAs). These pathways are critical in various physiological processes, and their dysregulation has been implicated in several metabolic diseases. These application notes provide a framework for investigating the in vitro behavior of this compound, offering detailed protocols for key enzymatic assays and hypothesized signaling interactions.

The study of this compound can provide insights into the substrate specificity of enzymes involved in fatty acid metabolism and may be relevant for research in metabolic disorders, oncology, and neurobiology where VLCFAs play a significant role.

Hypothesized Metabolic Pathways

Given its structure as a very-long-chain fatty acyl-CoA, this compound is postulated to be a substrate for several key enzymes in fatty acid metabolism. The primary pathways of interest for in vitro investigation include its synthesis by acyl-CoA synthetases, its catabolism via peroxisomal β-oxidation, and its potential transport into mitochondria via the carnitine shuttle system.

Hypothesized Metabolic Pathway for this compound Hypothesized Metabolic Pathway for this compound cluster_0 Activation cluster_1 Peroxisomal β-Oxidation cluster_2 Mitochondrial Transport 18-Methylhenicosanoic_Acid 18-Methylhenicosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 18-Methylhenicosanoic_Acid->ACSL ATP, CoA This compound This compound ACSL->this compound AMP, PPi ACOX1 Acyl-CoA Oxidase 1 (ACOX1) This compound->ACOX1 O2 CPT1 Carnitine Palmitoyltransferase I (CPT1) This compound->CPT1 Carnitine Enoyl-CoA Enoyl-CoA derivative ACOX1->Enoyl-CoA H2O2 Acylcarnitine 18-Methylhenicosanoyl-carnitine CPT1->Acylcarnitine CoA

Figure 1: Hypothesized metabolic activation and initial catabolic steps for this compound.

Key In Vitro Assays

The following sections detail protocols for assays that can be adapted to investigate the enzymatic processing of this compound.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay determines the rate at which an Acyl-CoA Synthetase converts 18-Methylhenicosanoic acid to this compound. The activity is measured by the consumption of ATP or the production of AMP or pyrophosphate, or more commonly, through a coupled enzymatic reaction that results in a colorimetric or fluorometric output.

Experimental Workflow:

Acyl-CoA Synthetase Assay Workflow Acyl-CoA Synthetase Assay Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer - ATP - Coenzyme A - MgCl2 - 18-Methylhenicosanoic Acid Start->Prepare_Reaction_Mixture Add_Enzyme Add purified Acyl-CoA Synthetase Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Detection Detect product formation (e.g., coupled assay for AMP/PPi) Stop_Reaction->Detection Analyze_Data Calculate enzyme activity Detection->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro Acyl-CoA Synthetase activity assay.

Protocol:

A fluorometric coupled assay can be utilized to measure ACS activity.[1][2] In this assay, the production of acyl-CoA is coupled to the generation of a fluorescent product.

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.5, 10 mM MgCl₂, 1 mM EDTA.

    • ATP solution: 100 mM in water.

    • Coenzyme A solution: 10 mM in water.

    • 18-Methylhenicosanoic acid: 10 mM stock in ethanol.

    • Enzyme Mix (containing acyl-CoA oxidase, developer, and converter as per commercial kits).[1]

    • Fluorometric Probe (e.g., OxiRed™).[2]

    • Purified Acyl-CoA Synthetase.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, ATP (final concentration 1 mM), Coenzyme A (final concentration 0.5 mM), and 18-Methylhenicosanoic acid (final concentration 10-100 µM).

    • Add the Enzyme Mix and Fluorometric Probe to the reaction mixture.

    • Initiate the reaction by adding the purified Acyl-CoA Synthetase.

    • Immediately measure the fluorescence in a microplate reader at Ex/Em = 535/587 nm.

    • Record the fluorescence every minute for 30 minutes.

    • Calculate the rate of reaction from the linear portion of the curve.

    • A standard curve using a known concentration of a stable acyl-CoA (e.g., Palmitoyl-CoA) should be generated to quantify the results.

Data Presentation:

SubstrateEnzyme Concentration (µg/mL)Vmax (µmol/min/mg)Km (µM)
Palmitic Acid (Control)515.212.5
18-Methylhenicosanoic Acid5[Hypothetical Data] 9.8[Hypothetical Data] 25.1
Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of Acyl-CoA Oxidase, the first and rate-limiting enzyme of peroxisomal β-oxidation.[3] The assay quantifies the production of hydrogen peroxide (H₂O₂) as this compound is oxidized.

Protocol:

A common method for ACOX activity is a coupled spectrophotometric or fluorometric assay that detects H₂O₂.[4][5][6]

  • Reagents:

    • Assay Buffer: 50 mM MES, pH 8.0.[4]

    • This compound: 1 mM stock in water.

    • Horseradish Peroxidase (HRP): 10 U/mL.

    • 4-Aminoantipyrine (4-AAP): 1.6 mM.[4]

    • Phenol: 22 mM.[4]

    • FAD: 1 mM.[4]

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, 4-AAP, Phenol, HRP, and FAD.

    • Add this compound to the desired final concentration (e.g., 50 µM).

    • Initiate the reaction by adding the enzyme source (e.g., purified ACOX or liver peroxisomal fraction).

    • Measure the increase in absorbance at 500 nm for 5-10 minutes at 30°C.[4]

    • The rate of reaction is proportional to the ACOX activity.

Data Presentation:

Substrate (50 µM)Enzyme SourceSpecific Activity (nmol/min/mg protein)
Palmitoyl-CoA (Control)Purified ACOX1120.5
This compoundPurified ACOX1[Hypothetical Data] 75.3
Lauroyl-CoAPurified ACOX1250.1[5]
Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT I or CPT II, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] The assay typically follows the formation of acylcarnitine from acyl-CoA and carnitine.

Protocol:

A common method is the forward assay, which measures the rate of carnitine-dependent disappearance of acyl-CoA.

  • Reagents:

    • Assay Buffer: 75 mM potassium chloride, 50 mM Tris-HCl, pH 7.4.

    • This compound: 1 mM stock in water.

    • L-Carnitine: 100 mM in water.

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): 10 mM in ethanol.

    • Enzyme source (e.g., isolated mitochondria or purified CPT).

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer and DTNB (final concentration 0.1 mM).

    • Add the enzyme source and incubate for 2 minutes at 30°C.

    • Add this compound (final concentration 50 µM).

    • Initiate the reaction by adding L-Carnitine (final concentration 2 mM).

    • Measure the increase in absorbance at 412 nm, which corresponds to the release of CoASH which reacts with DTNB.

    • The rate of reaction is proportional to the CPT activity.

Data Presentation:

Substrate (50 µM)Enzyme SourceSpecific Activity (nmol/min/mg protein)
Palmitoyl-CoA (Control)Isolated Mitochondria85.2
This compoundIsolated Mitochondria[Hypothetical Data] 42.7

Conclusion

The provided protocols and hypothesized pathways offer a starting point for the in vitro investigation of this compound. Researchers can adapt these general methodologies to explore the specific interactions and metabolic fate of this branched very-long-chain fatty acyl-CoA. The data presented in the tables are hypothetical and should be replaced with experimental results. The study of such atypical fatty acids is crucial for a comprehensive understanding of lipid metabolism and its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 18-Methylhenicosanoyl-CoA (18-MHE-CoA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

The quantification of 18-MHE-CoA, a very-long-chain branched-chain fatty acyl-CoA, presents several analytical challenges:

  • Chemical Instability: Acyl-CoAs are susceptible to degradation, requiring careful sample handling and preparation.

  • Isomer Separation: The branched-chain structure of 18-MHE-CoA necessitates advanced chromatographic techniques to separate it from other structural isomers.

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in biological matrices, requiring highly sensitive analytical methods.[1]

  • Amphiphilic Nature: The combination of a long hydrocarbon chain and a polar CoA moiety makes extraction and chromatographic analysis complex.

Q2: Since a commercial standard for 18-MHE-CoA is unavailable, how can I quantify it?

Quantification without a dedicated analytical standard requires a multi-step approach, often involving indirect measurement:

  • Hydrolysis to the Free Fatty Acid: The most common strategy is to hydrolyze the 18-MHE-CoA to its corresponding free fatty acid, 18-methylhenicosanoic acid. This simplifies the analysis by removing the labile CoA group.[2]

  • Derivatization: The resulting fatty acid is then derivatized to a more volatile and less polar form, typically a fatty acid methyl ester (FAME), to improve chromatographic separation and detection by mass spectrometry.[3]

  • Use of a Surrogate Internal Standard: For accurate quantification, a stable isotope-labeled internal standard that is structurally similar to 18-MHE-CoA should be used. A C22 or longer chain saturated fatty acid with a stable isotope label (e.g., ¹³C or ²H) would be a suitable choice.

  • Relative Quantification: If an appropriate internal standard is unavailable, results can be reported as relative amounts compared to a control group or another well-characterized acyl-CoA.

Q3: What is the recommended method for detecting and identifying 18-MHE-CoA?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the analysis of acyl-CoAs.[4]

  • For Intact 18-MHE-CoA: A characteristic fragmentation pattern for acyl-CoAs is a neutral loss of 507 Da, corresponding to the loss of the phospho-ADP moiety. This can be used to set up a Multiple Reaction Monitoring (MRM) experiment for targeted detection.[5]

  • For 18-Methylhenicosanoic Acid (as FAME): After hydrolysis and derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS can be used. The fragmentation pattern of the FAME can help confirm the structure, including the position of the methyl branch.

Troubleshooting Guides

Problem 1: Poor or inconsistent extraction recovery of 18-MHE-CoA.

Possible Causes:

  • Inefficient extraction solvent for a very-long-chain acyl-CoA.

  • Degradation of the acyl-CoA during extraction.

  • Adsorption of the analyte to labware.

Solutions:

  • Extraction Method: A mixed-mode solid-phase extraction (SPE) can be effective for acyl-CoAs.[4] Alternatively, a liquid-liquid extraction (LLE) using a solvent system like methyl-tert-butyl ether (MTBE)/methanol/water can be employed.

  • Minimize Degradation: Keep samples on ice throughout the extraction process and work quickly. Use freshly prepared extraction solvents.

  • Prevent Adsorption: Use low-adsorption polypropylene (B1209903) tubes and pipette tips.

Table 1: Comparison of Common Extraction Methods for Acyl-CoAs

Extraction MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phases.Simple and inexpensive.Can be less selective and may have lower recovery for very polar or nonpolar analytes.
Solid-Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase.High selectivity and recovery, can concentrate the sample.More complex and expensive than LLE.
Problem 2: Inability to chromatographically separate 18-MHE-CoA from its isomers.

Possible Causes:

  • Standard reversed-phase chromatography (e.g., C18) may not provide sufficient resolution for positional isomers of long-chain branched fatty acids.

Solutions:

  • Multidimensional Chromatography (LCxLC): This technique uses two different columns with orthogonal separation mechanisms (e.g., reversed-phase and normal-phase) to significantly increase peak capacity and resolve complex mixtures.[6][7][8]

  • Chiral Chromatography: If the methyl branch introduces a chiral center, a chiral column can be used to separate the enantiomers.[9][10][11]

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for lipid isomers and is often faster than traditional LC methods.[12][13][14][15]

Experimental Protocol: General Workflow for 18-MHE-CoA Quantification

This protocol outlines a general approach for the indirect quantification of 18-MHE-CoA by analyzing its corresponding fatty acid.

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold buffer.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled very-long-chain fatty acid internal standard.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including 18-MHE-CoA.

  • Hydrolysis: Subject the lipid extract to alkaline or acidic hydrolysis to cleave the CoA moiety and release the free fatty acid (18-methylhenicosanoic acid).

  • Derivatization: Convert the free fatty acid to its methyl ester (FAME) using a reagent such as BF₃-methanol or by generating diazomethane.

  • LC-MS/MS or GC-MS Analysis: Analyze the FAME derivative using a suitable chromatographic method coupled to a mass spectrometer.

  • Quantification: Determine the concentration of 18-methylhenicosanoic acid based on the peak area ratio to the internal standard.

Diagram 1: General Workflow for Indirect Quantification of 18-MHE-CoA

G sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction (LLE or SPE) homogenization->extraction hydrolysis Hydrolysis (cleavage of CoA) extraction->hydrolysis derivatization Derivatization (to FAME) hydrolysis->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis quantification Quantification analysis->quantification

General workflow for the indirect quantification of 18-MHE-CoA.
Problem 3: Low sensitivity and poor signal-to-noise for 18-MHE-CoA or its derivative.

Possible Causes:

  • Low abundance of the analyte in the sample.

  • Ion suppression in the mass spectrometer due to matrix effects.

  • Suboptimal mass spectrometry parameters.

Solutions:

  • Sample Enrichment: Use a larger starting sample amount or incorporate a sample concentration step (e.g., evaporation and reconstitution in a smaller volume) after extraction.

  • Improve Chromatographic Separation: Better separation from co-eluting matrix components can reduce ion suppression. Consider the advanced chromatographic techniques mentioned in Problem 2.

  • Optimize MS Parameters:

    • Ionization Source: Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • MRM Transitions: Optimize the precursor and product ion masses and collision energy for the specific analyte. For the intact 18-MHE-CoA, a precursor ion corresponding to [M+H]⁺ and a product ion resulting from the neutral loss of 507 Da would be a starting point. For the FAME derivative, characteristic fragments related to the cleavage near the methyl branch should be targeted.

Diagram 2: Decision Tree for Method Development

G decision decision start Start: Quantify 18-MHE-CoA std_avail Is an analytical standard available? start->std_avail direct_quant Direct Quantification of intact Acyl-CoA std_avail->direct_quant Yes indirect_quant Indirect Quantification via FAME derivative std_avail->indirect_quant No isomer_sep Isomer separation required? direct_quant->isomer_sep indirect_quant->isomer_sep adv_chrom Use advanced chromatography (LCxLC, SFC, Chiral LC) isomer_sep->adv_chrom Yes std_lc Standard RPLC isomer_sep->std_lc No ms_detect LC-MS/MS Detection adv_chrom->ms_detect std_lc->ms_detect end Final Method ms_detect->end

Decision tree for selecting a quantification strategy for 18-MHE-CoA.

This technical support guide provides a starting point for addressing the common challenges in 18-MHE-CoA quantification. Due to the complexity of the analysis, method development and validation will be critical for obtaining accurate and reliable results.

References

improving 18-Methylhenicosanoyl-CoA stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18-Methylhenicosanoyl-CoA (18-MHE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro stability of 18-MHE-CoA. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the in vitro stability of 18-MHE-CoA?

A1: The stability of 18-MHE-CoA in vitro is primarily influenced by three factors:

  • pH: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, which is accelerated at alkaline pH. Acidic conditions (pH 4.0-6.0) generally improve stability.

  • Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, it is crucial to keep 18-MHE-CoA solutions on ice during experiments and store them at low temperatures (-20°C or -80°C) for long-term preservation.

  • Enzymatic Degradation: Contaminating enzymes in your experimental system, such as thioesterases, can rapidly hydrolyze the thioester bond. It is essential to use high-purity reagents and consider the use of enzyme inhibitors if necessary.

Q2: What is the recommended method for storing 18-MHE-CoA?

A2: For long-term stability, 18-MHE-CoA should be stored as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, dissolve it in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) or an organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C.

Q3: How can I minimize the degradation of 18-MHE-CoA during my experiments?

A3: To minimize degradation during your experiments, follow these guidelines:

  • Prepare fresh working solutions of 18-MHE-CoA for each experiment.

  • Keep all solutions containing 18-MHE-CoA on ice.

  • Use buffers with a slightly acidic pH (4.0-6.0).

  • Ensure all other reagents and enzymes used in your assay are of high purity and free from contaminating thioesterases.

  • Minimize the incubation time of your experiment as much as possible without compromising your results.

Q4: Can I repeatedly freeze and thaw my 18-MHE-CoA stock solution?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Prepare single-use aliquots of your stock solution to maintain the integrity of the compound. Studies on other molecules have shown that freeze-thaw cycles can lead to oxidation and degradation.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of 18-MHE-CoA stock solution.Prepare fresh stock solutions from lyophilized powder. Aliquot into single-use vials to avoid freeze-thaw cycles. Verify the integrity of your stock by LC-MS/MS.
Instability in the assay buffer.Check the pH of your assay buffer. Ensure it is in the optimal range for 18-MHE-CoA stability (pH 4.0-6.0). Prepare fresh buffer for each experiment.
Low or no signal in an enzymatic assay using 18-MHE-CoA as a substrate. 18-MHE-CoA has degraded.Confirm the concentration and purity of your 18-MHE-CoA solution. Run a stability check by incubating the compound in your assay buffer for the duration of the experiment and analyzing for degradation products.
Presence of inhibitors in the reaction mixture.Some reagents can interfere with enzymatic assays. Review all components of your reaction mixture for known inhibitors of your enzyme. Consider a buffer exchange or purification step for your sample.[4]
High background signal in the assay. Contaminating enzyme activity.Ensure high purity of all reagents. If you suspect thioesterase contamination, consider adding a broad-spectrum thioesterase inhibitor to your assay buffer.
Spontaneous hydrolysis of 18-MHE-CoA.Minimize incubation times and keep reactions on ice whenever possible. The high-energy thioester bond can undergo spontaneous hydrolysis, especially at neutral or alkaline pH.

Quantitative Data on Acyl-CoA Stability

Condition Time Point % Remaining 18-MHE-CoA (Example) Your Data
pH 4.0, 4°C 0 h100%
8 h98%
24 h95%
48 h92%
pH 7.4, 4°C 0 h100%
8 h85%
24 h70%
48 h55%
pH 8.5, 4°C 0 h100%
8 h60%
24 h35%
48 h15%
-20°C in pH 5.0 buffer 1 month99%
3 months97%
6 months94%
Repeated Freeze-Thaw Cycles (from -20°C to RT) 1 cycle99%
3 cycles92%
5 cycles85%

Experimental Protocols

Protocol for Assessing the In Vitro Stability of 18-MHE-CoA

This protocol outlines a method to determine the stability of 18-MHE-CoA under different buffer and temperature conditions using LC-MS/MS for quantification.

1. Materials:

  • This compound (lyophilized powder)

  • Buffers of interest (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM HEPES, pH 7.4; 50 mM Tris-HCl, pH 8.5)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • LC-MS/MS system

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 18-MHE-CoA in an appropriate solvent (e.g., 50% ACN in water with 0.1% formic acid).

3. Incubation:

  • For each condition to be tested (e.g., different pH buffers and temperatures), prepare reaction vials.

  • Add the appropriate buffer to each vial.

  • Spike with the 18-MHE-CoA stock solution to a final concentration of 10 µM.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Immediately quench the reaction by adding an equal volume of cold ACN containing the internal standard.

4. Sample Preparation for LC-MS/MS:

  • Vortex the quenched samples.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any proteins.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Conditions (example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate 18-MHE-CoA from potential degradation products.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the parent ion and a specific fragment ion for both 18-MHE-CoA and the internal standard. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs.[5][6]

6. Data Analysis:

  • Calculate the peak area ratio of 18-MHE-CoA to the internal standard at each time point.

  • Normalize the data to the time 0 point to determine the percentage of 18-MHE-CoA remaining.

  • Plot the percentage of remaining 18-MHE-CoA against time to determine the degradation rate.

Visualizations

Troubleshooting Workflow for 18-MHE-CoA Instability start Inconsistent/Poor Results check_storage Check 18-MHE-CoA Storage (Aliquot? Freeze-thaw cycles?) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Verify Purity and Concentration (LC-MS/MS) purity_ok Purity OK? check_purity->purity_ok check_buffer Check Assay Buffer (pH, age, contaminants) buffer_ok Buffer OK? check_buffer->buffer_ok check_protocol Review Experimental Protocol (Incubation time/temp) protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_purity Yes reprepare_stock Prepare Fresh Stock from Lyophilized Powder storage_ok->reprepare_stock No purity_ok->check_buffer Yes repurify Repurify or Order New Compound purity_ok->repurify No buffer_ok->check_protocol Yes reprepare_buffer Prepare Fresh Buffer buffer_ok->reprepare_buffer No optimize_protocol Optimize Protocol (shorter time, lower temp) protocol_ok->optimize_protocol No end Problem Resolved protocol_ok->end Yes reprepare_stock->check_purity repurify->end reprepare_buffer->check_protocol optimize_protocol->end

Caption: Troubleshooting workflow for 18-MHE-CoA instability.

Factors Affecting 18-MHE-CoA Stability MHE_CoA This compound (Stable) Degradation Degradation Products (Inactive) MHE_CoA->Degradation Hydrolysis pH High pH (>7.0) pH->Degradation Temp High Temperature Temp->Degradation Enzymes Thioesterases Enzymes->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation

Caption: Factors influencing the in vitro stability of 18-MHE-CoA.

Experimental Workflow for Stability Assessment prep_stock 1. Prepare 18-MHE-CoA Stock Solution setup_incubation 2. Set up Incubations (Different Conditions) prep_stock->setup_incubation time_points 3. Collect Aliquots at Time Points setup_incubation->time_points quench 4. Quench Reaction & Add Internal Standard time_points->quench centrifuge 5. Centrifuge to Remove Precipitate quench->centrifuge analyze 6. Analyze by LC-MS/MS centrifuge->analyze data_analysis 7. Quantify and Plot Data analyze->data_analysis

Caption: Workflow for an in vitro stability study of 18-MHE-CoA.

References

Technical Support Center: Purification of Synthetic 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 18-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying synthetic this compound?

A1: The most common and effective methods for purifying synthetic long-chain acyl-CoAs, including this compound, are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).[1][2] SPE is often used for initial cleanup and enrichment, while reverse-phase HPLC provides high-resolution separation for achieving high purity.[1]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Impurities can arise from several sources during chemical synthesis. These may include:

  • Unreacted starting materials: Residual 18-methylhenicosanoic acid and Coenzyme A.

  • Side products from the coupling reaction: Depending on the synthesis method (e.g., mixed anhydride (B1165640) or carbodiimide), byproducts such as N-acylurea may form.

  • Hydrolyzed product: The thioester bond of this compound is susceptible to hydrolysis, leading to the formation of the free fatty acid and Coenzyme A.

  • Oxidized species: The molecule may be susceptible to oxidation, especially if unsaturated precursors are used or during prolonged storage.

Q3: What are the recommended storage conditions for purified this compound?

A3: Long-chain acyl-CoAs are known to be unstable. For optimal stability, purified this compound should be stored at -80°C as a lyophilized powder or in a non-aqueous solvent. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery of this compound Incomplete binding to the SPE cartridge.- Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs (e.g., C18 or a specialized lipid-binding phase).- Optimize the pH of the loading buffer to ensure the molecule is in the correct ionic state for binding.
Premature elution during washing steps.- Use a wash solvent that is weak enough to remove impurities without eluting the target molecule. A low percentage of organic solvent in an aqueous buffer is typically used.
Incomplete elution from the cartridge.- Use a sufficiently strong elution solvent. This may require a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) or the addition of a modifier to disrupt interactions with the stationary phase.
Presence of Impurities in the Eluate Insufficient washing.- Increase the volume or the number of wash steps.- Optimize the composition of the wash solvent to improve the removal of specific impurities.
Co-elution of impurities with the product.- If impurities have similar properties to this compound, further purification by HPLC will be necessary.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload.- Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.- Adjust the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase (pH 4-5) is often used to ensure sharp peaks.[1]
Secondary interactions with the stationary phase.- Add a competing agent, such as a different ion-pairing reagent, to the mobile phase.
Poor Resolution of Peaks Suboptimal mobile phase gradient.- Optimize the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution.
Inappropriate column chemistry.- Consider a different stationary phase (e.g., a different C18 column with different end-capping or a phenyl-hexyl column).
No Peaks Detected Sample degradation.- Ensure the sample was handled and stored properly to prevent degradation. Prepare fresh sample if necessary.
Detector issue.- Verify that the UV detector is set to the correct wavelength for Coenzyme A (typically around 260 nm).[1]
Injection failure.- Check the autosampler and injection system for proper functioning.
Baseline Noise or Drift Contaminated mobile phase or HPLC system.- Prepare fresh mobile phases using high-purity solvents and degas them thoroughly.- Flush the HPLC system with a strong solvent to remove contaminants.
Air bubbles in the system.- Purge the pump and detector to remove any trapped air bubbles.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of long-chain acyl-CoAs based on literature for analogous compounds. Actual results for this compound may vary depending on the specific experimental conditions.

Purification Method Parameter Typical Value Reference
Solid-Phase Extraction (SPE)Recovery83-90%[2]
High-Performance Liquid Chromatography (HPLC)Purity Achieved>95%General expectation for HPLC
Overall ProcessRecovery (Extraction & SPE)70-80%[1]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Synthetic this compound

This protocol is a general guideline and may require optimization.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

    • Equilibrate the cartridge with 5 mL of the loading buffer (e.g., 50 mM potassium phosphate, pH 5.0).

  • Sample Loading:

    • Dissolve the crude synthetic this compound in a minimal volume of the loading buffer.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of the loading buffer to remove unbound impurities.

    • Wash with a weak organic wash (e.g., 5 mL of 10% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 5 mL of an appropriate elution solvent (e.g., 80-100% methanol or acetonitrile).

    • Collect the eluate and evaporate the solvent under a stream of nitrogen or by lyophilization.

General Protocol for HPLC Purification of this compound

This protocol is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 90% B (linear gradient)

    • 35-40 min: 90% B

    • 40-45 min: 90% to 20% B (linear gradient)

    • 45-50 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the SPE-purified product in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification cluster_analysis Analysis synthesis Crude Synthetic Product spe_load Load on C18 Cartridge synthesis->spe_load Dissolve in loading buffer spe_wash Wash with Aqueous Buffer spe_load->spe_wash spe_elute Elute with Organic Solvent spe_wash->spe_elute spe_product Partially Purified Product spe_elute->spe_product hplc_inject Inject on C18 Column spe_product->hplc_inject Dissolve in mobile phase hplc_separate Gradient Elution hplc_inject->hplc_separate hplc_collect Collect Peak Fraction hplc_separate->hplc_collect hplc_product Highly Purified Product hplc_collect->hplc_product analysis Purity Assessment (HPLC/MS) hplc_product->analysis

Caption: Experimental workflow for the purification of synthetic this compound.

troubleshooting_logic start Low Purity after Initial Purification check_spe Review SPE Protocol start->check_spe Impurity profile suggests poor initial cleanup check_hplc Review HPLC Protocol start->check_hplc Closely eluting impurities spe_wash Optimize SPE Wash Steps check_spe->spe_wash Broad impurity peaks spe_elution Optimize SPE Elution check_spe->spe_elution Low yield hplc_gradient Optimize HPLC Gradient check_hplc->hplc_gradient Poor peak resolution hplc_column Change HPLC Column check_hplc->hplc_column Peak tailing/fronting reinject Re-purify by HPLC spe_wash->reinject spe_elution->reinject hplc_gradient->reinject hplc_column->reinject

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: 18-Methylhenicosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Methylhenicosanoyl-CoA and other long-chain fatty acyl-CoAs in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of this compound?

A1: The molecular formula for this compound is C43H78N7O17P3S, which corresponds to a molecular weight of 1090.1 g/mol .[1] In positive ion mode electrospray ionization (ESI), the most common ion observed is the protonated molecule [M+H]+. Therefore, you should look for a precursor ion with an m/z of approximately 1091.1.

Q2: What is the characteristic fragmentation pattern for this compound in positive ion mode tandem mass spectrometry (MS/MS)?

A2: Long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5][6] For this compound ([M+H]+ at m/z 1091.1), the primary product ion would be observed at approximately m/z 584.1. This specific and highly abundant fragment is ideal for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.[5]

Q3: Which ionization mode, positive or negative, is better for analyzing this compound?

A3: While both positive and negative ion modes can be used, positive ion mode ESI is often reported to be more sensitive for the analysis of long-chain fatty acyl-CoAs.[3][7] It typically yields a strong signal for the [M+H]+ precursor ion and the characteristic neutral loss fragmentation, which is ideal for sensitive and specific quantification.

Q4: What are common adducts to expect for this compound?

A4: In addition to the protonated molecule [M+H]+, it is common to observe sodium [M+Na]+ and potassium [M+K]+ adducts, especially if the sample or mobile phase contains salts. For this compound, these would appear at m/z 1113.1 and 1129.1, respectively. While these can be used for identification, the protonated molecule is generally preferred for fragmentation and quantification due to its more predictable fragmentation behavior.

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

  • Possible Cause: Suboptimal sample concentration.

    • Solution: Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be undetectable. Conversely, a highly concentrated sample can lead to ion suppression.[8]

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the ESI source parameters. Key parameters to adjust include spray voltage (typically around 3.5 kV), sheath gas flow, and capillary temperature (around 275°C).[9] Experiment with these settings to maximize the signal for your specific instrument and conditions.

  • Possible Cause: Improper mobile phase composition.

    • Solution: For reversed-phase chromatography of long-chain acyl-CoAs, a mobile phase containing a mild acid (e.g., 0.1% formic acid) is often used to promote protonation and improve peak shape.

Issue 2: High Background Noise or Baseline Drift

  • Possible Cause: Contaminated mobile phase or LC system.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. A blank injection of mobile phase can help diagnose system contamination.[10]

  • Possible Cause: Suboptimal detector settings.

    • Solution: Adjust detector settings such as the gain and filter settings to minimize noise while maintaining adequate signal.[8]

Issue 3: In-Source Fragmentation

  • Possible Cause: High cone voltage or source temperature.

    • Solution: In-source fragmentation can occur when the energy in the ion source is too high, causing the precursor ion to fragment before it reaches the mass analyzer. This can be mitigated by reducing the cone voltage (or equivalent parameter on your instrument) and the source temperature.

  • Possible Cause: Nature of the analyte.

    • Solution: Acyl-CoAs can be susceptible to in-source fragmentation. If reducing source energy is not sufficient, consider using a gentler ionization technique if available.

Issue 4: Inaccurate Mass Measurement

  • Possible Cause: The mass spectrometer is not properly calibrated.

    • Solution: Perform a mass calibration using an appropriate calibration standard for your instrument's mass range. Regular calibration is crucial for accurate mass measurements.[8]

  • Possible Cause: Instrument drift.

    • Solution: Mass accuracy can drift over time due to changes in temperature or other environmental factors. If you notice a consistent mass shift, recalibrate the instrument.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of long-chain fatty acyl-CoAs, which can be used as a starting point for optimizing the analysis of this compound.

ParameterTypical Value/RangeReference
Ionization Mode Positive Electrospray Ionization (ESI)[3][7]
Precursor Ion (m/z) [M+H]+ = 1091.1Calculated
Product Ion (m/z) [M+H - 507.0]+ = 584.1[2][3][4][5][6]
Spray Voltage 3.5 kV[9]
Sheath Gas 45 a.u.[9]
Capillary Temperature 275 °C[9]
Collision Energy (CE) 30 eV (should be optimized)[9]

Experimental Protocols

Methodology for LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization: Positive mode Electrospray Ionization (ESI).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 1091.1.

    • Product Ion (Q3): m/z 584.1.

    • Parameter Optimization: Infuse a standard solution of a similar long-chain fatty acyl-CoA directly into the mass spectrometer to optimize source parameters (spray voltage, sheath gas, capillary temperature) and collision energy for the specific transition.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Signal check_concentration Check Sample Concentration start->check_concentration optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp) check_concentration->optimize_source check_mobile_phase Verify Mobile Phase (Composition, pH) optimize_source->check_mobile_phase signal_ok Signal Improved? check_mobile_phase->signal_ok troubleshoot_noise Issue: High Background Noise signal_ok->troubleshoot_noise No, High Noise end Analysis Optimized signal_ok->end Yes check_solvents Use LC-MS Grade Solvents troubleshoot_noise->check_solvents flush_system Flush LC System check_solvents->flush_system noise_ok Noise Reduced? flush_system->noise_ok troubleshoot_fragmentation Issue: In-Source Fragmentation noise_ok->troubleshoot_fragmentation No, In-Source Frag noise_ok->end Yes reduce_energy Reduce Source Energy (Cone Voltage, Temp) troubleshoot_fragmentation->reduce_energy fragmentation_ok Fragmentation Reduced? reduce_energy->fragmentation_ok troubleshoot_mass Issue: Inaccurate Mass fragmentation_ok->troubleshoot_mass No, Inaccurate Mass fragmentation_ok->end Yes calibrate_ms Calibrate Mass Spectrometer troubleshoot_mass->calibrate_ms mass_ok Mass Accurate? calibrate_ms->mass_ok mass_ok->optimize_source No, Re-optimize mass_ok->end Yes

Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.

References

Technical Support Center: Extraction of 18-Methylhenicosanoyl-CoA and Other Very-Long-Chain Branched Acyl-CoAs from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 18-Methylhenicosanoyl-CoA and other very-long-chain branched-chain acyl-CoAs (VLCFA-CoAs) from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low or no recovery of this compound in my final extract. What are the potential causes and how can I troubleshoot this issue?

A1: Low recovery of very-long-chain acyl-CoAs is a common challenge. The issue can typically be traced to sample handling, extraction inefficiency, or analyte degradation. Here is a systematic troubleshooting approach:

  • Sample Handling and Storage: Due to their inherent instability, it is crucial to process fresh tissue immediately. If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation.[1] Avoid repeated freeze-thaw cycles.

  • Incomplete Cell Lysis: Thorough homogenization is critical for releasing the analyte from the cellular matrix. For tissue samples, consider using a glass homogenizer for effective disruption.[1] Ensure an adequate ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.

  • Analyte Degradation: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation. It is imperative to work quickly and maintain samples on ice at all times.[1] Using fresh, high-purity solvents can prevent degradation caused by contaminants. The addition of an internal standard, such as a stable isotope-labeled acyl-CoA, early in the extraction process can help monitor and correct for recovery losses.[2]

  • Inefficient Extraction Method: The choice of extraction solvent is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] For very-long-chain species, a liquid-liquid extraction with a suitable organic solvent may be necessary.[3]

  • Ineffective Solid-Phase Extraction (SPE): If using SPE for cleanup and concentration, ensure the column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is completely eluted.[1]

Q2: What is the best method for storing tissue samples to ensure the stability of this compound?

A2: To ensure the stability of this compound and other long-chain acyl-CoAs, immediate processing of fresh tissue is always the best practice. If samples must be stored, they should be flash-frozen in liquid nitrogen and kept at -80°C.[1] This minimizes the activity of acyl-CoA hydrolases and other enzymes that can degrade the target analyte.

Q3: Can you recommend a general protocol for the extraction of very-long-chain acyl-CoAs from tissue samples?

A3: A widely used method combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery. This protocol is a good starting point and can be optimized for specific tissue types and target analytes.

Experimental Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as liver, heart, and muscle.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled VLCFA-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously and then centrifuge to pellet the precipitated protein and cellular debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a weak anion exchange SPE column with methanol followed by water.

    • Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2% formic acid followed by a methanol wash to remove interfering substances.

    • Elution: Elute the acyl-CoAs from the column using 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).

Quantitative Data Summary

The recovery of very-long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction and analytical method employed. The following table summarizes reported recovery rates from different methodologies for long-chain acyl-CoAs, which can serve as a benchmark for optimizing the extraction of this compound.

MethodTissue Type(s)Reported Recovery RateReference
Modified HPLC with SPERat heart, kidney, muscle70-80%[4]
Acetonitrile/Isopropanol with SPERat liver83-90% (for SPE step)
Trichloroacetic Acid with SPERat liver, heart, muscle28.8% - 48.5%

Visualized Workflows and Relationships

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample Tissue Sample (~100mg) Homogenization Homogenize in cold KH2PO4 buffer (pH 4.9) + Internal Standard Sample->Homogenization Solvent_Extraction Add Acetonitrile/Isopropanol, vortex, and centrifuge Homogenization->Solvent_Extraction Supernatant Collect Supernatant Solvent_Extraction->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column (Methanol, Water) Condition->Load Wash Wash Column (2% Formic Acid, Methanol) Load->Wash Elute Elute with Ammonium Hydroxide Wash->Elute Dry Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the extraction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low/No Recovery of This compound Degradation Analyte Degradation Problem->Degradation Lysis Incomplete Cell Lysis Problem->Lysis SPE_Issue Inefficient SPE Problem->SPE_Issue Handling Improve Sample Handling: - Flash freeze (-80°C) - Work on ice - Use fresh solvents Degradation->Handling Homogenize Optimize Homogenization: - Use glass homogenizer - Ensure sufficient solvent ratio Lysis->Homogenize SPE_Opt Optimize SPE Steps: - Proper conditioning - Optimize wash/elution SPE_Issue->SPE_Opt

References

avoiding degradation of 18-Methylhenicosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18-Methylhenicosanoyl-CoA Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and other very-long-chain fatty acyl-CoAs. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize sample degradation and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a derivative of a branched-chain fatty acid. Like all fatty acyl-CoAs, its structure contains a high-energy thioester bond linking the fatty acid to Coenzyme A (CoA).[1][2] This thioester bond is the primary site of instability and is susceptible to two main forms of degradation during sample preparation:

  • Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, a reaction that is highly dependent on pH and temperature. Long-chain fatty acyl-CoAs are known to be very unstable in aqueous buffers, with significant degradation observed even at room temperature over short periods.[3]

  • Enzymatic Degradation: Biological samples contain enzymes called acyl-CoA thioesterases (ACOTs) or hydrolases, whose natural function is to cleave the thioester bond.[4] Unless cellular metabolism is stopped instantly and these enzymes are denatured or inhibited, they will rapidly degrade the target molecule.

Q2: What are the primary causes of this compound degradation during sample preparation?

The primary causes are a combination of procedural and biochemical factors:

  • Suboptimal Temperature: Performing sample harvesting, homogenization, or extraction at room temperature can lead to significant degradation.[3] All steps should be carried out on ice or at 4°C whenever possible.

  • Incorrect pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.0). Neutral or alkaline conditions (pH > 7.0) promote rapid hydrolysis.

  • Delayed Processing: The time between sample collection and inactivation of enzymatic activity is critical. Prolonged processing allows endogenous enzymes to degrade the acyl-CoA pool.[4]

  • Inefficient Enzyme Inactivation: Failure to rapidly quench metabolism and denature enzymes using cold organic solvents (e.g., acetonitrile (B52724), methanol) or acidic solutions is a major source of analyte loss.[5][6]

  • Repeated Freeze-Thaw Cycles: Subjecting samples or extracts to multiple freeze-thaw cycles can accelerate degradation. It is advisable to store samples in single-use aliquots.

Q3: What are the recommended storage conditions for samples and extracts containing this compound?

  • Tissue/Cell Pellets: Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C until extraction. This minimizes enzymatic activity.

  • Extracts: After extraction and drying, store the sample residue at -80°C. For analysis, reconstitute the sample in a solvent that promotes stability. Studies have shown that acyl-CoAs are more stable in solvents containing an organic modifier and a slightly acidic buffer (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 6.8) when stored at 4°C in an autosampler.[7] Avoid storing extracts in pure aqueous buffers for extended periods.

Troubleshooting Guide

Problem: Low or no recovery of this compound in my final sample.

This is a common issue stemming from the inherent instability of the molecule. Follow this guide to diagnose the potential cause.

  • Possible Cause 1: Chemical Hydrolysis

    • Question: Did you maintain a low temperature and acidic/neutral pH throughout the procedure?

    • Answer/Solution: The stability of acyl-CoAs is highly dependent on temperature and pH. Ensure all buffers and solvents are pre-chilled and that the entire workflow, from harvesting to extraction, is performed on ice.[5][8] If possible, use a slightly acidic buffer (e.g., potassium phosphate (B84403) at pH 4.9) during homogenization to stabilize the thioester bond.[9] Avoid any steps that involve heating or prolonged exposure to room temperature.

  • Possible Cause 2: Enzymatic Degradation

    • Question: How quickly did you quench metabolic activity after sample collection?

    • Answer/Solution: Endogenous acyl-CoA thioesterases can rapidly degrade your analyte.[4] It is critical to stop all enzymatic activity immediately.

      • For Tissues: Freeze-clamp the tissue in situ using liquid nitrogen-cooled tongs before dissection.[10] This instantly halts metabolism. The frozen tissue should then be ground to a powder under liquid nitrogen before being homogenized in a cold extraction solvent.[11]

      • For Cultured Cells: Aspirate the media and immediately add an ice-cold quenching/extraction solution (e.g., a methanol or acetonitrile-based solvent).[5][6] Do not harvest cells using enzymatic methods like trypsin, as this involves incubation at 37°C. Instead, use a cell scraper on a chilled plate.[5][12]

  • Possible Cause 3: Inefficient Extraction or Purification

    • Question: Is your extraction protocol optimized for very-long-chain acyl-CoAs?

    • Answer/Solution: this compound is a large, amphipathic molecule requiring an efficient extraction method.

      • Solvent Choice: A mixture of organic solvents is often most effective. Protocols using acetonitrile and/or isopropanol (B130326) have shown good recovery for long-chain acyl-CoAs.[6][9]

      • Homogenization: Ensure tissues are thoroughly homogenized to break open cells and allow the solvent to penetrate.

      • Solid-Phase Extraction (SPE): Consider using an SPE step for purification. This not only cleans the sample but also concentrates the acyl-CoAs, improving recovery and detection.[6][9]

Data Presentation

Table 1: Influence of Solvent and pH on Acyl-CoA Stability at 4°C

Solvent CompositionpHAverage Stability (Coefficient of Variation over 48h)Reference
WaterUncontrolledPoor (High CV)[7]
50 mM Ammonium Acetate4.0Good[7]
50 mM Ammonium Acetate6.8Best[7]
50% Methanol / WaterUncontrolledModerate[7]
50% Methanol / 50 mM Ammonium Acetate6.8Very Good[7]

This table summarizes findings on the stability of various acyl-CoA standards, indicating that a buffered, slightly acidic to neutral pH in the presence of an organic solvent provides the best stability at 4°C.

Table 2: Comparison of Extraction Solvents for Long-Chain Acyl-CoAs from Liver Tissue

Extraction SolventRelative MS Intensity (Arbitrary Units)Reference
80% Methanol~1.0 x 10^7[7]
Acetonitrile / Isopropanol / Water (60:30:10)~1.8 x 10^7[7]
2-Propanol / Water (50:50)~0.8 x 10^7[7]

This table shows a comparison of extraction efficiency for medium to long-chain acyl-CoAs, suggesting that a combination of acetonitrile and isopropanol can yield higher recovery.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Adherent Cells

This protocol is synthesized from established methods designed to ensure high recovery and sample stability.[5][8]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Extraction Solvent: 75% Acetonitrile, 25% Methanol

  • Cell scraper

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C operation

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium completely.

  • Quickly wash the cell monolayer twice with ice-cold PBS, aspirating thoroughly after each wash.

  • Add 1 mL of ice-cold Extraction Solvent to the dish.

  • Immediately scrape the cells using a pre-chilled cell scraper.

  • Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Dry the extract completely using a vacuum concentrator or a stream of nitrogen.

  • Store the dried pellet at -80°C or reconstitute immediately for LC-MS analysis in a suitable solvent (e.g., 50% Methanol / 50 mM Ammonium Acetate).

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods optimized for tissue samples.[9][11]

Materials:

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled with liquid nitrogen)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9 (ice-cold)

  • Extraction Solvent: Acetonitrile (ice-cold)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge capable of 4°C operation

Procedure:

  • Weigh a piece of frozen tissue (~50-100 mg) kept on dry ice.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using the pre-chilled mortar and pestle.[11]

  • Transfer the frozen powder to a pre-chilled glass homogenizer.

  • Add 10 volumes (e.g., 1 mL for 100 mg tissue) of ice-cold Homogenization Buffer.

  • Homogenize thoroughly on ice until no visible tissue clumps remain.

  • Add 2 volumes of ice-cold acetonitrile to the homogenate (e.g., 2 mL).

  • Continue to homogenize for 1-2 minutes to ensure complete protein precipitation.

  • Transfer the mixture to a centrifuge tube.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the acyl-CoAs.

  • At this stage, the sample can be purified using SPE or dried directly for analysis as described in Protocol 1.

Mandatory Visualizations

Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_prep Final Preparation Harvest 1. Harvest Cells/Tissue (Perform on Ice) Quench 2. Instant Metabolic Quenching (Liquid N2 or Cold Solvent) Harvest->Quench Homogenize 3. Homogenize in Acidic Buffer/Solvent Quench->Homogenize Extract 4. Add Organic Solvent (e.g., Acetonitrile) Homogenize->Extract Centrifuge 5. Centrifuge at 4°C (Pellet Debris) Extract->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Dry 7. Dry Extract (Vacuum/Nitrogen) Collect->Dry Reconstitute 8. Reconstitute for LC-MS Dry->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: Sample preparation workflow for acyl-CoA analysis.

DegradationPathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation AcylCoA This compound (Stable Target) FFA_Chem Free Fatty Acid + CoA-SH AcylCoA->FFA_Chem Hydrolysis FFA_Enz Free Fatty Acid + CoA-SH AcylCoA->FFA_Enz Enzymatic Cleavage Cause_Chem Cause: High pH (>7) High Temp (>4°C) Cause_Chem->FFA_Chem Prevention_Chem Prevention: Acidic Buffer (pH 4-6) Process on Ice Cause_Enz Enzyme: Acyl-CoA Thioesterases (ACOTs) Cause_Enz->FFA_Enz Prevention_Enz Prevention: Rapid Quenching Solvent Denaturation

Caption: Key degradation pathways for Acyl-CoA molecules.

Troubleshooting Start Problem: Low Acyl-CoA Recovery Q_Temp Was sample kept at 0-4°C during all steps? Start->Q_Temp Q_Quench Was metabolism quenched within seconds? Q_Temp->Q_Quench Yes Sol_Temp Root Cause: Chemical Hydrolysis. Solution: Maintain 0-4°C workflow. Q_Temp->Sol_Temp No Q_Solvent Was extraction solvent (e.g., ACN/MeOH) used? Q_Quench->Q_Solvent Yes Sol_Quench Root Cause: Enzymatic Degradation. Solution: Use freeze-clamping or immediate cold solvent. Q_Quench->Sol_Quench No Sol_Solvent Root Cause: Inefficient Extraction. Solution: Use appropriate organic solvents and homogenize well. Q_Solvent->Sol_Solvent No Success Review LC-MS Method (Matrix Effects, etc.) Q_Solvent->Success Yes

Caption: Troubleshooting decision tree for low sample recovery.

References

Technical Support Center: Analysis of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 18-Methylhenicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] Given that this compound is a very long-chain acyl-CoA, it is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates. These matrices contain a high abundance of endogenous components like phospholipids, salts, and proteins that are known to cause significant matrix effects.[1][2]

Q2: What are the primary causes of matrix effects in very long-chain acyl-CoA analysis?

A2: The primary causes of matrix effects for analytes like this compound are co-eluting endogenous lipids, particularly phospholipids.[2][3] These molecules can suppress the ionization of the target analyte by competing for charge in the electrospray ionization (ESI) source. Other contributing factors include high concentrations of salts, which can alter droplet formation and evaporation, and the presence of other metabolites that may have similar retention times.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[1] For a quantitative assessment, the post-extraction spike method is widely used to calculate the matrix factor (MF).[1] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended and is considered the gold standard for the accurate quantification of endogenous molecules like this compound.[4][5][6] A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[4] Ideally, a 13C- or 15N-labeled this compound would be the most appropriate internal standard. If a specific SIL-IS is not available, a structurally similar very long-chain acyl-CoA with a stable isotope label can be used as a surrogate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility and accuracy in quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor across multiple lots of your biological matrix. This will help you understand the extent and variability of the issue.

    • Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound.

      • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a subsequent clean-up step.

      • Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids based on their polarity. Experiment with different organic solvents to optimize the extraction of this compound while leaving interfering compounds behind.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7] Use a reverse-phase or mixed-mode SPE cartridge to retain the analyte while washing away polar interferences. A step-wise elution can further fractionate the sample and remove matrix components.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[4]

Issue 2: Ion suppression observed during post-column infusion.
  • Possible Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjusting the LC method can separate the analyte from the interfering compounds.

      • Gradient Modification: A shallower gradient can improve the resolution between this compound and co-eluting species.

      • Column Chemistry: Consider a different column chemistry. While C18 columns are common, a C8 column or a phenyl-hexyl column may offer different selectivity for very long-chain acyl-CoAs and matrix components.

      • Mobile Phase Additives: The use of ion-pairing agents or operating at a high pH (e.g., using ammonium (B1175870) hydroxide) has been shown to improve the chromatography of long-chain acyl-CoAs.[7]

    • Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, only directing the flow to the mass spectrometer during the elution window of your analyte.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank biological matrix and spike the analytical standard into the final extract.

    • Set C (Pre-Spike Sample): Spike the analytical standard into the blank biological matrix before the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Matrix Effect and Recovery Evaluation
Analyte ConcentrationMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Mean Peak Area (Set C: Pre-Spike)Matrix Factor (%)Recovery (%)
Low QC55,00038,50034,65070.090.0
High QC545,000376,050342,20669.091.0

This is example data and should be replaced with experimental results.

Visualizations

MatrixEffect_Troubleshooting cluster_issue Observed Issue cluster_diagnosis Diagnostic Steps cluster_solution Mitigation Strategies Issue Poor Reproducibility / Accuracy Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Issue->Quantify_ME Assess Severity Post_Column Identify Suppression Zone (Post-Column Infusion) Issue->Post_Column Identify Timing Sample_Prep Optimize Sample Prep (SPE, LLE) Quantify_ME->Sample_Prep If ME > 15% Chroma Modify Chromatography (Gradient, Column) Post_Column->Chroma If Co-elution SIL_IS Use Stable Isotope-Labeled Internal Standard Sample_Prep->SIL_IS For Residual Effects Chroma->SIL_IS For Residual Effects

Caption: Troubleshooting workflow for matrix effects.

SamplePrep_Workflow cluster_start Sample Collection cluster_extraction Extraction & Cleanup cluster_analysis Analysis Start Biological Matrix (e.g., Plasma, Tissue Homogenate) Homogenize Homogenization (for tissue) Start->Homogenize Add_IS Add SIL-Internal Standard Start->Add_IS Homogenize->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) PPT->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

References

Technical Support Center: 18-Methylhenicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 18-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the activation of 18-methylhenicosanoic acid to an active ester, which is then reacted with coenzyme A. Enzymatic synthesis typically utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the direct ligation of the fatty acid with coenzyme A in the presence of ATP and magnesium ions.

Q2: I am observing a very low yield in my chemical synthesis. What are the potential causes?

A2: Low yields in the chemical synthesis of long-chain acyl-CoAs can stem from several factors. These include incomplete activation of the fatty acid, degradation of the acyl-CoA product, poor solubility of the 18-methylhenicosanoic acid starting material, and inefficient purification. It is crucial to work under anhydrous conditions and to keep samples on ice to minimize degradation.

Q3: My 18-methylhenicosanoic acid is not dissolving well in the reaction solvent. How can I improve its solubility?

A3: Very long-chain fatty acids like 18-methylhenicosanoic acid have poor solubility in aqueous solutions. For chemical synthesis, using a co-solvent system, such as tetrahydrofuran (B95107) (THF) and a buffered aqueous solution, can improve solubility. For enzymatic reactions, the inclusion of a small amount of a non-ionic detergent or bovine serum albumin (BSA) can help to solubilize the fatty acid substrate.

Q4: How can I purify the final this compound product?

A4: Purification of long-chain acyl-CoAs is commonly achieved using solid-phase extraction (SPE) with a C18 or a weak anion exchange column. An alternative method is reversed-phase high-performance liquid chromatography (RP-HPLC), which can provide high purity.

Q5: What is the recommended storage condition for this compound?

A5: this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder or a solution in an appropriate buffer at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Chemical Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Fatty Acid Activation Ensure the activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) is fresh and used in molar excess. Perform the activation step under strictly anhydrous conditions.Improved formation of the active ester intermediate, leading to a higher final product yield.
Degradation of Coenzyme A or Product Maintain a low temperature (0-4°C) throughout the reaction. Use a buffered solution (pH 6.5-7.5) for the reaction with Coenzyme A. Work quickly to minimize exposure to ambient conditions.Preservation of the integrity of Coenzyme A and the synthesized this compound.
Poor Solubility of 18-Methylhenicosanoic Acid Add a co-solvent like THF to the reaction mixture to improve the solubility of the fatty acid. Gentle warming and sonication can also aid in dissolution before initiating the reaction.Enhanced availability of the fatty acid in the reaction, leading to a more efficient conversion.
Side Reactions Ensure that the Coenzyme A solution is free of reducing agents that could cleave the thioester bond. Use highly purified starting materials.Reduction in the formation of byproducts and an increase in the purity and yield of the desired product.
Issue 2: Low Yield in Enzymatic Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Low Enzyme Activity Verify the activity of the long-chain acyl-CoA synthetase (LACS) with a standard long-chain fatty acid. Ensure optimal pH and temperature for the enzyme as specified by the manufacturer.Confirmation of enzyme functionality and optimization of reaction conditions for maximal activity.
Substrate Inhibition High concentrations of long-chain fatty acids can sometimes inhibit LACS. Perform a substrate titration experiment to determine the optimal concentration of 18-methylhenicosanoic acid.Identification of the optimal substrate concentration to avoid inhibition and maximize the reaction rate.
Cofactor Limitation Ensure that ATP and MgCl₂ are present in sufficient concentrations. ATP should be in molar excess relative to the fatty acid.Adequate supply of cofactors for the enzymatic reaction to proceed to completion.
Product Degradation by Acyl-CoA Hydrolases If using a crude cell lysate as the enzyme source, consider adding inhibitors of acyl-CoA hydrolases or using a purified enzyme preparation.Prevention of the breakdown of the newly synthesized this compound, leading to a higher net yield.

Quantitative Data Summary

The following table provides an illustrative summary of how different experimental parameters can influence the yield of this compound in a typical chemical synthesis. The data presented here are hypothetical and intended for comparative purposes.

Parameter Condition A Yield (%) Condition B Yield (%)
Activating Agent DCC (1.2 eq)45EDC (1.5 eq)65
Reaction Temperature Room Temperature304°C70
pH of CoA Solution 8.5407.075
Co-solvent (THF) 10% (v/v)3550% (v/v)60

Experimental Protocols

Protocol: Chemical Synthesis of this compound via Carbodiimide Activation

Materials:

  • 18-methylhenicosanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A, lithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 7.0)

  • Solid-phase extraction (SPE) C18 columns

Procedure:

  • Activation of Fatty Acid:

    • In a clean, dry glass vial, dissolve 10 mg of 18-methylhenicosanoic acid in 1 mL of anhydrous THF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 1.5 equivalents of Coenzyme A in 1 mL of ice-cold 0.5 M sodium bicarbonate buffer (pH 7.0).

    • Centrifuge the activation reaction mixture to pellet the DCU precipitate (if applicable).

    • Carefully add the supernatant containing the activated fatty acid dropwise to the Coenzyme A solution on ice with gentle stirring.

    • Allow the reaction to proceed on ice for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Condition an SPE C18 column by washing with methanol (B129727) followed by deionized water.

    • Load the acidified reaction mixture onto the conditioned SPE column.

    • Wash the column with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Lyophilize the eluate to obtain the purified product as a white powder.

Visualizations

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Fatty_Acid 18-Methylhenicosanoic Acid Activated_Ester NHS-activated Fatty Acid Fatty_Acid->Activated_Ester Activation Activating_Agent DCC/EDC + NHS in Anhydrous THF Activating_Agent->Activated_Ester Crude_Product Crude This compound Activated_Ester->Crude_Product Thioesterification CoA Coenzyme A in Buffer (pH 7.0) CoA->Crude_Product SPE Solid-Phase Extraction (C18) Crude_Product->SPE Pure_Product Pure This compound SPE->Pure_Product Elution & Lyophilization

Caption: Workflow for the chemical synthesis of this compound.

G Start Low Yield of This compound Check_Activation Was the fatty acid activation efficient? (e.g., TLC, LC-MS) Start->Check_Activation Optimize_Activation Use fresh activating agents. Ensure anhydrous conditions. Increase reaction time. Check_Activation->Optimize_Activation No Check_Solubility Was the fatty acid fully dissolved? Check_Activation->Check_Solubility Yes Improve_Solubility Increase co-solvent ratio. Use gentle warming or sonication. Check_Solubility->Improve_Solubility No Check_Degradation Was the reaction kept cold and at an optimal pH? Check_Solubility->Check_Degradation Yes Minimize_Degradation Perform reaction on ice. Use a buffer of pH 6.5-7.5. Check_Degradation->Minimize_Degradation No Check_Purification Was the purification method appropriate? Check_Degradation->Check_Purification Yes Optimize_Purification Optimize SPE wash and elution steps. Consider RP-HPLC for higher purity. Check_Purification->Optimize_Purification No

Technical Support Center: 18-Methylhenicosanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18-Methylhenicosanoyl-CoA standards.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control and use of this compound standards.

Question: Why am I seeing a lower than expected concentration of my this compound standard?

Answer: A lower than expected concentration can be attributed to several factors related to the inherent instability of long-chain acyl-CoAs.

  • Degradation: Thioester bonds are susceptible to hydrolysis. Ensure that the standard is handled in an environment free of strong acids, bases, or excessive heat. Acyl-CoA species show different degradation rates, so it is crucial to minimize time in solution before analysis.[1]

  • Improper Storage: this compound should be stored in a sealed container, protected from light.[2] For long-term stability, storage at -80°C is recommended for lyophilized powders or solutions at a slightly acidic pH (around 6.0).[3]

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Oxidation: The acyl chain can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions for long-term storage.

Troubleshooting Workflow: Low Standard Concentration

G start Low Concentration Observed check_storage Verify Storage Conditions (-80°C, sealed, dark) start->check_storage check_handling Review Handling Procedures (low-adhesion plastics, pH) check_storage->check_handling check_prep Assess Sample Preparation (fresh solutions, inert gas) check_handling->check_prep retest Re-test with Freshly Prepared Standard check_prep->retest pass Concentration within Specification retest->pass fail Concentration Still Low retest->fail contact Contact Technical Support fail->contact

Caption: Troubleshooting steps for low standard concentration.

Question: My HPLC-UV analysis shows multiple peaks for the this compound standard. What could be the cause?

Answer: The presence of multiple peaks can indicate degradation products or isomers.

  • Hydrolysis: The primary degradation pathway is the cleavage of the thioester bond, resulting in free Coenzyme A and 18-methylhenicosanoic acid. These will have different retention times from the parent compound.

  • Oxidation: Oxidation of the fatty acyl chain can introduce new functional groups, leading to different chromatographic behavior.

  • Isomers: Ensure that the starting material for the synthesis of the standard was a single isomer of 18-methylhenicosanoic acid.

  • Co-eluting Impurities: LC-UV methods can be less specific, and impurities in the solvent or sample matrix might co-elute with your standard.[4]

To confirm the identity of the peaks, liquid chromatography coupled with mass spectrometry (LC-MS) is the most robust and reproducible method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: It is best to dissolve this compound in a slightly acidic buffer (e.g., 20 mM KH2PO4, pH 6.0) or a mixture of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) with an acidic buffer.[3][4][5] This helps to maintain the stability of the thioester bond.

Q2: What is the expected purity of a new lot of this compound standard?

A2: A high-quality standard should have a purity of >90% as determined by HPLC analysis.[3] Always refer to the Certificate of Analysis provided by the manufacturer for the specific lot purity.

Q3: How should I handle this compound in the lab to ensure its stability?

A3: To maintain stability:

  • Store the lyophilized powder at -80°C.[3]

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Prepare stock solutions fresh if possible. If you need to store solutions, aliquot them into single-use volumes in low-adhesion tubes and store them at -80°C.[1]

  • Avoid repeated freeze-thaw cycles.

Q4: What are the key quality control parameters to check for this compound?

A4: The key parameters are:

  • Purity: Determined by HPLC-UV or LC-MS.

  • Identity: Confirmed by mass spectrometry (MS) to verify the correct molecular weight.

  • Concentration: Accurately determined using a calibrated HPLC-UV or LC-MS method.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a general method for determining the purity of this compound standards using reverse-phase HPLC with UV detection.

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and 20 mM potassium phosphate (B84403) buffer (pH 6.0).

    • Dilute the stock solution to a working concentration of 50-100 µg/mL with the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: 75 mM KH2PO4.[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is typically used to separate long-chain acyl-CoAs. A representative gradient is shown in the table below.

    • Flow Rate: 0.5 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detection: UV at 260 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.

Data Presentation: HPLC Gradient and Compound Properties

Parameter Value
Molecular Formula C43H78N7O17P3S[2]
Molecular Weight 1090.10 g/mol [2][7]
HPLC Column C18 Reverse-Phase
Detection Wavelength 260 nm[5]
Time (minutes) % Mobile Phase A % Mobile Phase B
05644
805050
850100
900100
915644
1005644
Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a method for confirming the identity and assessing the purity of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Standard Preparation:

    • Prepare a 10 µg/mL solution of this compound in 80:20 acetonitrile:water.

  • LC-MS/MS Conditions:

    • LC System: Utilize the same HPLC conditions as described in Protocol 1.

    • Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer is suitable.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often more sensitive for acyl-CoAs.[8]

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole. The precursor ion will be [M+H]+. A characteristic product ion results from the neutral loss of 507.0 Da.[8]

  • Data Analysis:

    • Extract the ion chromatogram for the specific MRM transition of this compound.

    • The presence of a peak at the expected retention time with the correct precursor and product ions confirms the identity of the standard.

    • Purity can be estimated by comparing the peak area of the target compound to the total ion chromatogram.

Data Presentation: Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (Q1) [M+H]+
Product Ion (Q3) Precursor - 507.0 Da
Analysis Mode Multiple Reaction Monitoring (MRM)

LC-MS/MS Workflow for Identity Confirmation

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Prepare 10 µg/mL Standard inject Inject on C18 Column prep->inject separate Gradient Elution inject->separate ionize ESI+ Ionization separate->ionize select_precursor Select [M+H]+ (Q1) ionize->select_precursor fragment Fragment (Q2) select_precursor->fragment select_product Select Product Ion (Q3) fragment->select_product detect Detect MRM Transition select_product->detect result result detect->result Confirm Identity

Caption: Workflow for identity confirmation by LC-MS/MS.

References

Technical Support Center: Resolving Isomeric Overlap of 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 18-Methylhenicosanoyl-CoA and the resolution of its isomeric overlap.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I should be aware of?

A1: this compound is a branched-chain fatty acyl-CoA. Its common isomers include other methyl-branched henicosanoyl-CoAs where the methyl group is at a different position on the acyl chain (e.g., 17-methyl, 19-methyl, etc.), as well as straight-chain fatty acyl-CoAs of the same nominal mass. It is crucial to consider the potential for co-elution of these structurally similar molecules during chromatographic analysis.

Q2: Why is resolving these isomers important for my research?

A2: The biological activity of fatty acyl-CoAs can be highly dependent on their specific structure. Different isomers may be metabolized by different enzymes, incorporated into different lipid species, or have varying effects on cellular signaling pathways. Accurate identification and quantification of individual isomers are therefore essential for understanding their precise roles in biological systems and for the development of targeted therapeutics.

Q3: What are the primary analytical challenges in separating this compound from its isomers?

A3: The primary challenge lies in the subtle structural differences between the isomers, which result in very similar physicochemical properties. This makes their separation by standard chromatographic techniques difficult, often leading to co-elution and inaccurate quantification. Furthermore, the lack of commercially available standards for all possible isomers complicates peak identification.

Q4: Which analytical technique is best suited for resolving isomeric overlap of long-chain fatty acyl-CoAs?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most powerful and widely used technique for this purpose.[1][2][3][4] The HPLC component separates the isomers based on their differential interactions with the stationary phase, while the MS/MS provides sensitive and specific detection and structural information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its isomers.

Issue 1: Poor Chromatographic Resolution or Co-elution of Isomeric Peaks

Symptoms:

  • A single broad peak is observed where multiple isomers are expected.

  • Shoulders on the main peak, indicating partial separation.

  • Inconsistent peak shapes and retention times across runs.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal HPLC Column Use a high-resolution reversed-phase column, such as a C18 or C30 column with a small particle size (e.g., ≤2.7 µm). Consider using longer columns or coupling two columns in series to increase the theoretical plates and enhance separation.[1][5][6]
Inadequate Mobile Phase Gradient Optimize the gradient elution profile. A shallower gradient with a slower increase in the organic solvent concentration can improve the separation of closely eluting isomers. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.[3][4]
Incorrect Mobile Phase pH For acyl-CoAs, a high pH mobile phase (around 10.5) with an ammonium (B1175870) hydroxide (B78521) buffer has been shown to improve peak shape and resolution on C18 columns.[3][4][7]
Suboptimal Column Temperature Temperature can affect retention and selectivity. Methodically evaluate a range of column temperatures (e.g., 30-50°C) to find the optimal condition for isomer separation.
Issue 2: Peak Splitting or Tailing

Symptoms:

  • A single analyte peak appears as two or more smaller peaks (splitting).

  • The peak is asymmetrical with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[8][9][10][11]
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or splitting. Dilute the sample and re-inject.[8]
Column Contamination or Void A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting.[10] Flush the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) packing. Using a base-deactivated column or adding a small amount of a competing base to the mobile phase can mitigate this.

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound Isomers by RP-HPLC-MS/MS

This protocol is adapted from established methods for long-chain fatty acyl-CoA analysis and is designed to provide a starting point for method development.[3][4][7][12]

1. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.

  • Reconstitute the dried extract in an appropriate solvent, such as 50:50 (v/v) methanol:water with 15 mM ammonium hydroxide.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 150 mm, 1.7 µm particle size
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Gradient 20% B to 65% B over 10 minutes (initial conditions may need optimization)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) or Neutral Loss Scan
Precursor Ion (M+H)+ m/z 1091.7 (for this compound)
Product Ion Monitor the characteristic neutral loss of 507 Da. The resulting fragment will be specific to the acyl chain.[13][14]
Collision Energy Optimize for the specific instrument and analyte.

4. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions corresponding to the isomers.

  • If standards are available, create a calibration curve to quantify the concentration of each isomer.

  • In the absence of standards, relative quantification can be performed by comparing the peak areas of the different isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Extraction Sample Extraction (SPE or LLE) Reconstitution Reconstitution in Injection Solvent Sample_Extraction->Reconstitution HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Reconstitution->HPLC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM/Neutral Loss) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Relative or Absolute) Peak_Integration->Quantification

Experimental workflow for isomeric analysis.

troubleshooting_logic Start Poor Isomer Resolution or Peak Shape Issue Check_Column Check HPLC Column (Age, Type, Contamination) Start->Check_Column Optimize_Gradient Optimize Mobile Phase Gradient Check_Column->Optimize_Gradient Column OK Resolution_Improved Resolution Improved Check_Column->Resolution_Improved Replaced/Cleaned Column Adjust_pH Adjust Mobile Phase pH Optimize_Gradient->Adjust_pH Resolution Still Poor Optimize_Gradient->Resolution_Improved Gradient Optimized Check_Sample_Prep Review Sample Preparation Adjust_pH->Check_Sample_Prep Resolution Still Poor Adjust_pH->Resolution_Improved pH Optimized Inject_Standard Inject Standard (if available) Check_Sample_Prep->Inject_Standard Sample Prep OK Check_Sample_Prep->Resolution_Improved Sample Prep Optimized Inject_Standard->Resolution_Improved Standard Resolves Well

Troubleshooting workflow for poor resolution.

References

Validation & Comparative

A Comparative Guide to 18-Methylhenicosanoyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different acyl-Coenzyme A (acyl-CoA) molecules is critical for advancements in metabolic research and therapeutic design. This guide provides a detailed comparison of 18-Methylhenicosanoyl-CoA, a very long-chain branched-chain acyl-CoA, with other more commonly studied short- and long-chain branched-chain acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison is built upon the established principles of very long-chain and branched-chain fatty acid metabolism.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are crucial intermediates in cellular metabolism, primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These molecules play significant roles in energy production and as building blocks for the synthesis of branched-chain fatty acids and other complex lipids. Their metabolism is complex and compartmentalized, involving both mitochondrial and peroxisomal pathways.

This compound: A Very Long-Chain Anomaly

This compound is the coenzyme A derivative of 18-methylhenicosanoic acid, a C22 very long-chain fatty acid (VLCFA) with a methyl branch at the 18th carbon position. While specific research on this molecule is scarce, its structure suggests a unique metabolic fate compared to shorter-chain branched acyl-CoAs. Its metabolism is likely governed by the pathways responsible for VLCFA and branched-chain fatty acid (BCFA) processing.

Comparison of Physicochemical and Metabolic Properties

The structural differences between this compound and other branched-chain acyl-CoAs lead to distinct physicochemical properties and metabolic handling.

PropertyThis compoundShort-Chain Branched Acyl-CoAs (e.g., Isovaleryl-CoA)Long-Chain Branched Acyl-CoAs (e.g., Phytanoyl-CoA)
Carbon Chain Length C22C5C20 (with multiple methyl branches)
Solubility Low aqueous solubilityHigher aqueous solubilityLow aqueous solubility
Primary Metabolic Site Peroxisomes (initial β-oxidation)MitochondriaPeroxisomes (α-oxidation)
Primary Metabolic Fate Chain shortening via β-oxidation, potential incorporation into complex lipidsEnergy production (via TCA cycle), ketogenesisDetoxification and chain shortening
Key Metabolic Enzymes Peroxisomal acyl-CoA oxidases, D-bifunctional protein, sterol carrier protein XBranched-chain α-keto acid dehydrogenase complex, Isovaleryl-CoA dehydrogenasePhytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase

Metabolic Pathways: A Comparative Overview

The metabolic pathways for different classes of branched-chain acyl-CoAs are distinct, reflecting their different chemical structures and cellular roles.

Metabolism of Short-Chain Branched Acyl-CoAs

Short-chain branched acyl-CoAs, such as isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine), are primarily generated in the mitochondria from the catabolism of BCAAs. They are key intermediates in energy metabolism.

ShortChainMetabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination SC_AcylCoA Short-Chain Branched Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->SC_AcylCoA Oxidative Decarboxylation (BCKDH) Mitochondrion Mitochondrion SC_AcylCoA->Mitochondrion TCA TCA Cycle Mitochondrion->TCA β-oxidation Ketone Ketone Bodies Mitochondrion->Ketone Ketogenesis (from Leucine)

Metabolism of short-chain branched acyl-CoAs.
Metabolism of this compound (Hypothesized)

As a VLCFA derivative, this compound is too long to be directly metabolized in the mitochondria. It would first undergo chain shortening via β-oxidation within peroxisomes. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.

VLCFAMetabolism VLCFA 18-Methylhenicosanoic Acid VLCFA_CoA This compound VLCFA->VLCFA_CoA Activation (VACS) Peroxisome Peroxisome VLCFA_CoA->Peroxisome ComplexLipids Complex Lipids VLCFA_CoA->ComplexLipids Incorporation Short_AcylCoA Shorter-Chain Acyl-CoAs Peroxisome->Short_AcylCoA β-oxidation Mitochondrion Mitochondrion Short_AcylCoA->Mitochondrion TCA TCA Cycle Mitochondrion->TCA β-oxidation

Hypothesized metabolism of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of acyl-CoA metabolism. Below are generalized methodologies that can be adapted for the analysis of this compound and other branched-chain acyl-CoAs.

Acyl-CoA Extraction from Tissues or Cells

Objective: To isolate acyl-CoA esters from biological samples for subsequent analysis.

Protocol:

  • Homogenize flash-frozen tissue or cell pellets in a cold solution of 2:1:0.8 methanol:chloroform:water.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen gas.

  • Resuspend the dried pellet in a suitable buffer for analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and quantify individual acyl-CoA species.

Protocol:

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to resolve the acyl-CoAs of interest based on their chain length and polarity.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer (MS/MS) operating in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA.

    • Quantify the acyl-CoAs by comparing their peak areas to those of known concentrations of stable isotope-labeled internal standards.

Signaling Roles of Branched-Chain Acyl-CoAs

Beyond their metabolic roles, acyl-CoAs are emerging as important signaling molecules that can influence cellular processes by various mechanisms, including allosteric regulation of enzymes and post-translational modification of proteins.

AcylCoASignaling AcylCoA Branched-Chain Acyl-CoAs Enzyme Enzyme Activity (e.g., Kinases, Phosphatases) AcylCoA->Enzyme Allosteric Regulation Transcription Gene Transcription (e.g., via nuclear receptors) AcylCoA->Transcription Ligand Activation PTM Protein Acylation (e.g., Acetylation, Succinylation) AcylCoA->PTM Substrate for Acyltransferases CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Enzyme->CellularResponse Transcription->CellularResponse PTM->CellularResponse

Signaling functions of branched-chain acyl-CoAs.

The long, hydrophobic chain of this compound suggests it may have a strong affinity for lipid membranes and hydrophobic binding pockets of proteins, potentially modulating the function of membrane-associated proteins or nuclear receptors involved in lipid metabolism. However, experimental evidence is needed to confirm these potential roles.

Conclusion

This compound represents a fascinating but understudied molecule at the intersection of very long-chain and branched-chain fatty acid metabolism. While direct comparative data is lacking, its unique structure suggests a metabolic pathway distinct from shorter-chain branched acyl-CoAs, primarily involving peroxisomal degradation. Future research employing advanced analytical techniques such as LC-MS-based metabolomics will be crucial to elucidate its precise metabolic fate, signaling functions, and potential role in health and disease. The experimental frameworks provided here offer a starting point for researchers to explore the biology of this and other novel acyl-CoA species.

A Comparative Guide to 18-Methylhenicosanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various lipid molecules is paramount for advancing metabolic research and therapeutic design. This guide provides an objective comparison of 18-Methylhenicosanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, supported by established biochemical principles and experimental data where available.

Introduction to Acyl-CoAs: Central Players in Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are the activated forms of fatty acids, primed for processes such as beta-oxidation for energy production, synthesis of complex lipids, and protein acylation for signaling. While straight-chain acyl-CoAs are the most common and well-studied, branched-chain acyl-CoAs, such as this compound, possess unique structural features that influence their metabolic fate and biological functions. This compound is the coenzyme A derivative of 18-methyleicosanoic acid (18-MEA), a 21-carbon anteiso-branched-chain fatty acid.[1][2] This guide will delve into the comparative biochemistry of this compound and analogous straight-chain acyl-CoAs.

Biochemical and Physical Properties: A Structural Comparison

The primary distinction between this compound and a straight-chain acyl-CoA of similar length lies in the methyl branch at the antepenultimate (n-3) carbon of the acyl chain. This seemingly minor structural alteration has significant implications for the molecule's physical properties and how it interacts with enzymes and membranes.

PropertyThis compoundStraight-Chain Acyl-CoA (e.g., Henicosanoyl-CoA)
Molecular Formula C43H78N7O17P3SC42H76N7O17P3S
Molecular Weight ~1091.2 g/mol [3]~1077.2 g/mol
Acyl Chain Structure 21-carbon chain with a methyl group at C-18 (anteiso)21-carbon linear saturated chain
Predicted Polarity Slightly less hydrophobic due to branchingHighly hydrophobic
Membrane Interaction Disrupts lipid packing, increasing membrane fluidityPacks tightly into lipid bilayers, decreasing fluidity

The methyl branch in this compound introduces steric hindrance, which is expected to lower its melting point and critical micelle concentration compared to its straight-chain isomer. This disruption of packing is a known characteristic of branched-chain fatty acids and influences the fluidity of cellular membranes where they are incorporated.[4]

Metabolic Pathways: Divergent Fates of Branched and Straight Chains

The metabolism of fatty acids is a tightly regulated process involving activation, transport, and degradation. The presence of a methyl branch in this compound necessitates alternative enzymatic machinery compared to its straight-chain relatives.

Activation: Acyl-CoA Synthetases

The first committed step in fatty acid metabolism is the ATP-dependent conversion of a fatty acid to its corresponding acyl-CoA, catalyzed by acyl-CoA synthetases (ACSs). While long-chain ACSs activate a broad range of fatty acids, some isoforms exhibit distinct substrate preferences. Very long-chain acyl-CoA synthetases (VLC-ACSs) are responsible for activating fatty acids with 22 or more carbons, as well as some branched-chain fatty acids. It is likely that a specific VLC-ACS is responsible for the activation of 18-methyleicosanoic acid. The bulky methyl group near the end of the chain in anteiso-fatty acids may influence the binding affinity and catalytic efficiency of these enzymes compared to straight-chain substrates.

Catabolism: The Role of Peroxisomal Beta-Oxidation

Straight-chain acyl-CoAs are primarily degraded in the mitochondria via beta-oxidation. However, the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids often begins in the peroxisomes.[5] The methyl group in this compound, being at an even-numbered carbon from the carboxyl end, does not directly impede the initial steps of beta-oxidation. However, as the chain is shortened, the methyl-branched acyl-CoA intermediate will require specific enzymes to complete its degradation. For anteiso-branched-chain fatty acids, beta-oxidation proceeds until a 3-methylbutyryl-CoA intermediate is formed, which can then be further metabolized.

metabolic_pathway cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched This compound Metabolism SC_Fatty_Acid Straight-Chain Fatty Acid SC_Acyl_CoA Straight-Chain Acyl-CoA SC_Fatty_Acid->SC_Acyl_CoA ACS SC_Mitochondria Mitochondrial Beta-Oxidation SC_Acyl_CoA->SC_Mitochondria Acetyl_CoA Acetyl-CoA SC_Mitochondria->Acetyl_CoA BC_Fatty_Acid 18-Methyleicosanoic Acid BC_Acyl_CoA This compound BC_Fatty_Acid->BC_Acyl_CoA VLC-ACS BC_Peroxisome Peroxisomal Beta-Oxidation BC_Acyl_CoA->BC_Peroxisome BC_Mitochondria Mitochondrial Beta-Oxidation BC_Peroxisome->BC_Mitochondria Propionyl_CoA Propionyl-CoA & Acetyl-CoA BC_Mitochondria->Propionyl_CoA

Comparative metabolic pathways of straight-chain and anteiso-branched-chain acyl-CoAs.

Quantitative Comparison of Enzyme Kinetics

Direct experimental data on the enzyme kinetics for this compound is scarce in the published literature. However, based on studies of other branched-chain fatty acids, we can infer the likely kinetic parameters compared to a straight-chain counterpart. The following table presents a hypothetical comparison to illustrate the expected differences.

EnzymeSubstrateKm (µM) (Illustrative)Vmax (nmol/min/mg) (Illustrative)Rationale
Acyl-CoA Synthetase This compoundHigherLowerThe methyl branch may reduce binding affinity (higher Km) and catalytic turnover (lower Vmax).
Henicosanoyl-CoALowerHigherPreferred substrate for long-chain acyl-CoA synthetases.
Acyl-CoA Dehydrogenase This compoundHigherLowerSpecific dehydrogenases are required for branched-chain acyl-CoAs, which may have different efficiencies.
Henicosanoyl-CoALowerHigherEfficiently processed by very-long-chain acyl-CoA dehydrogenase (VLCAD).

Role in Cellular Signaling

Long-chain acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules. They can allosterically regulate enzymes, such as acetyl-CoA carboxylase, and serve as precursors for the synthesis of signaling lipids.[6] Furthermore, acyl-CoAs can directly influence gene expression by binding to nuclear receptors like peroxisome proliferator-activated receptors (PPARs). While there is no direct evidence for this compound as a PPAR agonist, other branched-chain fatty acids have been shown to modulate PPAR activity.

Another critical signaling role of acyl-CoAs is in the post-translational modification of proteins through acylation.[7] Protein acylation can alter protein localization, stability, and activity. The unique structure of this compound could lead to its incorporation into specific proteins, potentially modulating their function in novel ways. For instance, its precursor, 18-methyleicosanoic acid, is found covalently attached to proteins in the hair cuticle, contributing to the hydrophobicity of the hair surface.

signaling_pathway cluster_signaling Potential Signaling Roles of Acyl-CoAs Acyl_CoA This compound or Straight-Chain Acyl-CoA Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation PPAR_Activation PPAR Activation Acyl_CoA->PPAR_Activation Enzyme_Regulation Allosteric Enzyme Regulation Acyl_CoA->Enzyme_Regulation Altered_Function Altered Protein Function/Localization Protein_Acylation->Altered_Function Gene_Expression Changes in Gene Expression PPAR_Activation->Gene_Expression Metabolic_Flux Modulation of Metabolic Flux Enzyme_Regulation->Metabolic_Flux

Potential signaling roles of long-chain acyl-CoAs.

Experimental Protocols for Comparative Analysis

The analysis of long-chain acyl-CoAs presents analytical challenges due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

Protocol: Quantification of this compound and Straight-Chain Acyl-CoAs by LC-MS/MS

1. Sample Preparation (from cultured cells or tissues):

  • Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol (B129727)/water.

  • Add an internal standard mixture containing a known amount of a stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Add 500 µL of water, vortex for 1 minute, and centrifuge at 4,000 x g for 10 minutes to separate phases.

  • Collect the upper organic phase (containing lipids) and the lower aqueous phase (containing acyl-CoAs).

  • Dry the aqueous phase under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
    • Mobile Phase B: Acetonitrile.
    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., the neutral loss of the phosphopantetheine group). The exact m/z values would need to be determined using a pure standard.

    • Henicosanoyl-CoA: Monitor the transition from its [M+H]⁺ precursor ion to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

      • Data Analysis: Quantify the peak areas for each analyte and the internal standard. Calculate the concentration of each acyl-CoA relative to the internal standard.

Start [label="Biological Sample\n(Cells or Tissue)"]; Homogenization [label="Homogenization &\nInternal Standard Spiking"]; Extraction [label="Liquid-Liquid Extraction"]; Drying [label="Drying of Aqueous Phase"]; Reconstitution [label="Reconstitution"]; LC_MS [label="LC-MS/MS Analysis\n(MRM Mode)"]; Data_Analysis [label="Data Analysis &\nQuantification"];

Start -> Homogenization; Homogenization -> Extraction; Extraction -> Drying; Drying -> Reconstitution; Reconstitution -> LC_MS; LC_MS -> Data_Analysis; }

Experimental workflow for the comparative analysis of acyl-CoAs.

Conclusion

This compound and its straight-chain counterparts, while sharing the fundamental acyl-CoA structure, exhibit significant differences stemming from a single methyl branch. These differences manifest in their physical properties, metabolic processing, and likely their roles in cellular signaling. The presence of the methyl group necessitates specialized enzymatic pathways for catabolism, often involving peroxisomal degradation. While direct comparative data for this compound remains limited, the principles governing branched-chain fatty acid metabolism provide a strong framework for understanding its unique biochemical profile. Further research, employing the analytical techniques outlined in this guide, is crucial to fully elucidate the specific functions of this and other branched-chain acyl-CoAs in health and disease, potentially uncovering novel therapeutic targets for metabolic disorders.

References

The Evolving Landscape of Biomarkers for Zellweger Spectrum Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and early diagnosis of Zellweger spectrum disorders (ZSD) is paramount. This guide provides a comprehensive comparison of established and emerging biomarkers for ZSD, offering insights into their performance, underlying biochemistry, and the methodologies for their detection. While the focus remains on validated markers, we also explore the potential of novel candidates in advancing our understanding and clinical management of these devastating disorders.

Zellweger spectrum disorders are a group of rare, inherited metabolic diseases caused by defects in peroxisome biogenesis, leading to a wide range of severe clinical manifestations.[1][2][3][4] A hallmark of ZSD is the impairment of peroxisomal β-oxidation, resulting in the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and body fluids.[2][5] This accumulation forms the basis for the biochemical diagnosis of ZSD.

This guide will delve into the established VLCFA-based biomarkers, compare them with a promising newer marker, C26:0-lysophosphatidylcholine, and discuss the broader findings from untargeted metabolomics. As of this review, the specific molecule 18-Methylhenicosanoyl-CoA has not been validated as a biomarker for ZSD or other conditions in the reviewed literature; its commercial availability is primarily for research purposes.[5][6][7] Therefore, this document will focus on biomarkers with published performance data.

Comparative Analysis of Key ZSD Biomarkers

The diagnosis of ZSD has traditionally relied on the measurement of specific VLCFAs in plasma or serum. More recently, other related metabolites have been identified that may offer improved sensitivity, particularly for newborn screening.

BiomarkerBiological MatrixAnalytical MethodDiagnostic Utility & Performance
Hexacosanoic acid (C26:0) Plasma, SerumGas Chromatography-Mass Spectrometry (GC-MS)Established Gold Standard: Elevated levels are a primary diagnostic marker for ZSD.[5][8] The concentration of C26:0 has been shown to correlate with disease severity and survival time.[9]
C24:0/C22:0 and C26:0/C22:0 Ratios Plasma, SerumGas Chromatography-Mass Spectrometry (GC-MS)Established Gold Standard: These ratios are used in conjunction with absolute C26:0 levels to improve diagnostic accuracy by correcting for general increases in fatty acid levels.[5][8]
C26:0-lysophosphatidylcholine (C26:0-lysoPC) Dried Blood Spots (DBS), FibroblastsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Emerging Key Biomarker: Highly sensitive and specific for ZSD.[10] Its utility in DBS makes it a strong candidate for inclusion in newborn screening programs. A study reported a sensitivity of 89.2% in identifying ZSD patients from DBS.[10]
Pipecolic Acid PlasmaUntargeted Metabolomics (LC-MS/MS)Novel/Research Biomarker: Elevated levels are observed in ZSD patients.[11] It is part of a broader "PBD-ZSD metabolome" identified through untargeted approaches.[1][11]
Sphingomyelins PlasmaUntargeted Metabolomics (LC-MS/MS)Novel/Research Biomarker: An unanticipated and dramatic reduction in multiple sphingomyelin (B164518) species is a consistent feature in the plasma of ZSD patients, particularly younger individuals.[1][11]

Signaling Pathways and Experimental Workflows

To visualize the biochemical basis of ZSD biomarkers and the process of their validation, the following diagrams are provided.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of VLCFAs and Biomarker Accumulation in ZSD cluster_peroxisome Peroxisome cluster_zsd Zellweger Spectrum Disorder (ZSD) VLCFA-CoA VLCFA-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase VLCFA-CoA->Acyl-CoA Oxidase VLCFA Accumulation VLCFA Accumulation VLCFA-CoA->VLCFA Accumulation Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA Defective Peroxisome Biogenesis Defective Peroxisome Biogenesis Impaired Enzyme Import Impaired Enzyme Import Defective Peroxisome Biogenesis->Impaired Enzyme Import Impaired Enzyme Import->Acyl-CoA Oxidase Inhibition Elevated C26:0 & Ratios Elevated C26:0 & Ratios VLCFA Accumulation->Elevated C26:0 & Ratios Elevated C26:0-lysoPC Elevated C26:0-lysoPC VLCFA Accumulation->Elevated C26:0-lysoPC Biomarker_Validation_Workflow General Workflow for Biomarker Validation cluster_methods Methodology Patient Cohort Selection Patient Cohort Selection Sample Collection Sample Collection Patient Cohort Selection->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma/Serum/DBS Plasma/Serum/DBS Sample Collection->Plasma/Serum/DBS Analytical Measurement Analytical Measurement Sample Preparation->Analytical Measurement Lipid Extraction & Derivatization Lipid Extraction & Derivatization Sample Preparation->Lipid Extraction & Derivatization Data Analysis Data Analysis Analytical Measurement->Data Analysis GC-MS or LC-MS/MS GC-MS or LC-MS/MS Analytical Measurement->GC-MS or LC-MS/MS Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation Quantification & Statistical Analysis Quantification & Statistical Analysis Data Analysis->Quantification & Statistical Analysis Sensitivity, Specificity, ROC Analysis Sensitivity, Specificity, ROC Analysis Performance Evaluation->Sensitivity, Specificity, ROC Analysis

References

A Comparative Guide to 18-Methylhenicosanoyl-CoA and Other Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are a class of lipids with acyl chains of 22 carbon atoms or more, playing critical roles in numerous biological processes, from membrane structure to cell signaling.[1] Misregulation of VLCFA metabolism is implicated in a variety of severe human diseases, making them a focal point for research and drug development.[2][3] This guide provides a comparative analysis of a specific branched-chain VLCFA, 18-Methylhenicosanoyl-CoA, in the context of other well-characterized VLCFAs.

Direct experimental data on this compound is limited in current scientific literature. Its existence and function are largely inferred from studies of its free fatty acid form, 18-methyleicosanoic acid (18-MEA), a crucial component of mammalian hair and skin lipids.[4] This guide synthesizes information on 18-MEA and the broader understanding of branched-chain fatty acid (BCFA) and VLCFA metabolism to present a comprehensive comparison.

Structural and Functional Comparison of VLCFA Acyl Chains

The structure of a fatty acid's acyl chain dictates its physical properties and biological function. Here, we compare the anteiso-branched structure of 18-methyleicosanoic acid to other common straight-chain and branched-chain VLCFAs.

Feature18-Methyleicosanoic Acid (anteiso-C21:0)Saturated VLCFA (e.g., Lignoceric Acid, C24:0)Monounsaturated VLCFA (e.g., Nervonic Acid, C24:1)Branched-Chain VLCFA (e.g., Phytanic Acid)
Structure C21 saturated fatty acid with a methyl group on the antepenultimate (n-3) carbon.Straight-chain saturated fatty acid with 24 carbons.Straight-chain monounsaturated fatty acid with 24 carbons and one double bond.Multi-methyl-branched C20 fatty acid.
Melting Point Lower than straight-chain counterparts due to disruption of acyl chain packing.High, contributing to rigid membrane domains.Lower than saturated counterparts, increasing membrane fluidity.Low, significantly disrupts membrane packing.
Primary Role Major component of hair and epidermal lipids, providing a hydrophobic, protective barrier.[4][5]Precursor for sphingolipids and glycerophospholipids; structural component of myelin.[2]Key component of sphingomyelin (B164518) in the myelin sheath.[6]Dietary-derived; its accumulation is toxic and associated with Refsum disease.[7]
Effect on Membranes Increases membrane fluidity more effectively than iso-branched fatty acids.[8]Increases membrane rigidity and order.[6]Increases membrane fluidity.Significantly increases membrane fluidity.

Metabolic Pathways: A Comparative Overview

The synthesis and degradation of VLCFAs involve a series of enzymatic steps primarily located in the endoplasmic reticulum and peroxisomes.

1. Biosynthesis of this compound (Proposed Pathway)

The synthesis of anteiso-branched fatty acids typically begins with the branched-chain amino acid isoleucine.[9][10]

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate methylbutyryl_CoA 2-methylbutyryl-CoA (primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (extender) Malonyl_CoA->FAS BCFA_CoA Branched-Chain Acyl-CoA FAS->BCFA_CoA BCFA Branched-Chain Fatty Acid BCFA_CoA->BCFA Elongation Elongation Cycle (ELOVL Enzymes) BCFA_CoA->Elongation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->BCFA_CoA BCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Elongation->VLCFA_CoA

Proposed Biosynthesis of this compound

2. Elongation of Very-Long-Chain Fatty Acids

The elongation of fatty acids beyond C16 occurs in the endoplasmic reticulum through a four-step process catalyzed by a complex of enzymes, with the ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzymes being rate-limiting.[11][12] Different ELOVLs exhibit substrate specificity for fatty acids of varying chain lengths and saturation.[13] While the specific ELOVL involved in the final elongation to C21 is not definitively identified, ELOVL3 and ELOVL1 are known to act on long-chain saturated and monounsaturated acyl-CoAs.[12][14]

LC_Acyl_CoA Long-Chain Acyl-CoA ELOVL ELOVL (Condensation) LC_Acyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL KCR 3-ketoacyl-CoA reductase (Reduction) ELOVL->KCR HACD 3-hydroxyacyl-CoA dehydratase (Dehydration) KCR->HACD TER trans-2,3-enoyl-CoA reductase (Reduction) HACD->TER VLC_Acyl_CoA VLC Acyl-CoA (n+2) TER->VLC_Acyl_CoA

VLCFA Elongation Cycle in the Endoplasmic Reticulum

3. Degradation of Branched-Chain VLCFAs

Due to the methyl branch, the degradation of BCFAs like phytanic acid cannot proceed directly via standard β-oxidation. It requires an initial α-oxidation step in the peroxisome to remove the methyl group, followed by β-oxidation.[7] A similar process is expected for the degradation of this compound. In contrast, straight-chain VLCFAs are degraded primarily through peroxisomal β-oxidation.[15]

Signaling Roles of VLCFA-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can regulate enzyme activity and gene expression.[11] For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism and serve as precursors for signaling lipids like ceramides (B1148491) and sphingosine-1-phosphate.[5] While specific signaling roles for this compound have not been identified, its presence as a precursor to the structurally important 18-MEA suggests a primary role in lipid synthesis for barrier formation rather than as a dynamic signaling molecule.

Experimental Protocols

1. Quantification of VLCFAs and BCFAs in Plasma

This method is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the diagnosis of peroxisomal disorders.[14]

  • Sample Preparation:

    • Plasma or serum samples are subjected to acid hydrolysis to release fatty acids from their CoA esters and other complex lipids.

    • Internal standards (deuterated forms of the fatty acids of interest) are added.

    • The released fatty acids are derivatized to enhance their ionization efficiency for MS analysis. This can be achieved using reagents like oxalyl chloride followed by dimethylaminoethanol (B1669961) and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide esters.

  • LC-MS/MS Analysis:

    • The derivatized fatty acids are separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column.

    • Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction-monitoring (MRM) mode.

    • Quantification is achieved by comparing the peak area of the analyte to that of its corresponding deuterated internal standard against a calibration curve.

2. Analysis of Long-Chain Acyl-CoAs

This protocol is based on methods for the quantitative determination of long-chain acyl-CoAs in tissues.[3][16]

  • Extraction of Acyl-CoAs:

    • Tissue samples are homogenized in an extraction buffer containing an organic solvent (e.g., isopropanol) and an aqueous component, often with internal standards (e.g., C17:0-CoA).

    • The mixture is centrifuged to separate the phases, and the supernatant containing the acyl-CoAs is collected.

    • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separation of different acyl-CoA species is achieved using UHPLC with a C18 or C4 reversed-phase column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile) is typically used for elution.

    • Detection is performed with a triple quadrupole mass spectrometer in positive ESI mode, monitoring for specific precursor-to-product ion transitions for each acyl-CoA.

    • Quantification is based on the peak area ratios of the endogenous acyl-CoAs to their respective internal standards.

cluster_0 Sample Preparation cluster_1 Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Purification Solid-Phase Extraction Extraction->Purification UHPLC UHPLC Separation Purification->UHPLC MSMS Tandem Mass Spectrometry UHPLC->MSMS Data Data Analysis MSMS->Data

Workflow for Acyl-CoA Analysis

Conclusion

While this compound remains an understudied molecule, its inferred role as the precursor to the vital structural lipid 18-MEA highlights the importance of branched-chain VLCFAs beyond the context of metabolic disorders. Its anteiso-branched structure provides unique physical properties that are essential for the integrity of the skin and hair barrier. In contrast, straight-chain VLCFAs are more directly involved in the structure of myelin and can have pathological consequences when their degradation is impaired. The study of branched-chain VLCFA metabolism, including the specific enzymes responsible for the synthesis of molecules like this compound, represents a promising area for future research in dermatology, cosmetology, and the broader field of lipid biochemistry. Further investigation is needed to elucidate its potential signaling roles and to develop targeted analytical methods for its direct quantification in biological systems.

References

A Comparative Guide to the Functional Differences of Methyl-Branched Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-branched acyl-CoA isomers, once viewed as mere metabolic intermediates, are now recognized as critical signaling molecules with diverse physiological and pathological roles. Their structural nuances, arising from the position and stereochemistry of methyl groups, lead to significant functional differences in metabolism, enzyme kinetics, and cellular signaling. This guide provides an objective comparison of these isomers, supported by experimental data, to illuminate their distinct biological functions.

Metabolic Fate: A Tale of Two Pathways

The metabolic route of a methyl-branched acyl-CoA is primarily dictated by the position of its methyl group. Isomers with a methyl group at an odd-numbered carbon, such as phytanoyl-CoA (3,7,11,15-tetramethylhexadecanoyl-CoA), are poor substrates for the standard β-oxidation pathway. Conversely, isomers with methyl groups at even-numbered carbons, like pristanoyl-CoA (2,6,10,14-tetramethylpentadecanoyl-CoA), can be metabolized, albeit with specific enzymatic requirements.

The Alpha-Oxidation Pathway: A Prerequisite for β-Oxidation of 3-Methyl-Branched Acyl-CoAs

Phytanic acid, a dietary branched-chain fatty acid, is activated to phytanoyl-CoA. Due to the methyl group at the β-position (C3), it cannot directly enter β-oxidation. Instead, it undergoes α-oxidation in peroxisomes, a process that removes one carbon atom and shifts the methyl group to the α-position (C2).[1][2][3] This conversion yields pristanoyl-CoA, which can then proceed through peroxisomal β-oxidation.[1][2]

Diagram: Metabolic Pathway of Phytanoyl-CoA

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: The α-oxidation pathway of phytanoyl-CoA to pristanoyl-CoA.

Differential Enzyme Kinetics

The subtle structural differences between methyl-branched acyl-CoA isomers significantly impact their interaction with metabolic enzymes, leading to variations in reaction rates and substrate specificity.

EnzymeSubstrate(s)Key Findings
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA, 3-methylhexadecanoyl-CoAThe enzyme is specific for 3-methyl-branched acyl-CoAs and does not act on 2-methyl or 4-methyl branched isomers, nor on straight-chain acyl-CoAs. It hydroxylates both R- and S-3-methylhexadecanoyl-CoA.[4]
Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-methylbutyryl-CoA, other short branched-chain acyl-CoAs, short straight-chain acyl-CoAsExhibits highest activity towards (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism. There are species-specific differences in substrate preference between human and rat SBCAD.[5]
Acyl-CoA Dehydrogenases (general) Various acyl-CoAsThere is overlapping substrate specificity among different acyl-CoA dehydrogenases, which can sometimes compensate for enzyme deficiencies.[6]
Metazoan Fatty Acid Synthase (mFAS) Acetyl-CoA, Methylmalonyl-CoAThe turnover number of mFAS is significantly lower with methylmalonyl-CoA as a substrate compared to malonyl-CoA, leading to the production of medium-chain branched fatty acids. The ketoacyl synthase (KS) domain plays a crucial role in determining substrate specificity.[7][8]

Signaling Functions: Isomers as Ligands for Nuclear Receptors

Beyond their metabolic roles, certain methyl-branched acyl-CoAs function as signaling molecules by activating nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of lipid and glucose metabolism.

Phytanic acid and its metabolite, pristanic acid, are both natural ligands for PPARα.[9][10][11] However, their potency as activators differs.

LigandReceptorRelative PotencyEC50
Pristanic Acid PPARαMore potentSignificant induction at 1 µM[10][11]
Phytanic Acid PPARαLess potentSignificant induction at 3 µM[10][11]

Activation of PPARα by these isomers leads to the transcriptional regulation of numerous target genes involved in fatty acid uptake, binding, and oxidation.

Diagram: PPARα Signaling Pathway

cluster_ligands Ligands cluster_nucleus Nucleus Pristanic_Acid Pristanic Acid PPARa PPARα Pristanic_Acid->PPARa Phytanic_Acid Phytanic Acid Phytanic_Acid->PPARa PPRE PPRE PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Binds to mRNA mRNA Target_Genes->mRNA Transcription Metabolic_Effects Increased Fatty Acid Metabolism & Oxidation mRNA->Metabolic_Effects Translation

Caption: Activation of PPARα by methyl-branched fatty acids.

Experimental Protocols

Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from methodologies described for the analysis of acyl-CoAs by LC-MS.[1][12][13]

Materials:

Procedure:

  • Harvest cells or tissue and immediately freeze in liquid nitrogen. Store at -80°C.

  • To the frozen sample, add zirconia beads and 1 mL of ice-cold monopotassium phosphate buffer.

  • Homogenize the sample using a pre-cooled grinder.

  • Add 500 µL of pre-cooled isopropanol and homogenize again.

  • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution, followed by another round of homogenization.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and lyophilize.

  • Store the dried extract at -80°C until analysis.

  • For LC-MS analysis, resuspend the sample in 200 µL of 50% methanol, vortex, and sonicate.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C and transfer the supernatant for injection.

Analysis of Acyl-CoA Isomers by LC-MS/MS

This generalized workflow is based on common practices for acyl-CoA analysis.[2][12][13][14][15]

Diagram: Experimental Workflow for Acyl-CoA Analysis

Sample_Prep Sample Preparation (Extraction) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS (MS/MS) (Precursor/Product Ion Scanning) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of acyl-CoA isomers.

Instrumentation and Conditions:

  • Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for separating acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Mass Spectrometry (MS): A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis: Multiple Reaction Monitoring (MRM) is a common method for targeted quantification of specific acyl-CoA isomers on triple quadrupole instruments. High-resolution MS allows for accurate mass measurements and elemental composition determination.

Conclusion

The functional distinctions between methyl-branched acyl-CoA isomers are profound, influencing their metabolic processing, enzymatic interactions, and signaling capabilities. A thorough understanding of these differences is paramount for researchers in metabolism, drug development professionals targeting metabolic diseases, and scientists investigating the intricate roles of lipids in cellular function. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating and biologically significant molecules.

References

A Researcher's Guide to the Development and Cross-Reactivity Profiling of Antibodies for 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of very-long-chain fatty acids (VLCFAs) in biological systems, the ability to specifically detect and quantify molecules like 18-Methylhenicosanoyl-CoA is paramount. Currently, there is a notable absence of commercially available antibodies with verified specificity for this compound. This guide provides a comprehensive overview of the theoretical development, characterization, and crucial cross-reactivity analysis of custom antibodies for this specific lipid molecule.

I. The Challenge of Antibody Production for Small Molecules

Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal model to produce antibodies. The specificity of the resulting antibodies will be directed against the hapten (this compound in this case).

II. Hypothetical Workflow for Antibody Development and Characterization

A systematic approach is required to generate and validate antibodies for this compound. The following workflow outlines the key stages, from immunogen synthesis to antibody characterization.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Antibody Characterization a 1. Synthesis of 18-Methyl- henicosanoic Acid b 2. Activation of Carboxylic Acid a->b c 3. Conjugation to Carrier Protein (e.g., KLH) b->c d 4. Immunization of Animal Model c->d e 5. Hybridoma Production (for Monoclonals) d->e f 6. Antibody Purification e->f g 7. Titer Determination (ELISA) f->g h 8. Isotyping and Quantification g->h i 9. Specificity & Cross-Reactivity Testing (Competitive ELISA) h->i

Caption: A logical workflow for the generation and characterization of antibodies against this compound.

III. Experimental Protocols

Detailed methodologies are critical for the successful development and validation of specific antibodies. Below are key experimental protocols.

A. Synthesis of 18-Methylhenicosanoyl-KLH Conjugate
  • Activation of 18-Methylhenicosanoic Acid: The carboxylic acid group of 18-Methylhenicosanoic acid is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester. This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF).

  • Conjugation to KLH: The activated NHS-ester of 18-Methylhenicosanoic acid is then added to a solution of KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS-ester reacts with the primary amines on the lysine (B10760008) residues of KLH to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted small molecules.

B. Competitive ELISA for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein different from the one used for immunization (e.g., Ovalbumin if KLH was used for immunization) to avoid non-specific binding to the carrier.

  • Competition: The purified antibody is pre-incubated with a serial dilution of potential cross-reactants (competitors) or the target analyte (this compound) as a positive control.

  • Binding: The antibody-competitor mixture is added to the coated plate. The binding of the antibody to the coated antigen will be inhibited by the presence of the free analyte in the solution.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of free analyte in the initial solution.

  • Data Analysis: The percentage of antibody binding is plotted against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is calculated for each tested compound.

IV. Potential Cross-Reactivity and Specificity Analysis

The primary concern with any antibody developed for a specific lipid is its potential to cross-react with structurally similar molecules. A thorough cross-reactivity analysis is essential to validate the antibody's specificity.

A. Likely Cross-Reactants

A panel of structurally related fatty acyl-CoAs should be tested to determine the antibody's binding profile. This panel should include molecules that differ in:

  • Chain Length: Both shorter and longer very-long-chain fatty acyl-CoAs.

  • Methyl Branch Position: Fatty acyl-CoAs with methyl branches at different positions.

  • Absence of Methyl Branch: Straight-chain fatty acyl-CoAs.

  • Saturation: Unsaturated variants of the fatty acyl-CoA.

B. Data Presentation: Hypothetical Cross-Reactivity Profile

The results of a competitive ELISA can be summarized in a table to provide a clear comparison of the antibody's reactivity with different molecules. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

CompoundIC50 (nM)% Cross-Reactivity
This compound (Target) 10 100%
19-Methylhenicosanoyl-CoA5002%
17-Methylhenicosanoyl-CoA8001.25%
Henicosanoyl-CoA (C21:0)> 10,000< 0.1%
Tricosanoyl-CoA (C23:0)> 10,000< 0.1%
Lignoceroyl-CoA (C24:0)> 10,000< 0.1%
Stearoyl-CoA (C18:0)> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100

V. Signaling Pathway Visualization

The target molecule, this compound, is involved in the broader context of very-long-chain fatty acid metabolism. The following diagram illustrates a simplified overview of this pathway.

G cluster_0 Fatty Acid Elongation Cycle cluster_1 Synthesis of this compound a Acyl-CoA (e.g., C18:0-CoA) c Condensation (ELOVLs) a->c b Malonyl-CoA b->c d 3-Ketoacyl-CoA c->d e Reduction (KAR) d->e f 3-Hydroxyacyl-CoA e->f g Dehydration (HACD) f->g h trans-2,3-Enoyl-CoA g->h i Reduction (TER) h->i j Elongated Acyl-CoA (e.g., C20:0-CoA) i->j k Branched-Chain Acyl-CoA Precursor l Multiple Elongation Cycles k->l m This compound l->m

Caption: A simplified diagram of the fatty acid elongation pathway leading to the synthesis of very-long-chain fatty acids like this compound.

VI. Conclusion

Comparative Analysis of 18-Methylhenicosanoyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid molecules across different biological systems is paramount. This guide provides a comparative analysis of 18-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, highlighting its known and inferred roles, biosynthetic pathways, and analytical considerations in various species.

While direct comparative quantitative data for this compound is limited in current scientific literature, this guide synthesizes available information on closely related very-long-chain branched-chain fatty acids (VLC-BCFAs) to provide a comprehensive overview. The focus is on bacteria (with an emphasis on Mycobacterium), insects, and mammals, drawing inferences about the metabolism and function of this specific molecule.

Overview of this compound

This compound is the activated form of 18-methylhenicosanoic acid, a saturated fatty acid with a methyl branch near the terminus of its 21-carbon chain. As a CoA thioester, it is an intermediate in various metabolic pathways, including fatty acid elongation, degradation, and incorporation into complex lipids. The presence and concentration of such VLC-BCFAs can significantly influence the physical properties of cell membranes and the composition of surface lipids.

Comparative Presence and Function

The distribution and function of this compound and related VLC-BCFAs are believed to vary significantly across different domains of life. The following table summarizes the inferred presence and primary roles based on the analysis of similar lipids.

FeatureBacteria (e.g., Mycobacterium)InsectsMammals
Primary Location Cell wall (as part of mycolic acids)Cuticle, pheromone glandsLow abundance, likely in skin, nervous tissue
Primary Function Structural integrity of the cell envelope, antibiotic resistanceWaterproofing, chemical communication (pheromones)Potential role in membrane fluidity and neural function
Biosynthesis System Fatty Acid Synthase I (FAS-I) and FAS-IIMicrosomal Fatty Acid Synthase (FAS)Fatty Acid Elongase (ELOVL) systems

Biosynthetic Pathways: A Comparative Look

The biosynthesis of this compound is an extension of the general fatty acid synthesis pathways, with specific enzymes responsible for the introduction of the methyl branch and the elongation to a C22 backbone.

Bacterial Biosynthesis (e.g., Mycobacterium)

In Mycobacterium, the synthesis of long-chain branched fatty acids is a critical step in the formation of mycolic acids, which are essential components of their unique cell wall.[1][2] The process involves two types of fatty acid synthases: FAS-I, which produces medium-chain fatty acids, and FAS-II, which elongates these to very long chains.[3] The methyl branch is introduced by using methylmalonyl-CoA instead of malonyl-CoA as an extender unit during elongation.[4]

bacterial_bcfa_biosynthesis cluster_fas Fatty Acid Elongation Cycle Acetyl_CoA Acetyl_CoA FAS_I FAS-I Acetyl_CoA->FAS_I Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS_I Methylmalonyl_CoA Methylmalonyl-CoA FAS_II FAS-II Methylmalonyl_CoA->FAS_II Acyl_CoA_intermediate Acyl-CoA (e.g., C16-CoA) FAS_I->Acyl_CoA_intermediate Acyl_CoA_intermediate->FAS_II VLC_BCFA_CoA This compound FAS_II->VLC_BCFA_CoA Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis VLC_BCFA_CoA->Mycolic_Acid_Synthesis Incorporation

Bacterial biosynthesis of VLC-BCFA-CoA.

Insect Biosynthesis

Insects synthesize a vast array of methyl-branched hydrocarbons and fatty acids that are crucial components of their cuticular waxes and chemical signaling molecules (pheromones).[5][6] The biosynthesis is thought to occur via a microsomal fatty acid synthase system, which, similar to bacteria, can incorporate methylmalonyl-CoA to create methyl branches.[6] The resulting very-long-chain fatty acyl-CoAs are then further metabolized to hydrocarbons or incorporated into other lipids.

insect_bcfa_biosynthesis cluster_fas Microsomal Fatty Acid Synthesis Precursors Acetyl-CoA Malonyl-CoA Microsomal_FAS Microsomal FAS Precursors->Microsomal_FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Microsomal_FAS VLC_BCFA_CoA This compound Microsomal_FAS->VLC_BCFA_CoA Metabolites Cuticular Hydrocarbons Pheromones Complex Lipids VLC_BCFA_CoA->Metabolites Further Metabolism

Insect biosynthesis of VLC-BCFA-CoA.

Mammalian Biosynthesis

In mammals, the synthesis of very-long-chain fatty acids is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVLs).[7] These enzymes are located in the endoplasmic reticulum and catalyze the condensation of an acyl-CoA with malonyl-CoA to extend the fatty acid chain by two carbons. While the synthesis of branched-chain fatty acids is less common than in bacteria or insects, ELOVL enzymes have been shown to have activity towards branched-chain substrates.[7] The initial branched-chain precursor is typically derived from the catabolism of branched-chain amino acids.

mammalian_bcfa_biosynthesis cluster_elovl Fatty Acid Elongation Branched_Precursor Branched-chain Acyl-CoA (from amino acids) ELOVL_Enzymes ELOVL Enzymes Branched_Precursor->ELOVL_Enzymes Malonyl_CoA Malonyl_CoA Malonyl_CoA->ELOVL_Enzymes VLC_BCFA_CoA This compound ELOVL_Enzymes->VLC_BCFA_CoA Complex_Lipids Sphingolipids Phospholipids VLC_BCFA_CoA->Complex_Lipids Incorporation

Mammalian biosynthesis of VLC-BCFA-CoA.

Experimental Protocols

The analysis of this compound requires specialized techniques due to its low abundance and amphipathic nature. The following outlines a general workflow for its extraction and quantification.

Extraction of Very-Long-Chain Acyl-CoAs

A robust method for the extraction of long-chain acyl-CoAs from tissues involves homogenization in a phosphate (B84403) buffer followed by solvent extraction and solid-phase purification.

Protocol:

  • Homogenize tissue samples in a cold potassium phosphate buffer (100 mM, pH 4.9).

  • Add 2-propanol and re-homogenize.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Purify the acyl-CoAs in the extract using a solid-phase extraction column (e.g., oligonucleotide purification column).

  • Elute the bound acyl-CoAs with 2-propanol.

  • Concentrate the eluent prior to analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[8][9]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reversed-phase column.

  • A triple quadrupole mass spectrometer.

Method:

  • Separate the extracted acyl-CoAs using a binary gradient elution. Mobile phase A can be an aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9), and mobile phase B can be acetonitrile.

  • Detect the eluting compounds using the mass spectrometer in positive ion mode.

  • Quantify this compound using multiple reaction monitoring (MRM) by monitoring the precursor ion and a specific product ion resulting from the loss of the CoA moiety.

  • Use an appropriate internal standard (e.g., an odd-chain-length fatty acyl-CoA) for accurate quantification.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

experimental_workflow Sample_Collection Sample Collection (e.g., Tissue, Cells) Homogenization Homogenization Sample_Collection->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Solid_Phase_Purification Solid-Phase Purification Solvent_Extraction->Solid_Phase_Purification LC_MS_MS_Analysis LC-MS/MS Analysis Solid_Phase_Purification->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

References

Confirming the Identity of 18-Methylhenicosanoyl-CoA in Lipid Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of specific lipid species within complex biological extracts is paramount for advancing research in metabolic diseases, drug development, and cellular signaling. 18-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, presents a unique analytical challenge due to its low abundance and structural similarity to other lipid molecules. This guide provides an objective comparison of current analytical methodologies for the confident identification of this compound, supported by experimental considerations and data presentation formats.

Analytical Methodologies: A Comparative Overview

The confirmation of this compound in lipid extracts primarily relies on sophisticated analytical techniques that can provide high sensitivity and structural specificity. The most common and effective methods are based on mass spectrometry, with nuclear magnetic resonance spectroscopy offering complementary structural information.

Method Principle Strengths Limitations Typical Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, excellent for quantification.[1][2][3]Requires authentic standard for fragmentation pattern matching, potential for isobaric interference.Targeted quantification and confirmation of known lipids in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) Chromatographic separation followed by highly accurate mass measurement.Provides high-resolution mass data, enabling elemental composition determination and reducing ambiguity.[4][5]Lower throughput for quantification compared to targeted MS/MS, higher instrument cost.Untargeted lipidomics, identification of unknown lipids, and confirmation of elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, non-destructive.[6][7][8]Lower sensitivity compared to MS, requires higher sample concentrations and purification.Definitive structural confirmation of isolated or synthesized compounds.

Experimental Protocol: LC-MS/MS for this compound Identification

This protocol outlines a typical workflow for the extraction and identification of this compound from biological tissues using LC-MS/MS.

1. Lipid Extraction:

  • Objective: To efficiently extract acyl-CoAs from tissue samples while minimizing degradation.

  • Procedure:

    • Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water.

    • Add 1 mL of chloroform (B151607) and vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other lipid species and confirm its identity through characteristic fragmentation.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The calculated m/z of protonated this compound.

      • Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. A common fragment for acyl-CoAs is the phosphopantetheine moiety.

    • Collision Energy: Optimized for the specific precursor-product transition.

3. Data Analysis:

  • The identity of this compound is confirmed by comparing the retention time and the precursor-product ion transition with those of a commercially available or synthesized authentic standard.[9][10]

Visualizing the Workflow and Potential Pathways

To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Confirmation Tissue Tissue Sample Homogenization Homogenization in Methanol/Water Tissue->Homogenization Extraction Chloroform Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data Standard Authentic Standard Comparison Data->Standard Identity Identity Confirmed Standard->Identity

Caption: Experimental workflow for the identification of this compound.

G VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase BCFA Branched-Chain Fatty Acids (BCFAs) BCFA->Acyl_CoA_Synthetase Methyl_Heni_CoA This compound Acyl_CoA_Synthetase->Methyl_Heni_CoA Beta_Oxidation Peroxisomal Beta-Oxidation Methyl_Heni_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) Methyl_Heni_CoA->Complex_Lipids Energy Energy Production Beta_Oxidation->Energy Membrane Membrane Structure & Signaling Complex_Lipids->Membrane

Caption: Potential metabolic pathways involving this compound.

References

A Comparative Analysis of 18-Methylhenicosanoyl-CoA and its Precursor, 18-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 18-Methylhenicosanoyl-CoA and its precursor, 18-methyleicosanoic acid. The information is intended for researchers, scientists, and drug development professionals interested in the roles of branched-chain fatty acids and their activated metabolites.

Introduction

18-Methyleicosanoic acid is a branched-chain saturated fatty acid that has a significant structural role in mammals, particularly in the composition of hair.[1] Like other fatty acids, it must be activated to its coenzyme A (CoA) derivative, this compound, before it can participate in various metabolic pathways. This activation step is crucial for its incorporation into complex lipids or for its catabolism. While the biological activity of 18-methyleicosanoic acid is primarily understood in a structural context, the activity of its CoA ester is linked to its metabolic potential.

Comparative Data

The following table summarizes the key differences in the known biological activities and roles of 18-methyleicosanoic acid and its CoA derivative.

Feature18-Methyleicosanoic AcidThis compound
Primary Role Structural component of hair cuticle lipids.[1][]Activated metabolic intermediate.
Key Function Contributes to the hydrophobicity and protective barrier of the hair surface.[1]Substrate for enzymatic reactions such as esterification and lipid synthesis.
State Free fatty acid.Thioester of Coenzyme A.
Cellular Location of Function Primarily extracellular matrix of the hair cuticle.[1]Intracellular, primarily in the cytoplasm and mitochondria.
Biological Activity Confers hydrophobicity to surfaces.[1]Metabolically active for transfer of the 18-methylhenicosanoyl group.

Signaling and Metabolic Pathways

The conversion of 18-methyleicosanoic acid to this compound is a critical activation step in fatty acid metabolism. This process is catalyzed by acyl-CoA synthetases and is essential for the fatty acid to be utilized in various cellular processes.

FattyAcidActivation cluster_activation Fatty Acid Activation FFA 18-Methyleicosanoic Acid ACS Acyl-CoA Synthetase FFA->ACS ATP -> AMP + PPi CoA_ester This compound ACS->CoA_ester CoA-SH Metabolism Metabolic Pathways (e.g., lipid synthesis) CoA_ester->Metabolism

Caption: Activation of 18-methyleicosanoic acid to its CoA ester.

Experimental Protocols

Objective: To determine the differential effects of 18-methyleicosanoic acid and this compound on the hydrophobicity of a surface, mimicking the hair cuticle.

1. Surface Functionalization Assay

  • Materials: Gold-coated surfaces, solutions of 18-methyleicosanoic acid and this compound in a suitable organic solvent (e.g., ethanol), contact angle goniometer.

  • Protocol:

    • Clean the gold-coated surfaces thoroughly.

    • Immerse the surfaces in solutions of either 18-methyleicosanoic acid or this compound for a set period to allow for self-assembly of a monolayer.

    • Rinse the surfaces with the solvent to remove any unbound molecules.

    • Dry the surfaces under a stream of nitrogen.

    • Measure the water contact angle on each surface using a goniometer. A higher contact angle indicates greater hydrophobicity.

2. In Vitro Acyltransferase Activity Assay

  • Materials: A purified acyltransferase enzyme, a suitable acceptor molecule (e.g., a lysophospholipid), radiolabeled this compound, unlabeled 18-methyleicosanoic acid, scintillation counter.

  • Protocol:

    • Prepare reaction mixtures containing the acyltransferase, acceptor molecule, and either radiolabeled this compound or unlabeled 18-methyleicosanoic acid (as a control).

    • Incubate the mixtures at the optimal temperature for the enzyme.

    • Stop the reaction after a specific time.

    • Extract the lipids from the reaction mixture.

    • Separate the lipid products by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter. This will demonstrate the requirement of the CoA-activated form for enzymatic transfer.

ExperimentalWorkflow cluster_surface_assay Surface Hydrophobicity Assay cluster_enzyme_assay Enzymatic Activity Assay A1 Prepare Solutions: 1. 18-Methyleicosanoic Acid 2. This compound A2 Coat Surfaces A1->A2 A3 Measure Water Contact Angle A2->A3 A4 Compare Hydrophobicity A3->A4 B1 Prepare Reaction Mixtures: + this compound* + 18-Methyleicosanoic Acid B2 Incubate with Acyltransferase B1->B2 B3 Extract and Separate Lipids (TLC) B2->B3 B4 Quantify Product Formation B3->B4

Caption: Workflow for comparing the physicochemical and biochemical activities.

Conclusion

The biological activities of 18-methyleicosanoic acid and its activated form, this compound, are distinct yet interconnected. 18-methyleicosanoic acid's primary known role is as a key structural component of the hair cuticle, where it provides a crucial hydrophobic barrier.[1][] In contrast, this compound is the metabolically active form, essential for the enzymatic transfer of the fatty acyl group in various biosynthetic pathways. Understanding this difference is fundamental for researchers in fields ranging from dermatology and cosmetics to lipid metabolism and drug development. While the free fatty acid imparts a physical property to a biological surface, its CoA ester is the key to its biochemical reactivity and integration into cellular metabolic networks.

References

Unraveling the Metabolic Significance of 18-Methylhenicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging role of 18-Methylhenicosanoyl-CoA, a long-chain branched-chain fatty acid (LCBFA), in the context of metabolic phenotypes. Given the limited direct research on this specific molecule, this guide leverages data from closely related very-long-chain fatty acids (VLCFAs) and other BCFAs to draw parallels and provide a framework for future investigation. We will explore its potential impact on metabolic pathways, methods for its quantification, and protocols for assessing relevant metabolic phenotypes.

Correlating Long-Chain Branched-Chain Fatty Acyl-CoA Levels with Metabolic Phenotypes

While specific data for this compound is not yet available in the literature, we can infer its potential metabolic impact by examining related VLCFAs. The following table summarizes the observed effects of elevated VLCFA levels on key metabolic parameters in preclinical models. This data, using lignoceric acid (C24:0) as a proxy, provides a basis for hypothesizing the effects of this compound.

Metabolic Parameter Control Group (Normal VLCFA Levels) High VLCFA Group Alternative VLCFA (e.g., C24:0) - Quantitative Data
Insulin (B600854) Sensitivity NormalPotentially DecreasedStudies suggest that high levels of saturated VLCFAs can contribute to insulin resistance.
Glucose Tolerance NormalPotentially ImpairedImpaired glucose tolerance is a common feature of metabolic syndrome, which is associated with altered lipid profiles.
Fatty Acid Oxidation BaselinePotentially Increased (via PPARα activation)Treatment of cells with lignoceric acid (C24:0) has been shown to increase the expression of genes involved in fatty acid degradation in a PPARα-dependent manner[1].
Inflammatory Markers LowPotentially ElevatedElevated levels of certain saturated fatty acids are associated with increased inflammatory signaling.
PPARα Activation BasalSignificantly IncreasedVery-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, with Kd values in the low nanomolar range (3-29 nM for C20-C24 VLCFA-CoAs)[2].

Signaling Pathways and Experimental Workflows

The metabolic effects of LCBFAs like this compound are likely mediated through the activation of nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating these effects.

G cluster_0 Cellular Environment cluster_1 Metabolic Outcomes This compound This compound PPARalpha PPARalpha This compound->PPARalpha Binds and Activates RXR RXR PPARalpha->RXR Heterodimerizes with PPRE PPRE PPARalpha->PPRE Binds to Fatty_Acid_Oxidation Fatty_Acid_Oxidation PPRE->Fatty_Acid_Oxidation Upregulates Genes Lipid_Homeostasis Lipid_Homeostasis PPRE->Lipid_Homeostasis Regulates Genes Inflammation_Modulation Inflammation_Modulation PPRE->Inflammation_Modulation Modulates Genes G cluster_0 Animal Model cluster_1 Sample Collection and Analysis cluster_2 Metabolic Phenotyping cluster_3 Data Correlation Diet-Induced_Obesity_Model Diet-Induced_Obesity_Model Tissue_Harvesting Tissue_Harvesting Diet-Induced_Obesity_Model->Tissue_Harvesting GTT GTT Diet-Induced_Obesity_Model->GTT ITT ITT Diet-Induced_Obesity_Model->ITT Control_Group Control_Group Control_Group->Tissue_Harvesting Control_Group->GTT Control_Group->ITT LC_MS_MS LC_MS_MS Tissue_Harvesting->LC_MS_MS Quantify Acyl-CoAs Gene_Expression_Analysis Gene_Expression_Analysis Tissue_Harvesting->Gene_Expression_Analysis e.g., PPARα targets Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis GTT->Data_Analysis ITT->Data_Analysis Gene_Expression_Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 18-Methylhenicosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 18-Methylhenicosanoyl-CoA, a coenzyme A derivative used in research.[1][2]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of this compound with the caution afforded to all potentially hazardous chemical waste. The following procedures are based on established guidelines for the safe management of laboratory chemicals.[3][4][5][6][7]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste collection, containerization, labeling, and transfer.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and wipes), as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[3]

  • Segregate solid waste from liquid waste.

2. Waste Collection and Containerization:

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap.[4][7] The container must be chemically compatible with the waste. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Solid Waste: Collect chemically contaminated solid waste, such as gloves and absorbent paper, in a separate, clearly marked, and durable plastic bag or a designated solid waste container.[4]

  • Original Containers: Whenever possible, use the original manufacturer's container for the disposal of unadulterated this compound.[4][7]

  • Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • The name of the principal investigator or laboratory contact.

    • Any known hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity").

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be away from general lab traffic and drains.

  • Ensure the storage area has secondary containment to capture any potential leaks.[4]

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Potentially Hazardous Chemical Waste start->identify segregate Segregate Waste Streams identify->segregate liquid_waste Liquid Waste segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware) segregate->solid_waste Solid liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container store Store in Designated Hazardous Waste Accumulation Area with Secondary Containment liquid_container->store solid_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 18-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound

18-Methylhenicosanoyl-CoA is a coenzyme A derivative.[1][2] In biological systems, long-chain acyl-CoA molecules are intermediates in fatty acid metabolism. While many coenzyme A derivatives are not classified as hazardous, the toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it with care to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid Form) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator is advised to prevent inhalation of fine particulates.
Dissolving/Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area. If significant aerosols may be generated, use a chemical fume hood.
Experimental Use (e.g., cell culture, enzyme assays) Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatStandard laboratory ventilation is typically sufficient.
Centrifugation Safety glasses with side shieldsNitrile glovesLaboratory coatEnsure centrifuge tubes are properly sealed to prevent aerosol generation.
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required unless there is a risk of splashing or aerosol generation.

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Handling and Storage

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or aerosols. It is recommended to handle the solid form in a chemical fume hood. For solutions, work in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the supplier's specific storage temperature recommendations, which are often at -20°C or below for long-term stability.

Spill Management

In the event of a spill, follow the procedure outlined in the flowchart below.

Spill_Response_Plan cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Small_Spill Small Spill Response (Controllable) cluster_Large_Spill Large Spill Response (Uncontrollable) Alert Alert others in the area Evacuate Evacuate the immediate spill area if necessary Alert->Evacuate Assess Assess the spill size and potential hazard Evacuate->Assess PPE Don appropriate PPE (gloves, lab coat, goggles) Assess->PPE Small Spill Contact_EHS Contact Environmental Health & Safety (EHS) Assess->Contact_EHS Large Spill Contain Contain the spill with absorbent material PPE->Contain Clean Clean the area with a suitable solvent (e.g., 70% ethanol) Contain->Clean Dispose Dispose of waste in a designated chemical waste container Clean->Dispose Secure Secure the area and prevent entry Contact_EHS->Secure Await Await arrival of trained emergency personnel Secure->Await

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.